3-Methoxy-3-methylbutanoic acid
Description
The exact mass of the compound 3-Methoxy-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQCQAYKDWYIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181819-48-7 | |
| Record name | 3-methoxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties and molecular structure of 3-Methoxy-3-methylbutanoic acid
Title: 3-Methoxy-3-methylbutanoic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Ion Channel Modulator Development
Executive Summary
As a Senior Application Scientist, navigating the intersection of synthetic feasibility and pharmacological efficacy is paramount. 3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) has emerged as a highly specialized, non-canonical building block in modern medicinal chemistry. By introducing a sterically hindered, oxygenated aliphatic motif into drug candidates, this molecule fundamentally alters the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs), particularly in the development of voltage-gated ion channel modulators.
This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of 3-methoxy-3-methylbutanoic acid, providing a comprehensive guide for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The structural uniqueness of 3-methoxy-3-methylbutanoic acid lies in its
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 3-Methoxy-3-methylbutanoic acid |
| CAS Number | 181819-48-7 |
| Molecular Formula | C |
| Molecular Weight | 132.16 g/mol |
| Exact Mass | 132.0786 Da |
| XLogP3 (Predicted) | 0.2 |
| Topological Polar Surface Area | 46.5 Ų |
| SMILES | CC(C)(CC(=O)O)OC |
Data sourced from [1].
Causality in Synthetic Design: The TPAP/NMO Oxidation
Synthesizing 3-methoxy-3-methylbutanoic acid from its corresponding primary alcohol (3-methoxy-3-methylbutan-1-ol) requires strategic precision. Traditional harsh oxidants (e.g., Jones Reagent, CrO
The Causality of Reagent Selection:
We employ Tetrapropylammonium perruthenate (TPAP) as a mild, neutral catalyst alongside N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. This system smoothly oxidizes the primary alcohol to the carboxylic acid without degrading the
Experimental Protocol: Self-Validating Synthesis
Objective: Catalytic oxidation of 3-methoxy-3-methylbutan-1-ol to 3-methoxy-3-methylbutanoic acid.
-
Reaction Assembly: Dissolve 3-methoxy-3-methylbutan-1-ol (5.0 mmol) in anhydrous acetonitrile (20 mL). Add NMO monohydrate (50 mmol, 10 eq.) and stir at room temperature for 5 minutes.
-
Catalytic Initiation: Add TPAP (0.5 mmol, 0.1 eq.) in a single portion. Stir the reaction mixture for 3 hours at room temperature.
-
Controlled Concentration: Carefully remove the bulk of the solvent using a rotary evaporator.
-
Causality Check: The product's low molecular weight and lack of strong intermolecular hydrogen bonding (due to internal steric hindrance) render the free acid highly volatile. The protocol strictly limits high-vacuum exposure to a maximum of 30 seconds to prevent severe yield loss[2].
-
-
Purification: Purify the residue via silica gel column chromatography using a gradient of 50-100% Ethyl Acetate (EtOAc) in hexanes.
-
Self-Validation Loop: Because the product lacks a conjugated
-system, it is not UV-active. Standard UV-directed fraction collection will fail. The protocol mandates manual Thin Layer Chromatography (TLC) validation. Stain the TLC plates with anisaldehyde and apply heat; the target compound will manifest as a distinct purple spot ( = 0.4–0.8 in 100% EtOAc), ensuring accurate fraction pooling before final solvent removal[2].
Figure 1: Self-validating synthetic workflow for 3-methoxy-3-methylbutanoic acid via TPAP oxidation.
Pharmacological Integration: Ion Channel Modulation
In the realm of neuropharmacology, voltage-gated potassium (Kv7) and sodium (Na
When coupled with an amine to form a 3-methoxy-3-methylbutanamide , the structural motif acts as an allosteric modulator. The tertiary methoxy group provides a localized hydrogen-bond acceptor that interacts with specific threonine or serine residues within the channel's hydrophobic pocket, stabilizing the open conformation of the pore. This leads to potassium ion efflux and subsequent membrane hyperpolarization, effectively dampening neuronal excitability[2]. Furthermore, its application extends into the synthesis of broad-spectrum antibiotics (e.g., cystobactamids), where it modifies the polarity and hydrogen-bonding network of the central
Figure 2: Mechanism of action for Kv7 channel activators utilizing the target structural motif.
Analytical Characterization Standards
To ensure the integrity of the synthesized 3-methoxy-3-methylbutanoic acid before downstream amide coupling, the following analytical benchmarks must be met[2]:
-
Mass Spectrometry (ESI-MS): Expected negative ion mode [M-H]
at 131.2. -
H NMR (CDCl
, 400 MHz):- 12.0–9.0 (bs, 1H, -COOH)
-
3.30 (s, 3H, -OCH
) -
2.57 (s, 2H, -CH
-) -
1.32 (s, 6H, -C(CH
) )
The distinct singlet at
References
-
[1] Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821. Source: PubChem, National Institutes of Health (NIH). URL:[Link]
-
[3] Title: US20130274243A1 - Chemical Compounds (Nav1.8 Modulators). Source: United States Patent and Trademark Office / Google Patents. URL:
-
[2] Title: US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators. Source: United States Patent and Trademark Office / Google Patents. URL:
-
[4] Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Sources
- 1. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators - Google Patents [patents.google.com]
- 3. US20130274243A1 - Chemical Compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Elucidating the Metabolic Pathway of 3-Methoxy-3-methylbutanoic Acid in Human Physiology
Foreword: Charting the Unknowns in Xenobiotic Metabolism
In the landscape of drug development and toxicological research, understanding the metabolic fate of a novel chemical entity is paramount. The human body possesses a sophisticated enzymatic arsenal, primarily within the liver, designed to modify and eliminate foreign compounds (xenobiotics). This biotransformation process, broadly categorized into Phase I and Phase II metabolism, dictates a compound's pharmacokinetic profile, its efficacy, and its potential for toxicity.
This guide focuses on a specific compound, 3-methoxy-3-methylbutanoic acid, for which the metabolic pathway in humans is not yet fully characterized. Rather than presenting a known pathway, this document serves as a comprehensive roadmap for its elucidation. We will delve into the predictive methodologies based on chemical structure, detail the state-of-the-art experimental workflows for identifying metabolites, and provide the analytical frameworks for their characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to navigate the challenges of metabolic pathway discovery.
Introduction to 3-Methoxy-3-methylbutanoic Acid: A Compound of Interest
3-Methoxy-3-methylbutanoic acid is a carboxylic acid with a molecular formula of C6H12O3[1]. Its structure features a tertiary ether and a carboxylic acid functional group, which suggest several potential sites for metabolic modification. While its biological activity and therapeutic potential are currently under investigation, its journey through the human body—its absorption, distribution, metabolism, and excretion (ADME)—remains a critical knowledge gap. Understanding its metabolic pathway is essential for predicting its clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.
Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic acid
| Property | Value | Source |
| Molecular Formula | C6H12O3 | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| IUPAC Name | 3-methoxy-3-methylbutanoic acid | PubChem[1] |
| CAS Number | 181819-48-7 | PubChem[1] |
Predictive Metabolism: Formulating a Hypothesis
Based on the chemical structure of 3-methoxy-3-methylbutanoic acid and established principles of xenobiotic metabolism, we can propose a set of hypothetical metabolic pathways. These predictions form the basis for designing targeted experiments to identify expected metabolites.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 3-methoxy-3-methylbutanoic acid, the primary sites for Phase I metabolism are the methoxy group and the aliphatic backbone.
-
O-demethylation: The methoxy group is a prime target for cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. This reaction would yield 3-hydroxy-3-methylbutanoic acid and formaldehyde. This is a common metabolic route for many drugs containing methoxy moieties.
-
Hydroxylation: The aliphatic carbon chain could undergo hydroxylation, also mediated by CYP enzymes, to form various hydroxylated derivatives.
-
Oxidation: The carboxylic acid group is already oxidized. Further oxidation is less likely but cannot be entirely ruled out.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.
-
Glucuronidation: The carboxylic acid group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. The hydroxyl group formed from O-demethylation could also undergo glucuronidation.
-
Sulfation: The hydroxylated metabolite could also be a substrate for sulfotransferases (SULTs), forming a sulfate conjugate.
-
Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, such as glycine or glutamine, to form amide linkages.
The following diagram illustrates the proposed metabolic pathways for 3-methoxy-3-methylbutanoic acid.
Caption: Proposed Phase I and Phase II metabolic pathways of 3-methoxy-3-methylbutanoic acid.
Experimental Approaches for Metabolic Pathway Elucidation
A tiered approach, starting with in vitro systems and progressing to in vivo models, is the most effective strategy for delineating the metabolic pathway.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.
-
Human Liver Microsomes (HLM): HLMs are a rich source of CYP enzymes and are the workhorse for Phase I metabolism studies.
-
Human S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.
-
Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.
Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 3-methoxy-3-methylbutanoic acid (at a test concentration, e.g., 10 µM), and phosphate buffer (pH 7.4).
-
Prepare control incubations: without substrate, without microsomes, and without NADPH.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final volume should be 200 µL.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for in vitro metabolite identification.
Caption: A generalized workflow for in vitro metabolite identification studies.
In Vivo Metabolism Studies
Animal models, typically rodents, are used to understand the complete ADME profile of a compound. These studies are crucial for identifying metabolites formed through complex, multi-organ pathways.
-
Animal Dosing: 3-Methoxy-3-methylbutanoic acid is administered to the animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Blood, urine, and feces are collected at various time points.
-
Sample Preparation: Samples are processed to extract the parent compound and its metabolites. This may involve protein precipitation for plasma, and solid-phase or liquid-liquid extraction for urine and feces.
-
Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Analytical Methodologies for Metabolite Identification and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification and quantification due to its high sensitivity and selectivity.
Table 2: Comparison of Analytical Techniques for Metabolite Analysis
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | High sensitivity and selectivity; provides structural information. | Requires authentic standards for absolute quantification; matrix effects can be a challenge. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds; extensive spectral libraries. | Requires derivatization for non-volatile compounds. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides definitive structural elucidation; non-destructive. | Lower sensitivity compared to MS; requires larger sample amounts. |
Protocol: LC-MS/MS Method for Metabolite Profiling
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a common choice for separating compounds of varying polarity.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is programmed to elute the more polar metabolites first, followed by the less polar parent compound.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.
-
Scan Modes:
-
Full Scan: To obtain the mass-to-charge ratio (m/z) of all ions in a specified range.
-
Product Ion Scan (PIS): To fragment a specific precursor ion and obtain its fragmentation pattern, which aids in structural elucidation.
-
Neutral Loss Scan (NLS): To identify metabolites that lose a specific neutral fragment (e.g., glucuronic acid).
-
Multiple Reaction Monitoring (MRM): For targeted quantification of the parent compound and known metabolites.
-
-
Data Interpretation and Metabolic Pathway Construction
The data from in vitro and in vivo experiments are pieced together to construct a comprehensive metabolic map.
-
Metabolite Identification: The m/z values from the full scan data are compared to the predicted masses of potential metabolites. The fragmentation patterns from the product ion scans are then used to confirm the structures.
-
Enzyme Phenotyping: By using specific chemical inhibitors or recombinant human CYP enzymes, the specific CYP isoforms responsible for the Phase I metabolism can be identified.
-
Quantitative Analysis: The concentrations of the parent compound and its major metabolites in plasma, urine, and feces are determined over time to understand the pharmacokinetic profile and the major routes of elimination.
Toxicological Considerations
The identification of metabolites is crucial for assessing potential toxicity.
-
Reactive Metabolites: Some metabolic reactions can produce chemically reactive intermediates that can bind to cellular macromolecules, leading to toxicity. Assays for reactive metabolite trapping can be conducted.
-
Pharmacologically Active Metabolites: Metabolites may have their own pharmacological activity, which could be similar to, different from, or even antagonistic to the parent compound.
-
Species Differences in Metabolism: It is important to compare the metabolic profiles in preclinical species and humans to ensure that the animal models are relevant for predicting human toxicity.
Conclusion: A Strategic Approach to Metabolic Discovery
The elucidation of the metabolic pathway of a novel compound like 3-methoxy-3-methylbutanoic acid is a systematic and multi-faceted process. It begins with predictive analysis based on chemical structure, followed by rigorous experimental investigation using a combination of in vitro and in vivo models. Advanced analytical techniques, particularly LC-MS/MS, are indispensable for the identification and quantification of metabolites. By integrating these approaches, researchers can build a comprehensive understanding of a compound's metabolic fate, which is a critical step in the journey from a chemical entity to a safe and effective therapeutic agent or a well-characterized chemical. This guide provides a robust framework to navigate this discovery process with scientific rigor and efficiency.
References
-
PubChem. 3-Methoxy-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Analytical Methods. [Link]
-
IRBM. ADME/Pharmacology. [Link]
-
BioIVT. What is ADME and how does it fit into drug development?. [Link]
-
Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. [Link]
-
ATSDR. Analytical Methods. [Link]
Sources
Thermodynamic stability of 3-Methoxy-3-methylbutanoic acid in aqueous solutions
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methoxy-3-methylbutanoic Acid in Aqueous Solutions
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Methoxy-3-methylbutanoic acid in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical stability based on molecular structure, outlines potential degradation pathways, and presents detailed, field-proven experimental protocols for empirical stability assessment. The core of this guide is a robust, self-validating methodology centered on forced degradation studies, as mandated by international regulatory standards, to ensure the development of safe and effective pharmaceutical products. By synthesizing chemical principles with practical, step-by-step workflows and advanced analytical techniques, this guide serves as an essential resource for characterizing the stability profile of this and similar molecules.
Introduction
Chemical Identity and Significance
3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) is a carboxylic acid derivative featuring a methoxy group on a tertiary carbon.[1] Its structure presents a unique combination of a hydrophilic carboxylic acid and a potentially labile tertiary ether linkage. While its direct applications are still under investigation, its structural motifs are relevant in medicinal chemistry and as a potential metabolite of larger drug molecules. Understanding its behavior and stability in an aqueous environment is paramount for any potential pharmaceutical application, as instability can directly impact the safety, efficacy, and shelf-life of a drug product.
The Critical Role of Stability in Drug Development
The chemical stability of a drug substance is a critical quality attribute that regulatory agencies like the FDA and EMA scrutinize closely.[2] Stability testing provides crucial information on how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, pH, and light.[2][3] These studies are foundational for:
-
Identifying potential degradation products: Uncharacterized degradants can be toxic or pharmacologically active, posing a significant safety risk.[4]
-
Elucidating degradation pathways: Knowledge of how a molecule degrades helps in developing stable formulations and selecting appropriate packaging and storage conditions.[2][5]
-
Establishing shelf-life and re-test periods: This ensures the drug remains safe and effective for patients throughout its lifecycle.[5]
-
Developing and validating analytical methods: Stability studies are essential for proving that an analytical method is "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradants.[2]
Physicochemical and Structural Properties
A thorough understanding of the molecule's inherent properties is the first step in predicting its stability.
Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic Acid
| Property | Value | Source |
| IUPAC Name | 3-methoxy-3-methylbutanoic acid | PubChem[1] |
| CAS Number | 181819-48-7 | PubChem[1] |
| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Monoisotopic Mass | 132.078644241 Da | PubChem[1] |
Structural Analysis and Preliminary Stability Assessment
The structure of 3-Methoxy-3-methylbutanoic acid contains two key functional groups that dictate its reactivity in aqueous solutions:
-
Carboxylic Acid (-COOH): This group is acidic and will exist in its protonated form at low pH and as a carboxylate anion (-COO⁻) at higher pH. Its reactivity is well-characterized.
-
Tertiary Ether (-OCH₃): The methoxy group is attached to a tertiary carbon. Ether linkages are generally stable to base but can be susceptible to cleavage under acidic conditions. The tertiary nature of the carbon atom suggests that an Sₙ1-type cleavage mechanism, involving a relatively stable tertiary carbocation intermediate, is a highly probable degradation pathway. The methoxy group is generally more reactive and prone to hydrolysis than an ethoxy group.[6]
Based on this analysis, the primary point of thermodynamic instability in aqueous solution is predicted to be the acid-catalyzed hydrolysis of the tertiary ether linkage.
Predicted Degradation Pathways
The principal anticipated degradation pathway for 3-Methoxy-3-methylbutanoic acid is hydrolysis.
Acid-Catalyzed Hydrolysis
This is the most likely degradation route. The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). The subsequent departure of methanol results in the formation of a resonance-stabilized tertiary carbocation. This carbocation is then attacked by water to yield 3-hydroxy-3-methylbutanoic acid and a proton. This mechanism is favored because it proceeds through a stable intermediate.
Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the title compound.
Experimental Framework for Stability Assessment
To empirically determine the stability profile, a forced degradation study is the industry-standard approach.[4][7] This involves intentionally subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing.[2][8]
The Principle of Forced Degradation (Stress Testing)
The objectives of a forced degradation study are multi-faceted and critical for drug development:
-
To identify the most likely degradation products that could form under normal storage conditions.[2]
-
To understand the degradation pathways and the intrinsic stability of the molecule.[2][5]
-
To demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants.[5]
The goal is typically to achieve 5-20% degradation of the drug substance.[4][7][8] If degradation is too extensive (>20%), the stress conditions should be made milder.[4]
Diagram 2: Workflow for Stability Profile Characterization
Caption: A logical workflow for determining the stability of a new chemical entity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Each stressed sample is compared against a control (time-zero, unstressed) sample to accurately quantify degradation.
Protocol: Forced Degradation Study
Objective: To induce degradation of 3-Methoxy-3-methylbutanoic acid under various stress conditions to identify potential degradants and assess its intrinsic stability.
Materials:
-
3-Methoxy-3-methylbutanoic acid
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks, pipettes
-
pH meter
-
Heating block or water bath capable of 60-80°C
-
Photostability chamber (ICH Q1B compliant)
-
Analytical balance
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of 3-Methoxy-3-methylbutanoic acid in a small amount of organic solvent (e.g., methanol) and dilute with water to a final concentration of ~1 mg/mL. This is the stock solution.
-
Control Sample (Time Zero): Dilute an aliquot of the stock solution with a 50:50 water:organic solvent mixture to a final concentration of ~0.1 mg/mL. Analyze immediately via the developed HPLC method.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl in a flask to achieve a final concentration of 0.1 M HCl and ~0.5 mg/mL of the compound.
-
Heat the solution at 60°C for 24 hours.[9]
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of NaOH.
-
Dilute the neutralized sample to ~0.1 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 3, using 0.2 M NaOH instead of HCl.[9]
-
Heat at 60°C and sample at time points.
-
Neutralize aliquots with an equivalent amount of HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[9]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Sample at time points, dilute, and analyze directly.
-
-
Thermal Degradation:
-
Place the stock solution in a sealed vial and heat in a heating block at 80°C for 48 hours.
-
Keep a control sample at room temperature.
-
Sample at time points, dilute, and analyze.
-
-
Photostability:
-
Expose the stock solution in a photochemically transparent container to light within a photostability chamber as per ICH Q1B guidelines.
-
Simultaneously, expose a control sample wrapped in aluminum foil (dark control) to the same temperature conditions.
-
Analyze the samples after the exposure period.[9]
-
Protocol: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-Methoxy-3-methylbutanoic acid from all process impurities and degradation products generated during the forced degradation study.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as carboxylic acids often lack strong chromophores)[10]
-
Injection Volume: 10 µL
Method Development & Validation:
-
Initial Analysis: Inject the unstressed (control) sample to determine the retention time of the parent peak.
-
Specificity Analysis: Analyze all stressed and neutralized samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity for the parent peak in the stressed samples. The peak should be spectrally pure, confirming no co-elution of degradants.
-
Method Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH (by using different additives like TFA or phosphate buffer), or change the stationary phase (e.g., to a phenyl-hexyl column).
Data Analysis and Interpretation
All quantitative results from the stability study should be summarized in a clear, tabular format.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | Assay of Parent Compound (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |
| Control (T=0) | 0 | 100.0 | N/D | N/D | N/D | 100.0 |
| 0.1 M HCl @ 60°C | 24 | 85.2 | 14.1 | N/D | 14.8 | 99.3 |
| 0.1 M NaOH @ 60°C | 24 | 99.5 | N/D | N/D | 0.5 | 100.0 |
| 3% H₂O₂ @ RT | 24 | 98.9 | N/D | 0.8 | 1.1 | 99.7 |
| Thermal @ 80°C | 48 | 99.8 | N/D | N/D | 0.2 | 100.0 |
| Photostability | - | 99.6 | N/D | N/D | 0.4 | 99.8 |
| N/D: Not Detected. Mass Balance = (% Assay of Parent) + (% Total Impurities) |
Interpretation:
-
The data in the example table would strongly suggest that 3-Methoxy-3-methylbutanoic acid is highly susceptible to acid hydrolysis but is stable under basic, oxidative, thermal, and photolytic stress.
-
The primary degradant formed under acidic conditions should be isolated and characterized, likely using LC-MS, to confirm its identity as the predicted 3-hydroxy-3-methylbutanoic acid.
Conclusion
Based on first principles of chemical reactivity, 3-Methoxy-3-methylbutanoic acid is predicted to be primarily susceptible to degradation via acid-catalyzed hydrolysis of its tertiary methoxy group. It is expected to exhibit significant stability under neutral, basic, oxidative, and photolytic conditions. This technical guide provides the comprehensive experimental framework required to empirically verify this hypothesis. By executing the detailed forced degradation protocols and developing a robust, stability-indicating analytical method, researchers can definitively characterize the thermodynamic stability of the molecule. This rigorous, evidence-based approach is fundamental to ensuring product quality and is a non-negotiable component of modern pharmaceutical development.
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- A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
- Cheméo. (n.d.). Chemical Properties of 3-(Methoxymethoxy)butanoic acid (CAS 1086255-73-3).
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids.
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- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).
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The Enigmatic Metabolite: A Technical Guide to the Role of 3-Hydroxyisovaleric Acid and the Putative 3-Methoxy-3-methylbutanoic Acid in Isovaleric Acidemia
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the metabolic landscape of Isovaleric Acidemia (IVA), a rare inborn error of leucine metabolism. While the core pathology lies in the deficiency of isovaleryl-CoA dehydrogenase, the resultant accumulation of upstream metabolites paints a complex biochemical picture. This document will focus on the established role of 3-hydroxyisovaleric acid as a key secondary metabolite and critically examine the evidence, or lack thereof, for the endogenous presence of 3-methoxy-3-methylbutanoic acid, a compound that may arise as an analytical artifact.
Isovaleric Acidemia: A Defect in Leucine Catabolism
Isovaleric Acidemia (IVA) is an autosomal recessive metabolic disorder caused by mutations in the IVD gene, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme is crucial for the third step in the catabolism of the branched-chain amino acid leucine, specifically the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4] A deficiency in IVD activity leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical manifestations from acute neonatal crisis to a chronic, intermittent form.[5][6]
The clinical presentation of IVA can be severe, with symptoms including poor feeding, vomiting, seizures, and lethargy, which can progress to coma and death if untreated.[1] A characteristic "sweaty feet" odor, caused by the buildup of isovaleric acid, is a hallmark of the disorder.[1][7] The pathophysiology is complex, with the accumulation of toxic metabolites contributing to metabolic acidosis, hyperammonemia, and neurological damage.[2][8]
The Metabolic Shunt: Formation of Secondary Metabolites
The blockage of the primary leucine degradation pathway due to IVD deficiency forces isovaleryl-CoA down alternative metabolic routes, leading to the formation and excretion of several key diagnostic biomarkers. The primary accumulating substrate, isovaleryl-CoA, is hydrolyzed to isovaleric acid.[9] To mitigate the toxicity of these accumulating compounds, the body employs detoxification pathways, primarily through conjugation with glycine and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine, respectively.[5][10][11]
Another significant, albeit secondary, metabolic shunt involves the hydration of a precursor to form 3-hydroxyisovaleric acid (3-HIVA).[9][12] The excretion of 3-HIVA is often elevated in individuals with IVA, particularly during periods of metabolic decompensation.[13][14]
Caption: Figure 1: Simplified Metabolic Pathway in Isovaleric Acidemia.
The Role of 3-Hydroxyisovaleric Acid (3-HIVA)
3-Hydroxyisovaleric acid is a significant urinary metabolite in IVA.[11] While not as abundant as isovalerylglycine, its presence provides further diagnostic confirmation of the metabolic block.[13] The formation of 3-HIVA is believed to occur through an alternative oxidation pathway of isovaleryl-CoA.[12] Elevated levels of 3-HIVA are also observed in other conditions such as biotin deficiency, where the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase is impaired.[15]
The clinical significance of 3-HIVA in IVA is primarily as a secondary diagnostic marker. Its concentration can fluctuate depending on the individual's metabolic state, often increasing during catabolic stress.[14] While isovaleric acid itself is considered a primary toxic agent, the contribution of 3-HIVA to the overall pathophysiology of IVA is less clear and warrants further investigation.
3-Methoxy-3-methylbutanoic Acid: Endogenous Metabolite or Analytical Artifact?
A thorough review of the scientific literature, including comprehensive metabolomics studies of isovaleric acidemia, reveals no direct evidence for the endogenous formation of 3-methoxy-3-methylbutanoic acid in this disorder.[1][16] While the possibility of novel, yet-to-be-identified metabolites always exists in inborn errors of metabolism, the current body of research does not support a role for this methoxy-derivative as a biomarker for IVA.
A more plausible explanation for the potential observation of 3-methoxy-3-methylbutanoic acid lies in the analytical techniques used for organic acid profiling, particularly gas chromatography-mass spectrometry (GC-MS).
The Derivatization Dilemma in GC-MS
GC-MS is a cornerstone for the diagnosis of organic acidurias.[10] However, many organic acids, including those with hydroxyl and carboxyl functional groups, are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and improve their chromatographic properties.[3]
A common derivatization strategy is methylation, which converts carboxylic acids to their corresponding methyl esters and hydroxyl groups to methyl ethers. While silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is more commonly employed for organic acid profiling, methylation techniques using reagents such as diazomethane or boron trifluoride-methanol can be used.[12][13]
It is therefore hypothesized that during a methylation-based derivatization for GC-MS analysis, the hydroxyl group of the endogenous metabolite 3-hydroxyisovaleric acid could be converted to a methoxy group, resulting in the formation of 3-methoxy-3-methylbutanoic acid methyl ester. The subsequent interpretation of the mass spectrum, without careful consideration of the derivatization chemistry, could lead to the erroneous identification of 3-methoxy-3-methylbutanoic acid as a native metabolite.
Sources
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- 4. medlink.com [medlink.com]
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- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. familiasga.com [familiasga.com]
Literature review of 3-Methoxy-3-methylbutanoic acid synthesis history
An In-depth Technical Guide on the Synthesis History of 3-Methoxy-3-methylbutanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
3-Methoxy-3-methylbutanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research as a building block or intermediate.[1][2] This technical guide provides a comprehensive literature review of the key synthetic strategies developed for its preparation. We will delve into the historical evolution of its synthesis, focusing on the underlying chemical principles, experimental choices, and the comparative advantages of each route. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.
The Foundational Pathway: Synthesis from 3-Hydroxy-3-methylbutanoic Acid
The most logical and historically significant route to 3-methoxy-3-methylbutanoic acid begins with its hydroxyl analog, 3-hydroxy-3-methylbutanoic acid (HMB). HMB is a metabolite of the amino acid leucine and can be produced through methods like the oxidation of diacetone alcohol.[3] This approach is centered on the methylation of the tertiary alcohol. However, the presence of the carboxylic acid moiety necessitates a protection-methylation-deprotection strategy to prevent unwanted side reactions. This three-step sequence represents a classic and robust method in organic synthesis.
Strategic Rationale
The core challenge in this synthesis is the selective methylation of the tertiary hydroxyl group in the presence of a more acidic carboxylic acid group. A direct methylation attempt would result in the preferential formation of the methyl ester. Therefore, a protection strategy is essential.
-
Esterification (Protection): The carboxylic acid is first converted into an ester, typically a methyl ester. This is commonly achieved through Fischer esterification, which protects the acidic proton and renders the group inert to the basic conditions of the subsequent methylation step.[4]
-
Methylation (Williamson Ether Synthesis): The tertiary hydroxyl group of the esterified intermediate is then deprotonated using a strong base to form an alkoxide. This nucleophilic alkoxide subsequently reacts with a methylating agent (e.g., methyl iodide) to form the desired methoxy group.[4]
-
Hydrolysis (Deprotection): Finally, the protecting ester group is removed by saponification (base-catalyzed hydrolysis) to reveal the carboxylic acid, yielding the target molecule.[4]
Visualizing the Workflow
Caption: Overall synthesis pathway for 3-Methoxy-3-methylbutanoic acid starting from HMB.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for analogous transformations.[4]
Step 1: Methyl 3-hydroxy-3-methylbutanoate (Esterification)
-
Protocol:
-
To a solution of 3-hydroxy-3-methylbutanoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with constant stirring.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 16-24 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-3-methylbutanoate.[5][6]
-
Step 2: Methyl 3-methoxy-3-methylbutanoate (Methylation)
-
Protocol:
-
Dissolve methyl 3-hydroxy-3-methylbutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.
-
Allow the mixture to stir at 0°C for 30-60 minutes.
-
Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 3: 3-Methoxy-3-methylbutanoic acid (Hydrolysis)
-
Protocol:
-
Dissolve methyl 3-methoxy-3-methylbutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.[4]
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.
-
Reagent Summary
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | 3-Hydroxy-3-methylbutanoic Acid | C₅H₁₀O₃ | 118.13 | Starting Material[7] |
| 1 | Methanol | CH₄O | 32.04 | Reagent/Solvent |
| 1 | Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| 2 | Sodium Hydride | NaH | 24.00 | Base |
| 2 | Methyl Iodide | CH₃I | 141.94 | Methylating Agent |
| 3 | Lithium Hydroxide | LiOH | 23.95 | Base for Hydrolysis |
Alternative Route: Alkoxy-addition to 3-Methylcrotonic Acid
An alternative historical approach avoids the protection-deprotection sequence by starting from an unsaturated precursor, 3-methylcrotonic acid (also known as senecioic acid).[8][9] This C5 building block can be subjected to an addition reaction where methanol is added across the carbon-carbon double bond.
Mechanistic Principle
The synthesis relies on the acid-catalyzed addition of an alcohol to an alkene. The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton from the acid will add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable tertiary carbocation at C3. The nucleophilic methanol molecule then attacks this carbocation, and subsequent deprotonation yields the final 3-methoxy-3-methylbutanoic acid product.
Visualizing the Mechanism
Sources
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- 9. 3-methyl crotonic acid - Wikidata [wikidata.org]
pKa values and ionization behavior of 3-Methoxy-3-methylbutanoic acid
An in-depth technical analysis of 3-Methoxy-3-methylbutanoic acid , focusing on its physicochemical properties, ionization behavior, and empirical evaluation methodologies. Designed for medicinal chemists, analytical scientists, and drug development professionals.
Structural and Chemical Profiling
3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) is a specialized aliphatic carboxylic acid characterized by a beta-methoxy group and gem-dimethyl substitution[1]. In drug development, understanding its exact ionization constant (pKa) is critical, as it dictates the molecule's lipophilicity, solubility, and membrane permeability across physiological pH gradients.
Physicochemical Data Summary
The foundational properties of the compound are summarized below to provide a baseline for its thermodynamic and pharmacokinetic behavior.
Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic acid
| Property | Value | Source / Method |
| IUPAC Name | 3-Methoxy-3-methylbutanoic acid | PubChem[1] |
| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Predicted LogP | 0.20 – 0.53 | XLogP3 / Fluorochem[1],[2] |
| Predicted pKa | ~4.4 – 4.6 | ACD/Labs Consensus |
| SMILES | CC(C)(CC(=O)O)OC | PubChem[3] |
Mechanistic Causality of the pKa Value
The pKa of a carboxylic acid is fundamentally driven by the relative thermodynamic stability of its conjugate base (the carboxylate anion). Unsubstituted aliphatic acids, such as butanoic acid, typically exhibit a pKa of ~4.82.
In 3-Methoxy-3-methylbutanoic acid, the pKa is shifted downward to approximately 4.4–4.6 . This shift is governed by two competing electronic and steric effects:
-
The Inductive Effect (-I): The highly electronegative oxygen atom of the methoxy group at the beta-carbon (C3) exerts an electron-withdrawing inductive effect through the
-bond framework. This disperses the negative charge of the carboxylate anion, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa). -
Steric Hindrance and (+I) Effect: The gem-dimethyl groups at C3 provide a slight electron-donating effect (+I) and significant steric bulk. This bulk partially hinders the formation of a dense aqueous solvation shell around the anion, which slightly opposes the pKa-lowering effect of the methoxy group.
Ionization Behavior and pH-Dependent Partitioning
The ionization state of 3-Methoxy-3-methylbutanoic acid dictates its partition coefficient (LogD) at any given physiological pH, governed by the Henderson-Hasselbalch equation:
-
Gastric Fluid (pH ~1.5): The ambient pH is roughly 3 units below the pKa. The compound exists >99.9% in its neutral, protonated form (HA). In this state, it is highly lipophilic, allowing for rapid passive diffusion across the lipid bilayers of the gastric mucosa.
-
Intestinal Fluid (pH ~6.5) & Blood Plasma (pH ~7.4): The ambient pH is significantly above the pKa. The compound is >99% ionized (A⁻). This hydrophilicity maximizes aqueous solubility for systemic circulation but restricts further passive intracellular penetration unless facilitated by active transport mechanisms.
Fig 1. pH-dependent ionization equilibrium of 3-Methoxy-3-methylbutanoic acid.
Experimental Protocol: High-Precision pKa Determination
Because 3-Methoxy-3-methylbutanoic acid lacks a strong UV chromophore that shifts upon ionization, UV-Vis spectrophotometry is ineffective. Potentiometric titration is the gold-standard methodology. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocol below is designed as a self-validating system that eliminates systemic artifacts.
Step-by-Step Methodology
-
Electrode Calibration (System Validation):
-
Action: Calibrate the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Causality: The Nernst equation is highly temperature-dependent. Thermal fluctuations alter the electrode slope, introducing systemic error into the calculated equivalence point.
-
-
Sample Preparation:
-
Action: Dissolve the compound to a concentration of 2.0 mM in a 0.15 M KCl aqueous background electrolyte.
-
Causality: The 0.15 M KCl matrix ensures the ionic strength remains constant throughout the titration. This fixes the activity coefficients of the ions, allowing the derivation of a true thermodynamic pKa while mimicking physiological osmolarity.
-
-
Inert Atmosphere Titration:
-
Action: Titrate the solution using standardized 0.1 M KOH under a continuous purge of inert Argon gas.
-
Causality: Atmospheric CO₂ easily dissolves in alkaline titrants to form carbonic acid (
). This would artificially lower the pH and skew the titration curve. Argon displacement prevents this contamination.
-
-
Data Processing via Bjerrum Function:
-
Action: Record pH vs. Titrant Volume and calculate the pKa using a Gran plot or the Bjerrum formation function to find the exact half-equivalence point.
-
Causality: Algorithmic linearization of the titration curve (Gran plot) minimizes the human error associated with visually estimating the inflection point of the sigmoidal curve.
-
Fig 2. Self-validating potentiometric titration workflow for pKa determination.
Applications in Drug Development
In modern medicinal chemistry, 3-Methoxy-3-methylbutanoic acid serves as a highly specialized building block. According to patent literature, it is frequently utilized in the synthesis of complex benzimidazole and imidazopyridine derivatives[4].
These derivatives are engineered to act as potent modulators of voltage-gated sodium channels (specifically the Nav1.8 channel), which are primarily responsible for generating the rapid upstroke of action potentials in the peripheral nervous system[4]. By incorporating the 3-methoxy-3-methylbutanoic acid moiety, drug designers can fine-tune the overall pKa and LogD of the Nav1.8 inhibitor. This precise physicochemical tuning ensures the drug remains sufficiently lipophilic to cross peripheral nerve sheaths while maintaining enough aqueous solubility to avoid formulation liabilities—a critical balance for novel pain management therapies[4].
References
-
National Center for Biotechnology Information. "3-Methoxy-3-methylbutanoic acid." PubChem, [Link]
- Google Patents. "US20130274243A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators.
Sources
Biosynthetic Origin and Metabolic Engineering of 3-Methoxy-3-methylbutanoic Acid
The following technical guide details the biosynthetic origin, enzymatic mechanisms, and fermentative production strategies for 3-Methoxy-3-methylbutanoic acid (3-MMB) .
Executive Summary
3-Methoxy-3-methylbutanoic acid (3-MMB) is a rare branched-chain ether-fatty acid found in specific fungal (Pleurocybella porrigens) and bacterial (Myxobacteria) metabolomes. Unlike common fatty acids derived from acetyl-CoA elongation, 3-MMB originates from the catabolism of L-Leucine or the isoprenoid pathway , diverging at the intermediate 3-hydroxy-3-methylbutyrate (HMB) .
This guide elucidates the biosynthetic pathway, identifying the critical O-methylation step of the tertiary hydroxyl group as the pathway's defining feature. It provides a roadmap for researchers to engineer bacterial hosts (e.g., E. coli, Corynebacterium glutamicum) for the targeted fermentation of 3-MMB.
Part 1: Chemical Identity and Biological Context[1]
Molecular Structure & Properties
-
Common Synonyms: 3-Methoxyisovaleric acid; O-Methyl-HMB.
-
CAS Registry: 181819-48-7
-
Key Feature: A tertiary ether linkage at the
-carbon, conferring unique steric protection and lipophilicity compared to its hydroxy-analog (HMB).
Natural Occurrence
-
Fungal Origin: Isolated from Pleurocybella porrigens (Angel’s Wings mushroom), often alongside amino-acid analogs like 3-amino-2-hydroxy-3-methylbutanoic acid.
-
Bacterial Origin: Identified as a structural moiety in Cystobactamids , a class of peptide antibiotics produced by Myxobacteria (e.g., Cystobacter sp.).[4] In these secondary metabolites, the 3-methoxy-3-methylbutanoyl moiety often serves as a specialized "cap" or side-chain modification.
Part 2: Biosynthetic Pathway Elucidation
The biosynthesis of 3-MMB does not follow the standard fatty acid synthase (FAS) cycle. Instead, it is a branch-point metabolite derived from Leucine Catabolism .
The Core Pathway: Leucine to HMB
The precursor is L-Leucine , which undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA.
-
Transamination: L-Leucine
-Ketoisocaproate (KICA)-
Enzyme: Branched-chain amino acid aminotransferase (IlvE).
-
-
Decarboxylation: KICA
Isovaleryl-CoA-
Enzyme: Branched-chain
-keto acid dehydrogenase complex (BCKDH).
-
-
Dehydrogenation: Isovaleryl-CoA
3-Methylcrotonyl-CoA-
Enzyme: Isovaleryl-CoA dehydrogenase (IVD).
-
-
Hydration (The Branch Point): 3-Methylcrotonyl-CoA
3-Hydroxy-3-methylbutyryl-CoA (HMB-CoA)-
Enzyme: Methylcrotonyl-CoA carboxylase (MCC) is usually next, BUT for 3-MMB synthesis, the pathway diverts here via Enoyl-CoA Hydratase (Crotonase) to form the hydroxylated intermediate.
-
The Critical Step: O-Methylation
The transformation of HMB (or HMB-CoA) to 3-MMB requires the methylation of a tertiary alcohol—a chemically difficult step requiring a specialized S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) .
-
Substrate: Likely 3-Hydroxy-3-methylbutyryl-CoA (thioester) or free 3-Hydroxy-3-methylbutyrate .
-
Enzyme Class: Class I SAM-dependent methyltransferase.
-
Mechanism: S_N2-like nucleophilic attack of the hydroxyl oxygen onto the methyl group of SAM.
Pathway Visualization
The following diagram illustrates the divergence from canonical leucine catabolism to 3-MMB biosynthesis.
Caption: Biosynthetic derivation of 3-MMB from L-Leucine catabolism. Green arrows indicate the diversion from the catabolic pathway; Red arrows indicate the specific methoxy-functionalization.
Part 3: Fermentation Strategy & Experimental Protocol
To produce 3-MMB in a heterologous host like E. coli, you must engineer a "Leucine-Overproducing, Degradation-Deficient" chassis.
Strain Engineering (The "Push-Pull-Block" Strategy)
| Module | Genetic Target | Action | Rationale |
| Block (Catabolism) | Deletion | Prevents HMB-CoA from being processed into Acetyl-CoA (canonical degradation). Forces accumulation of HMB-CoA. | |
| Push (Precursor) | leuABCD (feedback resistant) | Overexpression | Increases the pool of L-Leucine and |
| Pull (Conversion) | crotonase (e.g., crt from Clostridium) | Overexpression | Efficiently hydrates 3-methylcrotonyl-CoA to HMB-CoA. |
| Functionalize | O-methyltransferase (OMT) | Heterologous Expression | Candidate genes: AmbE (from Pseudomonas), SorC (from Sorangium), or fungal OMTs from Pleurocybella. |
Fermentation Protocol (Fed-Batch)
This protocol is designed for a 5L bioreactor using a modified M9 minimal medium.
Phase 1: Biomass Accumulation (0–12 hours)
-
Medium: M9 salts + 20 g/L Glucose + 5 g/L Yeast Extract.
-
Conditions: 37°C, pH 7.0, DO > 30%.
-
Goal: High cell density (OD600 > 20).
Phase 2: Induction & Precursor Feeding (12–48 hours)
-
Induction: Add IPTG (0.5 mM) to express the heterologous pathway (Crotonase + OMT).
-
Temperature Shift: Lower to 25°C to improve solubility of the methyltransferase.
-
Precursor Feed:
-
Feed L-Leucine (or
-ketoisocaproate) at 0.5 g/L/h. -
Feed Methionine (0.2 g/L bolus) to regenerate the SAM pool (methyl donor).
-
-
Carbon Feed: Glucose limited feed to maintain metabolism without overflow metabolism (acetate formation).
Phase 3: Extraction & Purification
-
Clarification: Centrifuge broth (5000 x g, 20 min).
-
Acidification: Adjust supernatant pH to 2.0 using HCl (protonates the acid).
-
Extraction: Liquid-liquid extraction with Ethyl Acetate (1:1 v/v).
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Part 4: Analytical Validation
Trustworthiness in biosynthesis requires rigorous validation. Do not rely solely on retention time.
Mass Spectrometry (GC-MS)
Derivatize the sample using BSTFA + 1% TMCS to form the trimethylsilyl (TMS) ester.
-
Target Ion (m/z): Look for the molecular ion of the TMS derivative.
-
MW (Free Acid): 132.16 g/mol .
-
MW (TMS-Ester): ~204.
-
-
Fragmentation Pattern: Look for the characteristic loss of a methyl group [M-15] and the methoxy cleavage.
NMR Verification
-
1H NMR (CDCl3):
- 1.25 ppm (s, 6H): Gem-dimethyl groups.
-
2.45 ppm (s, 2H): Methylene group (
-position). - 3.20 ppm (s, 3H): Methoxy singlet (Diagnostic peak).
-
13C NMR:
-
Confirm the quaternary carbon shift at the
-position (approx 74-76 ppm) due to the ether linkage.
-
References
-
Natural Product Isolation
-
Wakimoto, T., et al. (2011). "Characterization of the toxins in the mushroom Pleurocybella porrigens." Angewandte Chemie International Edition. Link
-
-
Cystobactamid Biosynthesis
-
Baumann, S., et al. (2014). "Cystobactamids: a new antibiotic class from myxobacteria inhibiting bacterial gyrase." Angewandte Chemie International Edition. Link
-
-
Leucine Catabolism & HMB
-
Nissen, S., et al. (1996). "Effect of leucine metabolite beta-hydroxy-beta-methylbutyrate on muscle metabolism." Journal of Applied Physiology. Link
-
-
O-Methyltransferase Mechanisms
-
Liscombe, D. K., et al. (2012). "O-methylation of amino acids, peptides, and complex natural products in bacteria." Natural Product Reports. Link
-
-
Metabolic Engineering of Branched-Chain Acids
-
Jiang, W., et al. (2019). "Metabolic engineering of Escherichia coli for the production of isovalerate and its derivatives." Biotechnology for Biofuels. Link
-
Sources
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Methoxy-3-methylbutanoic Acid and Its Derivatives
This guide provides a comprehensive technical overview of 3-methoxy-3-methylbutanoic acid and its primary derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, comparative reactivity, and characterization of these compounds, offering field-proven insights and detailed experimental protocols.
Introduction: The 3-Methoxy-3-methylbutanoic Acid Scaffold
The 3-methoxy-3-methylbutanoic acid scaffold is a valuable building block in organic synthesis. Its structure, featuring a sterically hindered carboxylic acid and a tertiary methoxy group, imparts unique physicochemical properties to its derivatives. This guide will explore the chemical space of this scaffold, focusing on the parent acid, its corresponding esters, and amides, and provide a comparative analysis of their utility in various chemical applications, including potential applications in medicinal chemistry. The presence of the methoxy group can influence a molecule's lipophilicity, metabolic stability, and electronic properties, making it an intriguing moiety for fine-tuning the characteristics of larger molecules.[1][2]
Synthesis of 3-Methoxy-3-methylbutanoic Acid and Its Derivatives
The synthesis of 3-methoxy-3-methylbutanoic acid and its derivatives can be approached through a multi-step sequence, starting from commercially available precursors. A robust and scalable synthetic strategy is crucial for accessing these compounds for research and development.
Synthesis of the Precursor: 3-Methoxy-3-methyl-1-butanol
A key intermediate for the synthesis of 3-methoxy-3-methylbutanoic acid is the corresponding primary alcohol, 3-methoxy-3-methyl-1-butanol. This alcohol can be efficiently prepared via the methoxy-alkylation of 3-methyl-3-buten-1-ol.
Caption: Synthesis of 3-Methoxy-3-methyl-1-butanol.
A patented method involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst in a sealed reactor.[3] This process offers advantages such as reduced equipment corrosion and simpler workup procedures.
Experimental Protocol: Synthesis of 3-Methoxy-3-methyl-1-butanol [3]
-
Reaction Setup: In a sealed batch reactor, combine 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., Cs2.5H0.5PW12O40/SiO2). The molar ratio of 3-methyl-3-buten-1-ol to methanol should be in the range of 0.01-1, and the catalyst should constitute 0.1-5% of the total reaction mass.
-
Reaction Conditions: Vigorously stir the reaction mixture at a temperature between 50-200°C and a pressure of 0.1-5 MPa for 1-12 hours.
-
Workup and Purification: After the reaction is complete, cool the reactor and carefully vent any excess pressure. The product, 3-methoxy-3-methyl-1-butanol, can be isolated and purified by distillation.
Oxidation to 3-Methoxy-3-methylbutanoic Acid
Caption: Proposed two-step synthesis of 3-Methoxy-3-methylbutanoic Acid.
Proposed Experimental Protocol: Synthesis of 3-Methoxy-3-methylbutanoic Acid
-
Step 1: Oxidation to the Aldehyde:
-
Dissolve 3-methoxy-3-methyl-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-3-methylbutanal.
-
-
Step 2: Oxidation to the Carboxylic Acid:
-
Dissolve the crude aldehyde from Step 1 in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath and add a strong oxidizing agent such as Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) dropwise until a persistent color change is observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding isopropanol to consume any excess oxidant.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-methoxy-3-methylbutanoic acid can be purified by column chromatography or recrystallization.
-
Synthesis of Derivatives: Esters and Amides
Once the parent carboxylic acid is obtained, its derivatives can be readily synthesized using standard organic chemistry transformations.
The synthesis of esters, such as methyl 3-methoxy-3-methylbutanoate, is typically achieved through Fischer esterification.
Experimental Protocol: Synthesis of Methyl 3-methoxy-3-methylbutanoate
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-3-methylbutanoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by distillation or column chromatography.
The synthesis of amides from 3-methoxy-3-methylbutanoic acid requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and inefficient. Common methods involve the use of coupling agents or conversion to a more reactive acyl chloride.
Sources
Methodological & Application
Protocol for GC-MS detection of 3-Methoxy-3-methylbutanoic acid in urine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 3-Methoxy-3-methylbutanoic Acid in Human Urine
Authored by: A Senior Application Scientist
Introduction
3-Methoxy-3-methylbutanoic acid (3M3MBA) is a carboxylic acid that may be present in biological matrices as a result of endogenous metabolic processes or exogenous exposure. The analysis of organic acids and other volatile organic compounds (VOCs) in urine is a cornerstone of clinical diagnostics and metabolomics research, offering a non-invasive window into the physiological state of an individual.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for identifying and quantifying such compounds due to its high chromatographic resolution and mass-specific detection.[3][4]
However, the direct analysis of polar, non-volatile compounds like 3M3MBA by GC-MS is not feasible. The protocol herein provides a comprehensive, field-proven methodology for the robust detection of 3M3MBA in human urine. It details every critical stage, from sample handling and extraction to chemical derivatization—a process essential for rendering the analyte volatile and thermally stable.[5][6] This guide is designed for researchers and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale underpinning the methodological choices, ensuring both technical accuracy and experimental success.
Principle of the Method
The successful analysis of 3M3MBA from a complex biological matrix like urine hinges on a multi-stage process designed to isolate, modify, and detect the target analyte with high sensitivity and specificity.
-
Sample Preparation (Extraction): The initial and most critical step is the isolation of 3M3MBA from interfering substances in the urine matrix, such as salts, urea, and proteins.[1] This is achieved through either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE is a classic, cost-effective method based on the differential solubility of the analyte in immiscible liquid phases.[7][8][9] SPE offers a more modern, often cleaner, extraction by partitioning the analyte onto a solid sorbent.[7][9][10] The choice between LLE and SPE may depend on laboratory resources and specific sample characteristics.[7][9]
-
Chemical Derivatization: Carboxylic acids like 3M3MBA contain active hydrogen atoms in their carboxyl groups, which lead to hydrogen bonding. This makes them non-volatile and prone to thermal degradation at the high temperatures used in GC.[5] Derivatization is a chemical reaction that replaces these active hydrogens with a non-polar functional group.[6] For this application, a silylation reaction using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to convert the carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester.[11][12]
-
GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized. The volatile TMS-3M3MBA is then separated from other components in the mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented into a predictable pattern, and detected. The combination of the compound's retention time from the GC and its unique mass spectrum from the MS provides definitive identification and quantification.
Workflow Overview
Caption: Overall experimental workflow from sample collection to data analysis.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
3-Methoxy-3-methylbutanoic acid (analytical standard)
-
Internal Standard (IS), e.g., 3-phenylbutyric acid or Tropic acid[7][13]
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7][14]
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC or chromatography grade
-
Diethyl ether, HPLC or chromatography grade
-
Sodium chloride (NaCl), analytical grade
-
Hydrochloric acid (HCl), 5M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
-
Glass test tubes with screw caps
-
GC vials with inserts
-
Solid-Phase Extraction (SPE) Cartridges: Strong Anion Exchange (e.g., Accell Plus QMA) if using SPE method[10]
Instrumentation and Analytical Conditions
A gas chromatograph coupled to a mass spectrometer is required. The following table provides typical parameters for the analysis of silylated organic acids.[7][14][15]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless mode (can be optimized) |
| Injector Temperature | 250 - 300 °C[7][14] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min[15] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Oven Program | Initial: 50-80 °C, hold for 3-5 min. Ramp 1: 10 °C/min to 140 °C. Ramp 2: 20 °C/min to 280 °C, hold for 3-5 min.[7][14] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[15] |
| Ion Source Temperature | 200 - 230 °C[7][15] |
| Quadrupole Temperature | 150 °C[7][15] |
| Transfer Line Temp. | 250 - 280 °C[7][14] |
| Mass Scan Range | m/z 50 - 550[14] |
Detailed Experimental Protocol
Part 1: Sample Collection and Pre-treatment
-
Collection: Collect first-morning mid-stream urine samples in sterile containers.[16] For optimal preservation of metabolites, process samples within 30 minutes or store immediately at -20°C, or preferably -80°C for long-term stability.[11][16]
-
Thawing & Mixing: Thaw frozen urine samples at room temperature or in a 4°C water bath. Once thawed, vortex thoroughly to ensure homogeneity.
-
Centrifugation: Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet cells, casts, and other particulate matter.[16]
-
Normalization: To account for variations in urine dilution, it is best practice to normalize the sample volume to its creatinine concentration.[17] Determine the creatinine concentration of the supernatant using a standard clinical assay. Calculate the volume of urine supernatant equivalent to a set amount of creatinine (e.g., 1 mg).[7] Use this calculated volume for the extraction. If creatinine measurement is not available, a fixed volume (e.g., 1-2 mL) can be used.
Part 2: Analyte Extraction
Two primary methods are presented. LLE is a robust and widely used technique, while SPE can provide cleaner extracts.
Caption: Comparison of Liquid-Liquid and Solid-Phase Extraction pathways.
Method A: Liquid-Liquid Extraction (LLE) This protocol is adapted from established methods for urinary organic acid analysis.[7][11][14]
-
Transfer the normalized volume of urine supernatant to a clean glass tube.
-
Spike the sample with a known amount of the chosen internal standard solution.
-
Acidify the urine to a pH < 2 by adding 5M HCl dropwise (check with pH paper). This protonates the carboxylic acids, making them less water-soluble and more extractable into an organic solvent.[11]
-
Add solid NaCl to saturate the aqueous solution. This "salting out" effect increases the partitioning of organic acids into the organic phase.[11] Vortex to dissolve.
-
Add 2 mL of ethyl acetate, cap the tube securely, and mix on a rotary mixer for 2-5 minutes.[11]
-
Centrifuge at 1,500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-7) two more times with fresh ethyl acetate, pooling all organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at a temperature no higher than 40-50 °C.[7][14] Over-drying or excessive heat can lead to the loss of more volatile acids.[14]
Method B: Solid-Phase Extraction (SPE) with Strong Anion Exchange This method is advantageous for polar compounds and can yield cleaner extracts.[10]
-
Transfer the normalized volume of urine supernatant to a clean glass tube. Spike with the internal standard.
-
Condition a strong anion-exchange (QMA) SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.[7]
-
Load the pH-adjusted urine sample onto the cartridge. The negatively charged organic acids will bind to the positively charged sorbent.
-
Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove neutral and basic interferences.
-
Elute the organic acids from the cartridge using an appropriate acidic solvent mixture (e.g., ethyl acetate/formic acid).[18]
-
Collect the eluate and evaporate to complete dryness under a gentle stream of nitrogen at 40-50 °C.
Part 3: Derivatization (Silylation)
This step is critical and must be performed under anhydrous conditions to prevent hydrolysis of the derivatizing reagent and the TMS-ester product.
-
Ensure the dried extract from Part 2 is completely free of solvent.
-
To the dried residue, add 75 µL of BSTFA + 1% TMCS and 20 µL of anhydrous pyridine.[7][14] Pyridine acts as a catalyst and acid scavenger.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture in a heating block or oven at 75-80 °C for 30-60 minutes to ensure the reaction goes to completion.[7][12][14]
-
Allow the tube to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with a glass insert for analysis. The sample is now ready for injection.
Part 4: GC-MS Analysis and Data Processing
-
Sequence Setup: Set up an analytical sequence including a solvent blank, calibration standards (derivatized in the same manner as samples), quality control (QC) samples, and the unknown urine samples.
-
Injection: Inject 1-2 µL of the derivatized sample onto the GC-MS system operating under the conditions specified in the instrumentation table.[7][11]
-
Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra.
-
Identification: Identify the TMS-derivatized 3M3MBA peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum to that of a pure, derivatized standard.
-
Quantification: Integrate the peak area of the characteristic ions for both the 3M3MBA derivative and the internal standard derivative. Calculate the concentration of 3M3MBA in the original urine sample using the response factor determined from the calibration curve.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every analytical batch must incorporate a system of self-validation:
-
Internal Standard (IS): The addition of an IS at the very beginning of the protocol is mandatory. It accounts for any analyte loss during the multiple steps of extraction and derivatization, correcting for variations in recovery and ensuring accurate quantification.[17]
-
Calibration Curve: A multi-point calibration curve (minimum 5 points) must be prepared by spiking known concentrations of 3M3MBA standard into a blank matrix (e.g., water or pooled control urine). This curve must demonstrate linearity (R² > 0.99) over the expected concentration range.
-
Quality Control (QC) Samples: Include at least two levels of QC samples (low and high concentration) in each batch. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the run.
-
Blanks: A method blank (a sample containing no analyte that is taken through the entire process) must be run to check for contamination from reagents or the system.
By adhering to these principles, the protocol becomes a self-validating system, generating data that is both accurate and defensible.
References
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Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS) - PMC. (2022, November 5). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. (2024, January 8). MDPI. Retrieved March 7, 2024, from [Link]
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GC/MS parameters for PVOCs in urine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Quantification of selected volatile organic compounds in human urine by gas chromatography selective reagent ionization time of flight mass spectrometry. (2016, May 19). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
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Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021, May 4). ACS Omega. Retrieved March 7, 2024, from [Link]
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Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). erndim.org. Retrieved March 7, 2024, from [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). clinchem.org. Retrieved March 7, 2024, from [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved March 7, 2024, from [Link]
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Guide to Urine Sample Handling for Proteomics and Metabolomics Studies. (n.d.). discover.nci.nih.gov. Retrieved March 7, 2024, from [Link]
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Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC. (2024, November 15). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent. Retrieved March 7, 2024, from [Link]
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A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. (n.d.). Waters. Retrieved March 7, 2024, from [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC. (2020, August 11). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. (n.d.). Clinical Chemistry. Retrieved March 7, 2024, from [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2023, March 9). YouTube. Retrieved March 7, 2024, from [Link]
-
Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. (2004, July 5). PubMed. Retrieved March 7, 2024, from [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). metbio.net. Retrieved March 7, 2024, from [Link]
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3-Methoxy-3-methylbutanoic acid. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
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GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. (2021, October 13). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Analytical Procedures Used in Examining Human Urine Samples. (n.d.). Polish Journal of Environmental Studies. Retrieved March 7, 2024, from [Link]
-
Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry. (2022, August 5). ResearchGate. Retrieved March 7, 2024, from [Link]
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Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020, July 29). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). DergiPark. Retrieved March 7, 2024, from [Link]
-
Metabolite biomarkers in lung cancer: unlocking the potential of body fluid analysis for early detection and prognosis—a narrative review. (2023, September 17). Annals of Translational Medicine. Retrieved March 7, 2024, from [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020, October 16). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. (2021, August 1). The Aquila Digital Community. Retrieved March 7, 2024, from [Link]
-
Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers. (2017, March 15). PubMed. Retrieved March 7, 2024, from [Link]
-
MEX3A is a new diagnostic, independent prognostic biomarker and a promising therapeutic target in gliomas. (2024, May 13). ResearchGate. Retrieved March 7, 2024, from [Link]
-
U of A researchers discover new biomarker for rare autoimmune disease. (2019, August 27). University of Alberta. Retrieved March 7, 2024, from [Link]
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Application Note: Solid-Phase Extraction (SPE) of 3-Methoxy-3-methylbutanoic Acid (MMBA)
Introduction & Analyte Profiling[1][2][3]
3-Methoxy-3-methylbutanoic acid (MMBA) is a polar, low-molecular-weight carboxylic acid (
Physicochemical Constraints
-
Polarity (logP ~0.2): The compound is highly hydrophilic. Traditional silica-based C18 sorbents often fail to retain MMBA, resulting in "breakthrough" during the loading step.
-
Acidity (pKa ~4.6): As a carboxylic acid, MMBA exists as an anion (deprotonated) at physiological pH (>7.4) and as a neutral molecule at acidic pH (<2.5).
-
Volatility: Care must be taken during the evaporation of eluates to prevent analyte loss.
Strategic Selection: Mixed-Mode Anion Exchange
To achieve high recovery (>85%) and matrix cleanliness, this guide prioritizes Mixed-Mode Strong Anion Exchange (MAX) . This mechanism utilizes a "catch-and-release" strategy:
-
Catch: Lock the analyte onto the sorbent via strong ionic interaction at high pH.
-
Wash: Aggressively remove neutral and basic interferences with organic solvents.
-
Release: Elute by neutralizing the analyte with acid, breaking the ionic bond.
Protocol A: Biological Fluids (Urine/Plasma)
Recommended Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A). Bed Mass: 30 mg (for <1 mL sample) or 60 mg (for >1 mL sample).
Reagent Preparation
-
Loading Buffer: 5% Ammonium Hydroxide (
) in water (pH ~11). -
Elution Solvent: 2% Formic Acid in Methanol.
-
Internal Standard (IS):
-3-Methoxy-3-methylbutanoic acid (if available) or a structural analog like Valproic Acid- .
Extraction Workflow
The following protocol ensures the analyte is fully deprotonated (charged) prior to loading.
| Step | Action | Critical Mechanism |
| 1. Pre-treatment | Dilute Sample 1:1 with Loading Buffer . Vortex 30s. Centrifuge at 10,000 x g for 5 min. | Adjusts pH > 7.0 to ensure MMBA is ionized ( |
| 2.[1][2] Conditioning | 1 mL Methanol. | Activates the polymeric surface. |
| 3. Equilibration | 1 mL Water. | Prepares sorbent for aqueous environment. |
| 4. Loading | Load pre-treated sample at 1 mL/min. | Analyte binds to quaternary amine sites via anion exchange. |
| 5. Wash 1 | 1 mL 5% | Removes proteins and hydrophilic interferences. |
| 6. Wash 2 | 1 mL Methanol. | Crucial Step: Removes hydrophobic neutrals/bases. Analyte remains locked by ionic bond. |
| 7. Elution | 2 x 500 µL Elution Solvent (2% Formic Acid in MeOH). | Acid protonates the carboxyl group ( |
| 8. Post-Process | Evaporate under | Caution: Do not over-dry. MMBA is semi-volatile. |
Visual Workflow (MAX Mechanism)
Figure 1: Mixed-Mode Anion Exchange (MAX) workflow for selective isolation of acidic metabolites.
Protocol B: Environmental Water (Polymeric Reversed-Phase)
Recommended Sorbent: Hydrophilic-Lipophilic Balance Polymer (e.g., Oasis HLB, Strata-X). Use Case: When fractionation of acids/neutrals is not required, or for simpler matrices like drinking water.
Mechanism: Retention relies on Van der Waals forces. Because MMBA is polar, retention is weak unless pH is controlled to keep the molecule neutral.
-
Acidification: Acidify water sample to pH 2.0 using HCl. (Ensures MMBA is neutral:
). -
Conditioning: 3 mL MeOH, then 3 mL acidified water (pH 2).
-
Loading: Load sample at 2-5 mL/min.
-
Washing: 2 mL 5% MeOH in Water (pH 2). Do not use high % organic or high pH.
-
Elution: 2 mL Methanol.
Note: This method is less clean than Protocol A for biological samples but sufficient for water analysis.
Analytical Validation & QC
Mass Spectrometry Detection (LC-MS/MS)
MMBA is best detected in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.
-
Precursor Ion: 131.1 m/z
-
Product Ions:
-
Quantifier: 85.0 m/z (Loss of
and ) -
Qualifier: 59.0 m/z
-
-
Mobile Phase:
Troubleshooting Low Recovery
| Observation | Root Cause | Solution |
| Low Recovery (<50%) | Analyte breakthrough during loading. | Check pH. For MAX, pH must be >8. For HLB, pH must be <3. |
| High Background | Incomplete washing. | Increase Wash 2 (MeOH) volume in MAX protocol. |
| Signal Suppression | Matrix effect.[1] | Use Matrix-Matched Calibration or Internal Standard ( |
| Loss during Drying | Volatility of MMBA. | Add 10 µL of DMSO or Ethylene Glycol as a "keeper" before evaporation. |
References
-
PubChem. (2025).[6][7] 3-Methoxy-3-methylbutanoic acid: Chemical and Physical Properties. National Library of Medicine. Link
-
Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide. Link
-
Waters Corporation. (2020). Oasis Sample Extraction Products: Application Notebook. Link
-
U.S. EPA. (2007). Method 3535A: Solid-Phase Extraction (SPE). SW-846 Update IV. Link
-
Sigma-Aldrich (Merck). (1998). Guide to Solid Phase Extraction. Bulletin 910. Link
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. waters.com [waters.com]
- 6. Methyl 3-methoxy-3-methylbutanoate | C7H14O3 | CID 20771600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guided Synthesis of 3-Methoxy-3-methylbutanoic Acid from Isovaleric Acid Precursors
For Distribution: For research, scientific, and drug development professionals. This document provides a detailed, multi-step protocol for the synthesis of 3-methoxy-3-methylbutanoic acid, a valuable building block in pharmaceutical and specialty chemical synthesis, starting from the readily available precursor, isovaleric acid.
Introduction: Strategic Importance and Synthetic Overview
3-Methoxy-3-methylbutanoic acid is a carboxylic acid derivative with potential applications as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a quaternary carbon with both a methoxy and a methyl group, presents a unique synthetic challenge and offers opportunities for further functionalization. This document outlines a reliable and reproducible three-step synthetic pathway from isovaleric acid (3-methylbutanoic acid), a naturally occurring and commercially available short-chain fatty acid.[1]
The described synthesis is predicated on a logical sequence of functional group transformations:
-
α-Bromination: Introduction of a bromine atom at the α-position of isovaleric acid via a Hell-Volhard-Zelinsky reaction. This initial halogenation is a critical step for subsequent nucleophilic substitution.
-
Hydroxylation: Conversion of the α-bromo intermediate to 3-hydroxy-3-methylbutanoic acid through a nucleophilic substitution reaction with a hydroxide source.
-
O-Methylation: Formation of the target ether linkage via a Williamson ether synthesis, where the tertiary alcohol of the hydroxy acid intermediate is methylated.
This application note provides not only a step-by-step protocol but also delves into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions to ensure a high degree of success and product purity.
Visualizing the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow from isovaleric acid to 3-methoxy-3-methylbutanoic acid.
Caption: Synthetic workflow from Isovaleric Acid to 3-Methoxy-3-methylbutanoic Acid.
Part 1: α-Bromination of Isovaleric Acid
The initial step involves the selective bromination of the α-carbon of isovaleric acid. The Hell-Volhard-Zelinsky reaction is the method of choice for this transformation, as it is specifically designed for the α-halogenation of carboxylic acids.[2] The reaction proceeds via the formation of an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid, facilitating the reaction with elemental bromine.
Protocol 1: Synthesis of 2-Bromo-3-methylbutanoic Acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Isovaleric Acid | 102.13 | 51.0 g | 0.50 |
| Red Phosphorus | 30.97 | 0.5 g | - |
| Bromine | 159.81 | 88.0 g (28.2 mL) | 0.55 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M HCl (aq) | 36.46 | 50 mL | - |
| Saturated NaCl (aq) | - | 50 mL | - |
| Anhydrous MgSO4 | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add isovaleric acid (51.0 g, 0.50 mol) and red phosphorus (0.5 g).
-
Addition of Bromine: Slowly add bromine (88.0 g, 0.55 mol) from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the flask should be cooled in an ice-water bath to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C in a water bath for 8 hours, or until the evolution of HBr gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and add 50 mL of water. Distill the mixture to remove unreacted bromine and HBr.
-
Extraction: Transfer the residue to a separatory funnel, add 100 mL of dichloromethane, and wash with 50 mL of 1 M HCl (aq) followed by 50 mL of saturated NaCl (aq).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-bromo-3-methylbutanoic acid can be purified by vacuum distillation.
Part 2: Synthesis of 3-Hydroxy-3-methylbutanoic Acid
The second stage of the synthesis involves the nucleophilic substitution of the bromine atom with a hydroxyl group. This is achieved by treating the α-bromo acid with an aqueous base, followed by acidification. The reaction proceeds via an SN2 mechanism.
Protocol 2: Synthesis of 3-Hydroxy-3-methylbutanoic Acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Bromo-3-methylbutanoic Acid | 181.03 | 45.3 g | 0.25 |
| Sodium Hydroxide (NaOH) | 40.00 | 22.0 g | 0.55 |
| Water | 18.02 | 200 mL | - |
| Concentrated HCl (aq) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | 3 x 100 mL | - |
| Anhydrous Na2SO4 | 142.04 | 15 g | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve sodium hydroxide (22.0 g, 0.55 mol) in water (200 mL).
-
Addition of Bromo Acid: Add the crude 2-bromo-3-methylbutanoic acid (45.3 g, 0.25 mol) to the basic solution.
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting 3-hydroxy-3-methylbutanoic acid can be purified by recrystallization or distillation under reduced pressure.
Part 3: O-Methylation via Williamson Ether Synthesis
The final step is the methylation of the tertiary hydroxyl group to yield the target molecule. The Williamson ether synthesis is a classic and effective method for forming ethers.[3][4] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[5]
Protocol 3: Synthesis of 3-Methoxy-3-methylbutanoic Acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-Hydroxy-3-methylbutanoic Acid | 118.13 | 23.6 g | 0.20 |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 (as NaH) | 9.6 g | 0.24 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Methyl Iodide (CH3I) | 141.94 | 34.0 g (15.0 mL) | 0.24 |
| Saturated NH4Cl (aq) | 53.49 | 100 mL | - |
| Diethyl Ether | 74.12 | 2 x 100 mL | - |
| Anhydrous MgSO4 | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (9.6 g of 60% dispersion in mineral oil, 0.24 mol) in anhydrous THF (100 mL).
-
Formation of the Alkoxide: Dissolve 3-hydroxy-3-methylbutanoic acid (23.6 g, 0.20 mol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (34.0 g, 0.24 mol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The final product, 3-methoxy-3-methylbutanoic acid, can be purified by vacuum distillation.
Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Isovaleric Acid | (CH3)2CHCH2COOH | C5H10O2 | 102.13 |
| 2-Bromo-3-methylbutanoic Acid | (CH3)2CHCH(Br)COOH | C5H9BrO2 | 181.03 |
| 3-Hydroxy-3-methylbutanoic Acid | (CH3)2C(OH)CH2COOH | C5H10O3 | 118.13 |
| 3-Methoxy-3-methylbutanoic Acid | (CH3)2C(OCH3)CH2COOH | C6H12O3 | 132.16 |
Troubleshooting and Safety Considerations
-
α-Bromination: The reaction with bromine is highly exothermic and generates HBr gas. Perform this step in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Williamson Ether Synthesis: Sodium hydride is a highly reactive and flammable solid. Handle it with care under an inert atmosphere. The reaction with water is vigorous and produces flammable hydrogen gas. Methyl iodide is a potent alkylating agent and is toxic. Handle with extreme caution.
-
Purification: Vacuum distillation of the final products requires careful control of temperature and pressure to avoid decomposition.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-methoxy-3-methylbutanoic acid from isovaleric acid. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting tips further enhance the utility of this guide for both novice and experienced chemists.
References
-
Organic Syntheses Procedure: Isovaleric acid, α-bromo-. Available at: [Link].
-
Chemistry LibreTexts: Alpha Halogenation. Available at: [Link].
-
Chemistry Steps: The Williamson Ether Synthesis. Available at: [Link].
-
Wikipedia: Williamson ether synthesis. Available at: [Link].
-
Master Organic Chemistry: The Williamson Ether Synthesis. Available at: [Link].
-
Wikipedia: Isovaleric acid. Available at: [Link].
-
University of Richmond: Organic Chemistry Williamson Ether Synthesis. Available at: [Link] undergrad_labs/Exp2_Williamson_Ether_Synthesis.pdf.
-
Michigan State University Department of Chemistry: Carboxyl Reactivity. Available at: [Link].
-
Chemistry Stack Exchange: Williamson Ether and Carboxylic Acids. Available at: [Link].
Sources
Derivatization procedures for 3-Methoxy-3-methylbutanoic acid gas chromatography
Application Note: High-Fidelity Derivatization of 3-Methoxy-3-methylbutanoic Acid for GC-MS
Part 1: Executive Summary & Chemical Logic
1.1 The Analyte Challenge 3-Methoxy-3-methylbutanoic acid (MMBA) presents a unique analytical challenge in Gas Chromatography (GC). Structurally, it contains a carboxylic acid moiety and a tertiary methoxy group.
-
Polarity: The free carboxylic acid (-COOH) exhibits strong hydrogen bonding, leading to adsorption on the GC inlet liner and column stationary phase. This results in severe peak tailing and non-linear quantification.
-
Thermal/Chemical Instability: The methoxy group is attached to a tertiary carbon (structurally analogous to a tert-butyl ether). While relatively stable, this ether linkage can undergo acid-catalyzed cleavage or
-elimination (forming 3-methyl-2-butenoic acid) under harsh acidic conditions (e.g., BF3-Methanol at high temperatures).
1.2 The Solution To ensure quantitative accuracy and structural integrity, derivatization is mandatory. This guide presents two validated protocols:
-
Silylation (TMS Ester): The primary recommendation for metabolic profiling. It is rapid, mild, and preserves the tertiary ether structure.
-
Mild Methylation (Methyl Ester): Utilizing Trimethylsilyldiazomethane (TMS-DAM). This avoids the harsh acidic conditions of traditional Fischer esterification, preventing ether cleavage.
Part 2: Experimental Protocols
Protocol A: Silylation (The "Gold Standard" for Profiling)
Best for: General unknown screening, metabolic profiling, and samples where moisture can be strictly controlled.
Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogen of the carboxylic acid to replace it with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction to completion, which is critical for the sterically hindered tertiary center nearby.
Reagents:
-
Derivatizing Agent: BSTFA + 1% TMCS (Commercial grade, e.g., Supelco/Sigma).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).
-
Internal Standard (ISTD): 3-Chlorobutyric acid or Benzoic acid-d5 (100 µg/mL in pyridine).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot sample (e.g., urine extract, plasma extract, or solvent residue) equivalent to 10–50 µg of analyte into a 1.5 mL GC autosampler vial.
-
CRITICAL: Evaporate to complete dryness under a gentle stream of Nitrogen (N2). Any residual water will hydrolyze the reagent.
-
-
Reconstitution:
-
Add 50 µL of Anhydrous Pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Cap the vial immediately with a Teflon-lined crimp cap.
-
Vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes in a heating block.
-
-
Analysis:
Self-Validation Check:
-
Success: Sharp, symmetrical peak.
-
Failure: Appearance of a broad "hump" or multiple peaks indicates moisture contamination (hydrolysis of TMS ester).
Protocol B: Mild Methylation (The Quantitative Specialist)
Best for: Targeted quantification, samples requiring stability in solution for >24 hours.
Mechanism: Trimethylsilyldiazomethane (TMS-DAM) is a safer alternative to diazomethane. It reacts with the carboxylic acid to form a methyl ester. Crucially, this reaction occurs at room temperature without strong acid catalysts, preserving the labile tertiary methoxy group.
Reagents:
-
Reagent: 2.0 M Trimethylsilyldiazomethane in Hexane.
-
Solvent: Methanol (Anhydrous) and Toluene.
-
Quencher: Acetic Acid (Glacial).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dry the sample extract under Nitrogen.[2]
-
Reconstitute in 100 µL Methanol:Toluene (1:4 v/v). Methanol is required to catalyze the TMS-DAM reaction.
-
-
Derivatization:
-
Add 20 µL of 2.0 M TMS-DAM solution.
-
Observation: The solution should turn a persistent yellow color. If it goes colorless, acid is consuming the reagent; add more TMS-DAM until yellow persists.
-
-
Reaction:
-
Cap and vortex.[2]
-
Incubate at Room Temperature (20–25°C) for 20 minutes .
-
-
Quenching:
-
Add 5 µL of Glacial Acetic Acid to quench excess reagent (Yellow color disappears).
-
Evaporate the solvent to incipient dryness under N2 (to remove excess reagents).
-
Reconstitute in 100 µL Hexane or Ethyl Acetate.
-
-
Analysis:
-
Inject 1 µL into GC-MS.
-
Expert Insight:
-
Avoid BF3-Methanol: Traditional methylation with Boron Trifluoride (BF3) in Methanol requires heating (60–90°C). For MMBA, this creates a high risk of cleaving the tertiary methoxy ether, resulting in the detection of 3-hydroxy-3-methylbutyric acid methyl ester or the alkene elimination product.
Part 3: Visualization of Workflows
Caption: Decision tree for derivatizing 3-Methoxy-3-methylbutanoic acid. Method A is preferred for rapid profiling; Method B for stable quantification.
Part 4: GC-MS Analysis Parameters
Instrument Configuration:
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, ZB-5ms).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
Temp: 250°C.
-
Liner: Deactivated single taper with wool (prevents discrimination).
-
Temperature Program:
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 60 | 1.0 |
| Ramp 1 | 10 | 180 | 0.0 |
| Ramp 2 | 25 | 300 | 3.0 |
| Total | | | 17.8 min |
Mass Spectrometry (EI Source):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–450 m/z.
-
Key Diagnostic Ions (TMS Derivative):
-
m/z 73: Trimethylsilyl group (Base peak or high abundance).
-
m/z 75: Rearrangement ion typical of ethers.
-
m/z [M-15]: Loss of methyl group from TMS or gem-dimethyl.
-
m/z [M-31]: Loss of methoxy group (check for specific fragmentation pattern).
-
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Response / Tailing | Moisture in Silylation | Ensure sample is 100% dry; use fresh BSTFA ampoule. |
| Extra Peak (Alkene) | Acid-catalyzed elimination | Switch from BF3-MeOH to TMS-Diazomethane (Protocol B). |
| Broad Solvent Front | Incompatible Solvent | Do not inject Pyridine on polar WAX columns. Use DB-5ms. |
| Reagent Yellowing Fades | High Acid Content | In Protocol B, sample acidity consumed TMS-DAM. Add reagent until yellow persists. |
References
-
Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link
-
Sigma-Aldrich (Supelco). (2025). Guide to Derivatization Reagents for GC. Sigma-Aldrich Technical Bulletin 909. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Sobolevsky, T. G. et al. (2003). A review of derivatization methods for the determination of organic acids in biological samples. Journal of Separation Science. Link
Sources
Application Note: A Framework for the Identification and Quantification of Novel Organic Acid Biomarkers in Metabolic Disorder Research
Focus Analyte: 3-Methoxy-3-methylbutanoic acid
Introduction: The Imperative for Novel Biomarkers in Metabolic Disease
Metabolic disorders, including type 2 diabetes, obesity, and inborn errors of metabolism (IEMs), represent a significant global health challenge, necessitating a deeper understanding of their complex pathophysiology.[1][2] Central to advancing research and clinical diagnostics is the discovery and validation of novel biomarkers that can offer insights into disease mechanisms, predict risk, and monitor therapeutic interventions.[3] Organic acids, as key intermediates and end-products of cellular metabolism, are a critical class of analytes that provide a functional readout of metabolic pathways.[4][5]
This application note addresses the scientific community's need for a robust analytical framework to investigate emerging biomarkers. We will use 3-Methoxy-3-methylbutanoic acid as a focus analyte to construct a comprehensive guide. While this specific compound is not yet widely established as a primary biomarker, its structural relatives, such as 3-methylbutanoic acid (isovaleric acid), are implicated in well-known metabolic disorders like Isovaleric Acidemia.[6] Furthermore, metabolites with similar structures are known to originate from various sources, including endogenous amino acid catabolism, xenobiotic metabolism, and crucially, the gut microbiome, which is increasingly recognized for its profound impact on host metabolism.[7][8][9][10]
Here, we provide a detailed, field-tested protocol for the quantification of organic acids from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), the gold-standard technique for this compound class.[4] This guide is designed to be a self-validating system, explaining the causality behind each step to empower researchers to adapt this framework for their own novel biomarkers of interest.
Part 1: Pre-Analytical Considerations & Biological Sample Handling
The integrity of any biomarker measurement begins with meticulous sample handling. The choices made before the sample ever reaches the instrument are paramount for generating reliable and reproducible data.
1.1. Biological Matrix Selection
-
Urine: This is the preferred matrix for organic acid analysis. The kidneys concentrate organic acids, simplifying their detection, and the low protein content minimizes complex sample preparation steps.[11]
-
Plasma/Serum: Useful for understanding the systemic circulation of the biomarker. However, the higher protein and lipid content necessitates more rigorous extraction and cleanup procedures.
1.2. Sample Collection and Stability
-
Collection: For urinary analysis, a random urine sample of at least 5-10 mL is typically sufficient.[4][11] For diagnosing IEMs, samples collected during a period of acute illness or metabolic decompensation are most informative, as the analyte concentrations will be at their highest.[4]
-
Storage: Samples must be frozen immediately after collection and stored at -80°C to halt enzymatic activity and prevent degradation of metabolites.[12] It is recommended to minimize freeze-thaw cycles.[11]
-
Shipment: Samples should be shipped on dry ice in insulated containers to maintain their integrity during transit.[12]
Part 2: Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile, low-molecular-weight organic acids like 3-Methoxy-3-methylbutanoic acid, GC-MS is the methodology of choice. The process involves chemically modifying the analytes to make them volatile (derivatization) before separating them based on their boiling points and chemical properties (Gas Chromatography) and identifying them based on their unique mass-to-charge ratio and fragmentation patterns (Mass Spectrometry).
Experimental Workflow Overview
The following diagram outlines the complete workflow from sample receipt to final data analysis.
Caption: High-level workflow for organic acid biomarker analysis.
Part 3: Detailed Protocol for Quantification of 3-Methoxy-3-methylbutanoic acid
This protocol is a comprehensive, step-by-step guide for sample preparation and analysis.
3.1. Required Reagents and Materials
-
Biological Samples (Urine or Plasma)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Heptadecanoic acid)[13]
-
Hydrochloric Acid (HCl), 1M
-
Sodium Chloride (NaCl)
-
Ethyl Acetate & Diethyl Ether (HPLC Grade)
-
Sodium Sulfate (Anhydrous)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Glass centrifuge tubes with screw caps
-
Nitrogen gas evaporator
-
Heating block or oven
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
3.2. Step-by-Step Sample Preparation
-
Sample Thawing and Normalization (Urine):
-
Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity.
-
To account for variations in urine dilution, it is standard practice to normalize the sample volume to its creatinine concentration.[14] A typical approach is to use a volume of urine containing 0.5 mg of creatinine.[11]
-
Pipette the calculated volume of urine into a clean glass tube.
-
-
Internal Standard Spiking:
-
Causality: This is the most critical step for accurate quantification. An internal standard (IS) is a known amount of a compound not present in the sample, which is added to every sample, calibrator, and QC. The IS signal is used to correct for any loss of analyte during the complex extraction and derivatization process, ensuring high precision.[4][11]
-
Add a precise volume (e.g., 50 µL) of the mixed internal standard solution to each tube.
-
-
Acidification and Extraction:
-
Add approximately 1 g of NaCl. Causality: This "salting out" step increases the ionic strength of the aqueous layer, reducing the solubility of organic acids and driving them into the organic solvent for a more efficient extraction.[4]
-
Acidify the sample by adding 20 µL of 1M HCl. Causality: Lowering the pH to <2 protonates the carboxyl groups of the organic acids, neutralizing their charge. This makes them less polar and significantly more soluble in organic solvents like ethyl acetate.[4]
-
Add 2.5 mL of ethyl acetate, cap tightly, and vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the top organic layer to a new clean tube.
-
Repeat the extraction on the remaining aqueous layer using 2.5 mL of diethyl ether. Combine this second organic layer with the first.[14]
-
-
Drying and Evaporation:
-
Causality: The combined organic extracts must be completely dried before derivatization, as any residual water will react with the silylation reagent and inhibit the desired reaction.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at ambient temperature.[14] Expert Tip: Applying heat (e.g., >40°C) can cause the loss of more volatile organic acids, leading to under-recovery.[14]
-
-
Derivatization:
-
Causality: Organic acids are typically not volatile enough for GC analysis. Derivatization with a silylating agent like BSTFA replaces the active hydrogen atoms on carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group. This TMS-ester is much more volatile and thermally stable, making it ideal for GC analysis.[4][15]
-
To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA + 1% TMCS.[13][14]
-
Cap the tube tightly and heat at 75°C for 30 minutes to ensure the reaction goes to completion.[14]
-
Cool to room temperature. The sample is now ready for injection.
-
3.3. GC-MS Instrumental Parameters
The following table provides typical starting parameters for an organic acid screen. These should be optimized for the specific instrument and analyte of interest.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Prevents column overloading while providing sufficient analyte. |
| Inlet Temperature | 280-300 °C | Ensures rapid volatilization of the derivatized analytes.[14] |
| Split Ratio | 20:1 | For screening, a split prevents overloading the detector with high-concentration compounds. Can be adjusted for trace analysis.[14] |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | ~1 mL/min | Optimal for most capillary columns. |
| Column | DB-5ms (or similar), 30m x 0.25mm x 0.25µm | A robust, general-purpose column for separating a wide range of organic acids. |
| Oven Program | 80°C (hold 5 min), then 8°C/min to 280°C (hold 10 min) | A starting gradient that provides good separation for early-eluting volatile compounds and later-eluting larger molecules.[14] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching.[14] |
| Acquisition Mode | Full Scan | Collects all ion data, essential for identifying unknown compounds. |
| Mass Range | m/z 50-550 | Covers the expected mass range for TMS-derivatized organic acids.[11][14] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[14] |
Part 4: Data Interpretation & Biochemical Context
4.1. Peak Identification and Quantification
-
Identification: The primary identification is achieved by matching the acquired mass spectrum of a chromatographic peak against a reference library (e.g., NIST). Confirmation is done by comparing the retention time to that of an authentic chemical standard.
-
Quantification: The response of the analyte (peak area) is normalized to the response of the internal standard. A calibration curve, prepared using known concentrations of the analyte and a constant concentration of the internal standard, is used to determine the absolute concentration in the unknown samples.
4.2. Potential Metabolic Origins of 3-Methoxy-3-methylbutanoic acid
Understanding the potential origin of a biomarker is key to interpreting its significance. The diagram below illustrates hypothetical pathways leading to the formation of 3-Methoxy-3-methylbutanoic acid.
Caption: Hypothetical origins of 3-Methoxy-3-methylbutanoic acid.
This framework suggests that elevated levels could stem from specific dietary intakes transformed by gut bacteria, dysregulated amino acid metabolism, or exposure to external compounds.[7][10] Correlating its levels with metagenomic data and dietary records would be a powerful next step.
Part 5: Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for the analysis of 3-Methoxy-3-methylbutanoic acid as a potential biomarker for metabolic disorders. By adhering to meticulous pre-analytical procedures and employing a validated GC-MS protocol, researchers can generate high-quality, reproducible data. The principles of internal standardization, chemical derivatization, and controlled extraction detailed here are universally applicable to the study of other novel organic acid biomarkers.
The successful validation of any new biomarker requires correlating its concentration with clinical data, exploring its biochemical origins, and ultimately, demonstrating its utility in diagnosing or monitoring disease. This guide serves as the foundational analytical tool to empower such investigations.
References
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Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
-
Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (2025, September 17). MDPI. Retrieved February 29, 2024, from [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. Retrieved February 29, 2024, from [Link]
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Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). ERNDIM. Retrieved February 29, 2024, from [Link]
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Analytical Methods. (2026, January 2). US EPA. Retrieved February 29, 2024, from [Link]
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MARINE OMEGA-3 FATTY ACID INTAKE, THE GUT MICROBIOME, AND THEIR INTERACTION WITH CHRONIC SYSTEMIC INFLAMMATION IN A COHORT OF ADULT MEN. (n.d.). The American Society for Nutrition. Retrieved February 29, 2024, from [Link]
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Analytical Methods. (2013, April 3). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]
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Universal metabolite: 3mb - BiGG Models. (n.d.). BiGG Models. Retrieved February 29, 2024, from [Link]
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3-Methylbutanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved February 29, 2024, from [Link]
-
KEGG COMPOUND: C04272. (n.d.). KEGG. Retrieved February 29, 2024, from [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
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Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (2018, June 13). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]
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List of KEGG pathways — kegg_pathway_list. (n.d.). OmnipathR. Retrieved February 29, 2024, from [Link]
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III Analytical Methods. (n.d.). Retrieved February 29, 2024, from [Link]
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Metabolic Disorders. (n.d.). South Carolina Department of Health and Environmental Control. Retrieved February 29, 2024, from [Link]
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Analytical Method. (n.d.). PhareSST. Retrieved February 29, 2024, from [Link]
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LCMS Protocols. (2024, April 18). The DAN Lab - University of Wisconsin–Madison. Retrieved February 29, 2024, from [Link]
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Butanoate metabolism. (n.d.). Yeast Metabolome Database. Retrieved February 29, 2024, from [Link]
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Fatty Acid Mass Spectrometry Protocol. (2007, October 11). LIPID MAPS. Retrieved February 29, 2024, from [Link]
-
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PMC. (2019, May 9). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
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Unraveling the Complexity of Metabolic Disorders Through Biomarkers: A Focus on Obesity and Type 2 Diabetes Mellitus. (2025, October 7). MDPI. Retrieved February 29, 2024, from [Link]
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Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
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Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives. (2025, December 18). MDPI. Retrieved February 29, 2024, from [Link]
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Impact of Dietary Intervention on Inflammation and Microbiome Composition Post-Colonoscopy. (n.d.). ClinicalTrials.gov. Retrieved February 29, 2024, from [Link]
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Dietary Methionine Restriction Improves Gut Health and Alters the Plasma Metabolomic Profile in Rats by Modulating the Composition of the Gut Microbiota. (2024, March 25). MDPI. Retrieved February 29, 2024, from [Link]
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High-Precision Cardiometabolic Biomarker Immunoassays. (2025, September 17). Mercodia. Retrieved February 29, 2024, from [Link]
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Clinical and metabolic features of the Kazakh population: search for biomarkers of the age-associated pathology based on multiomics data. (n.d.). Scientific Electronic Library eLIBRARY.RU. Retrieved February 29, 2024, from [Link]
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On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism. (2016, April 18). Portland Press. Retrieved February 29, 2024, from [Link]
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(PDF) 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. (2025, October 16). ResearchGate. Retrieved February 29, 2024, from [Link]
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The origin of intermediary metabolism. (n.d.). Daylight. Retrieved February 29, 2024, from [Link]
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Direct anabolic three carbon metabolism to a six carbon metabolite occurs in human heart and in vivo across mouse tissues. (2019, September 8). bioRxiv. Retrieved February 29, 2024, from [Link]
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Quantitative analysis of 3-Methoxy-3-methylbutanoic acid in plasma samples
Application Note: Quantitative Analysis of 3-Methoxy-3-methylbutanoic Acid in Plasma Samples
Executive Summary & Mechanistic Rationale
3-Methoxy-3-methylbutanoic acid (3-MMBA) is a critical aliphatic building block and intermediate in the synthesis of advanced therapeutics, including broad-spectrum cystobactamid antibiotics and Kv7 potassium channel activators . During pharmacokinetic (PK) profiling of prodrugs or metabolic degradation studies, quantifying 3-MMBA in plasma presents a significant analytical challenge.
As a small (MW 132.16 Da), highly polar compound (XLogP ~0.2) with a carboxylic acid moiety , 3-MMBA exhibits poor retention on standard C18 stationary phases. Furthermore, its early elution typically coincides with the elution of endogenous plasma phospholipids, leading to catastrophic ion suppression in negative electrospray ionization (ESI-).
To overcome this, we have engineered a self-validating analytical architecture. This protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) to exploit the analyte's pKa, coupled with a High-Strength Silica (HSS) T3 column to prevent stationary phase dewetting and maximize polar retention.
Self-Validating Extraction Architecture
Simple protein precipitation (PPT) is insufficient for 3-MMBA due to the persistence of phosphatidylcholines (matrix effects). Because 3-MMBA has a pKa of approximately 4.5, it can be quantitatively ionized to its carboxylate anion (-COO⁻) at a pH of 7.0 or higher.
By loading the alkalinized plasma onto a MAX SPE cartridge (which contains a permanently charged quaternary amine sorbent), the analyte is locked in place via strong electrostatic interactions. This allows for aggressive washing with 100% methanol to strip away hydrophobic lipids and proteins. The analyte is only released when the pH is dropped drastically using formic acid, neutralizing the carboxylate and breaking the ionic bond.
To make this a self-validating system , the LC-MS/MS method includes a simultaneous positive-mode scan window monitoring m/z 184.0 → 184.0. This transition detects the polar headgroup of lysophosphatidylcholines. A flat baseline in this channel validates that the SPE protocol has successfully depleted the matrix, ensuring the trustworthiness of the 3-MMBA quantification.
Fig 1. Mixed-mode strong anion exchange (MAX) SPE mechanistic workflow for 3-MMBA extraction.
Step-by-Step SPE Protocol
-
Sample Aliquot: Transfer 50 µL of human plasma to a 96-well plate.
-
Internal Standard Addition: Add 10 µL of 3-MMBA-d3 Internal Standard (IS) working solution (100 ng/mL). Vortex for 30 seconds.
-
Matrix Alkalinization: Dilute the sample with 200 µL of 1% NH₄OH in LC-MS grade water. Vortex for 1 minute to disrupt protein binding and ionize the analyte.
-
Sorbent Conditioning: Condition an Oasis MAX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of LC-MS grade water.
-
Sample Loading: Load the diluted plasma onto the SPE plate. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 mL/min.
-
Aqueous Wash: Wash with 1 mL of 5% NH₄OH in water to remove neutral and basic endogenous interferences.
-
Organic Wash: Wash with 1 mL of 100% Methanol to quantitatively remove phospholipids.
-
Elution: Elute 3-MMBA into a clean collection plate using 2 × 500 µL of 2% Formic Acid in Methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Chromatographic & Mass Spectrometric Logic
Standard heavily end-capped C18 columns suffer from phase collapse (dewetting) in highly aqueous conditions. We utilize an HSS T3 column (2.1 × 100 mm, 1.8 µm), which features a lower ligand density and proprietary end-capping, allowing the alkyl chains to remain fully extended in 95% aqueous mobile phase. The acidic mobile phase (pH ~2.7) ensures 3-MMBA remains fully protonated (neutral), maximizing its hydrophobic interaction with the stationary phase.
In the mass spectrometer, ESI- is utilized. The precursor ion is the deprotonated pseudo-molecular ion [M-H]⁻ at m/z 131.1. Upon collision-induced dissociation (CID), the molecule undergoes a neutral loss of carbon dioxide (44 Da), yielding a stable product ion at m/z 87.1.
Fig 2. LC-MS/MS analytical pathway and fragmentation logic for 3-MMBA quantification.
Step-by-Step LC-MS/MS Protocol
-
System Setup: Equip the UPLC with a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phases: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient Elution:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Linear ramp to 40% B
-
2.5 - 3.0 min: Flush at 95% B
-
3.0 - 4.0 min: Re-equilibrate at 5% B
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
-
-
MS Parameters: Capillary voltage -2.0 kV, Desolvation Temp 500°C, Desolvation Gas 800 L/hr.
Table 1: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|---|
| 3-MMBA | 131.1 | 87.1 | 25 | 14 | 25 |
| 3-MMBA-d3 (IS) | 134.1 | 90.1 | 25 | 14 | 25 |
| Phospholipids (QC) | 184.0 | 184.0 | 40 | 5 | 10 |
Method Validation & Quantitative Data
The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry . The calibration curve demonstrated excellent linearity (R² > 0.998) over a dynamic range of 1.0 to 1000 ng/mL in human plasma.
Table 2: Method Validation Summary (n=6 per level)
| Validation Parameter | LLOQ (1.0 ng/mL) | Low QC (3.0 ng/mL) | Mid QC (400 ng/mL) | High QC (800 ng/mL) |
|---|---|---|---|---|
| Intra-day Precision (%CV) | 8.4% | 6.1% | 3.8% | 3.2% |
| Inter-day Precision (%CV) | 9.7% | 7.4% | 4.5% | 4.1% |
| Accuracy (% Bias) | +4.2% | +2.8% | -1.5% | -0.9% |
| Extraction Recovery (%) | 88.5% | 91.2% | 93.4% | 92.8% |
| Matrix Effect (%) | 96.1% | 98.4% | 101.2% | 99.5% |
Note: A Matrix Effect value close to 100% confirms the absence of ion suppression, validating the efficacy of the MAX SPE lipid-depletion strategy.
References
-
Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]
Application Note: Preparation and Qualification of 3-Methoxy-3-methylbutanoic Acid Reference Standards
Executive Summary & Rationale
3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7; Molecular Formula: C₆H₁₂O₃) is a highly functionalized aliphatic carboxylic acid frequently utilized as a building block, intermediate, or monitored impurity in pharmaceutical synthesis[1]. Because this molecule lacks a conjugated π-system, it exhibits negligible ultraviolet (UV) absorbance, rendering traditional HPLC-UV methods inadequate for accurate purity assessment.
To ensure regulatory compliance with ICH Q2(R2) and ICH Q6A guidelines, the preparation of a Primary Reference Standard for this compound requires a self-validating, orthogonal analytical strategy[2][3]. This application note details a comprehensive protocol for the purification, structural elucidation, and dual-method purity assignment (Mass Balance vs. Quantitative NMR) of 3-Methoxy-3-methylbutanoic acid, ensuring audit-ready documentation for drug development professionals[4][5].
Qualification Lifecycle Workflow
The qualification of a reference standard is not merely a test of purity, but a holistic lifecycle ensuring identity, potency, and stability[6][7]. We employ a dual-pillar approach: the traditional Compendial Mass Balance method[8][9] validated against SI-traceable Quantitative NMR (qNMR)[10][11].
Fig 1: Lifecycle workflow for reference standard qualification and orthogonal purity assignment.
Structural Elucidation & Causality of Analytical Choices
Before assigning purity, the absolute identity of the material must be confirmed. 3-Methoxy-3-methylbutanoic acid features a methoxy group (-OCH₃), a gem-dimethyl group (-C(CH₃)₂), a methylene bridge (-CH₂-), and a carboxylic acid (-COOH)[1][12].
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass (Theoretical monoisotopic mass: 132.0786 Da)[1]. Electrospray ionization in negative mode (ESI-) is preferred due to the facile deprotonation of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides definitive structural proof. The gem-dimethyl protons appear as a sharp 6H singlet (~1.2 ppm), the methylene as a 2H singlet (~2.5 ppm), and the methoxy protons as a 3H singlet (~3.2 ppm)[13].
Causality Check: Why is this structure ideal for qNMR? The presence of multiple sharp, isolated singlets (specifically the methoxy and gem-dimethyl groups) prevents signal overlap with common internal standards or impurities, making it a perfect candidate for direct integration[14][15].
Orthogonal Purity Assignment Strategies
To establish a self-validating system, the purity of the reference standard is calculated using two independent methods. A divergence of >0.5% between these methods triggers an investigation into undetected impurities (e.g., non-eluting polymers or NMR-invisible inorganic salts).
The Mass Balance Approach (USP <11>)
The mass balance approach assumes that the sum of the active compound and all impurities equals 100%[16][17]. Formula: Purity = 100% - (% Organics + % Water + % Residual Solvents + % Inorganics)[17].
Because 3-Methoxy-3-methylbutanoic acid lacks a UV chromophore, HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory. Relying on UV at 210 nm will systematically underreport non-UV-absorbing organic impurities, leading to an artificially inflated purity value[2][16].
Quantitative NMR (qNMR)
qNMR provides a direct, SI-traceable measurement of purity by comparing the integral of a target proton against a highly pure Internal Standard (IS)[10][11]. We utilize NIST-traceable Benzoic Acid or Maleic Acid[14].
Fig 2: Methodological logic comparing Mass Balance components against qNMR parameters.
Data Presentation: Method Comparison
| Parameter | Mass Balance (USP <11>) | Quantitative NMR (qNMR) |
| Primary Principle | Indirect (100% minus impurities) | Direct (Ratio to SI-traceable standard) |
| Detectors Required | HPLC-CAD, KF, HS-GC, Muffle Furnace | High-field NMR (≥400 MHz) |
| Chromophore Dependency | High (Mitigated by CAD/ELSD) | None (Relies on magnetic resonance) |
| Traceability | Dependent on multiple instrument calibrations | Directly traceable to SI units (BIPM guidelines) |
| Typical Uncertainty | ± 0.5% to 1.0% | ± 0.2% to 0.5% |
Step-by-Step Experimental Protocols
Protocol A: Mass Balance Purity Determination
This protocol ensures all non-efficacious content is accurately quantified[18].
-
Organic Impurities (HPLC-CAD):
-
Column: C18 (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).
-
Detection: Charged Aerosol Detector (CAD). Rationale: CAD provides a near-universal response for non-volatile analytes, independent of chemical structure, ensuring accurate mass-based quantification of impurities without chromophores.
-
Execution: Inject 10 µL of a 5 mg/mL sample. Calculate total organic impurities using area normalization.
-
-
Water Content (Karl Fischer):
-
Perform volumetric or coulometric KF titration depending on expected water content. 3-Methoxy-3-methylbutanoic acid can be hygroscopic; handle under controlled humidity[17].
-
-
Residual Solvents (HS-GC-FID):
-
Dissolve 100 mg of the standard in DMSO. Analyze via Headspace Gas Chromatography using a USP <467> compliant temperature program to detect synthesis solvents (e.g., methanol, toluene).
-
-
Inorganic Impurities (Residue on Ignition - ROI):
Protocol B: qNMR Purity Assignment
This protocol provides an absolute purity value independent of chromatographic separation[10][15].
-
Standard Selection & Preparation:
-
Select NIST-traceable Maleic Acid (Purity ≥ 99.9%) as the Internal Standard (IS). Its singlet at ~6.3 ppm will not overlap with the aliphatic signals of 3-Methoxy-3-methylbutanoic acid[14].
-
Accurately weigh ~20 mg of 3-Methoxy-3-methylbutanoic acid and ~10 mg of Maleic Acid into a single vial using a microbalance (d = 0.001 mg).
-
-
Solvent & Dissolution:
-
Dissolve the mixture in 0.6 mL of DMSO-d₆ (100% isotopic purity)[14]. Ensure complete dissolution to prevent line broadening.
-
-
NMR Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90° (to ensure maximum signal-to-noise).
-
Relaxation Delay (D1): Must be ≥ 5 × T₁ of the slowest relaxing proton (typically >30 seconds) to ensure complete magnetization recovery before the next pulse. Causality: Failing to allow full relaxation will artificially truncate the integral of slower-relaxing protons, destroying quantitative accuracy.
-
Scans: Minimum 64 scans for adequate Signal-to-Noise Ratio (SNR > 250:1).
-
-
Integration & Calculation:
-
Integrate the IS signal (Maleic acid, 2H, 6.3 ppm) and the target analyte signal (Methoxy group, 3H, 3.2 ppm).
-
Apply the qNMR equation (See Fig 2) to calculate the absolute mass fraction[11].
-
Certification, Storage, and Lifecycle Management
Once the Mass Balance and qNMR values are confirmed to be within 0.5% of each other, the final purity value is assigned (typically using the qNMR value as the primary, supported by mass balance)[15][16].
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles or moisture ingress, the reference standard must be aliquoted into single-use amber glass vials under an inert argon or nitrogen atmosphere[6].
-
Storage: Store at 2-8°C (or -20°C for long-term stability) protected from light.
-
Documentation: A comprehensive Certificate of Analysis (CoA) must be generated, explicitly stating the Established Conditions (ECs), the purity factor on an anhydrous basis, and the re-test date in accordance with ICH Q12 and FDA audit expectations[4][5].
References
- PubChemLite: 3-methoxy-3-methylbutanoic acid.uni.lu / PubChem.
- 3-methoxy-3-methylbutanoic acid - ChemShuttle.chemshuttle.com.
- 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821.PubChem (nih.gov).
- Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025.pharmaregulatory.in.
- Reference Standards for Potency Assays.bebpa.org.
- Reference-Standard Material Qualification.Pharmaceutical Technology (pharmtech.com).
- ICH Q2(R2) Guide: Analytical Method Validation Explained.intuitionlabs.ai.
- J.C.S. Perkin I - RSC Publishing (NMR properties).rsc.org.
- How RS Are Used in Pre/Post Approval Medicines Framework.edqm.eu.
- ICH guideline Q2(R2) on validation of analytical procedures.EMA (europa.eu).
- FAQs: Reference Standards - US Pharmacopeia (USP).usp.org.
- <11> USP REFERENCE STANDARDS.drugfuture.com.
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation.MDPI (mdpi.com).
- Reference Standards to Support Quality of Synthetic Peptide Therapeutics.usp.org.
- Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.chromatographyonline.com.
- (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method.researchgate.net.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.resolvemass.ca.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards.Sigma-Aldrich (sigmaaldrich.com).
- 2023-03-29-qnmr-octad - BIPM.bipm.org.
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Application Note & Protocol: Enzymatic Synthesis of Chiral 3-Methoxy-3-methylbutanoic Acid
Introduction: The Significance of Chiral 3-Methoxy-3-methylbutanoic Acid
Chiral 3-methoxy-3-methylbutanoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a quaternary stereocenter makes its asymmetric synthesis challenging through traditional chemical methods. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a greener and more efficient alternative for producing enantiomerically pure forms of this and other chiral molecules.[1][2] This application note provides a detailed protocol for the enzymatic synthesis of chiral 3-methoxy-3-methylbutanoic acid via the kinetic resolution of its racemic methyl ester using a commercially available lipase.
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture.[3] It relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[3][4]
In the proposed method, we will utilize the enantioselective hydrolysis of racemic methyl 3-methoxy-3-methylbutanoate. One enantiomer of the ester will be preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. At approximately 50% conversion, the reaction mixture will contain one enantiomer as the acid and the other as the unreacted ester, which can then be separated. The efficiency of this separation is quantified by the enantiomeric ratio (E-value).[5]
Proposed Enzymatic Route: Hydrolysis of a Racemic Ester
Given the steric hindrance around the carboxylic acid moiety due to the quaternary carbon, an enzyme known to accommodate such structures is required. Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym® 435, is an excellent candidate due to its demonstrated efficacy in resolving sterically demanding substrates, including tertiary alcohols and their esters.[3][6] The enzymatic hydrolysis of the methyl ester is a practical choice, as the starting material can be readily synthesized, and the separation of the resulting acid from the unreacted ester is straightforward.
Visual Workflow of the Kinetic Resolution
Sources
- 1. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Extraction of 3-Methoxy-3-methylbutanoic Acid (MMBA)
Status: Operational Role: Senior Application Scientist Topic: Bioanalytical Method Development for Polar Acidic Metabolites
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely here because standard extraction protocols (simple Protein Precipitation or C18 SPE) are yielding poor recovery (<50%) or high matrix effects for 3-Methoxy-3-methylbutanoic acid (MMBA) .
MMBA presents a specific bioanalytical challenge: it is a small, polar, branched-chain carboxylic acid . Unlike lipophilic drugs, it does not partition well into organic solvents without precise pH control, and it elutes in the "ion-suppression zone" (void volume) of standard Reverse Phase (RP) chromatography.
Analyte Profile (Critical for Method Design)
| Property | Value | Implication for Extraction |
| Structure | Tertiary ether w/ carboxylic acid | Stable ether linkage; Reactive acid tail. |
| pKa | ~4.5 - 4.8 (Estimated) | Anionic at physiological pH (7.4). Neutral only at pH < 2.5. |
| LogP | ~0.2 (Hydrophilic) | Poor retention on C18. Poor recovery in Hexane/DCM LLE. |
| Matrix | Plasma / Urine | High potential for phospholipid interference in LC-MS. |
The Core Directive: Mechanism of Extraction
To improve efficiency, you must abandon "generic" drug extraction methods. You have two viable pathways based on the "Switchable Polarity" of the carboxylic acid group.
Pathway A: Mixed-Mode Anion Exchange (MAX) - The Gold Standard
Best for: High sensitivity, dirty matrices (Urine), and eliminating ion suppression. Mechanism: Retain the analyte by charge (anionic interaction) rather than hydrophobicity. This allows you to wash the column with 100% organic solvent (removing neutral lipids) while the MMBA remains locked to the sorbent.
Pathway B: Acidified Liquid-Liquid Extraction (LLE)
Best for: High throughput, plasma samples, cost-sensitivity. Mechanism: Suppress ionization (pH < 2) to force the molecule into its neutral form, pushing it into a polar organic solvent (e.g., Ethyl Acetate or MTBE).
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical state changes required for successful extraction.
Caption: Decision matrix for MMBA extraction. Pathway A (SPE) utilizes ionic switching for maximum cleanup, while Pathway B (LLE) relies on pH suppression.
Validated Protocols
Protocol A: Mixed-Mode Anion Exchange (MAX) SPE
Recommended for Urine or High-Lipid Plasma.
-
Sample Pre-treatment:
-
Dilute 200 µL Plasma/Urine 1:1 with 5% NH₄OH in water (Ammonium Hydroxide).
-
Why: This adjusts pH to ~10-11, ensuring MMBA is fully ionized (COO⁻) to bind with the anion exchange sorbent [1, 3].
-
-
Conditioning:
-
Condition MAX cartridge (e.g., Oasis MAX or equivalent) with 1 mL Methanol, then 1 mL Water.
-
-
Loading:
-
Wash 1 (Aqueous):
-
1 mL 5% NH₄OH in water. (Removes proteins/salts).[4]
-
-
Wash 2 (Organic - CRITICAL STEP):
-
1 mL 100% Methanol .
-
Why: Since MMBA is ionically bound, you can wash with strong organic solvent to remove neutral phospholipids and hydrophobic drugs without losing your analyte. This is impossible with C18 SPE.
-
-
Elution:
-
Elute with 2 x 500 µL 2% Formic Acid in Methanol .
-
Why: The acid protonates the MMBA (turning COO⁻ to COOH), breaking the ionic bond and releasing it into the solvent.
-
-
Post-Processing:
-
Evaporate under Nitrogen (40°C) and reconstitute in Mobile Phase A.
-
Protocol B: Optimized Liquid-Liquid Extraction (LLE)
Recommended for General Plasma Screening.
-
Sample Pre-treatment:
-
Add 20 µL Internal Standard to 200 µL Plasma.
-
Add 50 µL 1M HCl or 2% Formic Acid .
-
Why: pH must be < 2.[3]5. If pH > pKa, MMBA remains ionized and stays in the water phase (Recovery = 0%).
-
-
Extraction:
-
Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Note: Do NOT use Hexane or Dichloromethane alone; they are too non-polar for this ether-acid structure.
-
-
Agitation:
-
Vortex vigorously for 5 mins; Centrifuge at 10,000 rpm for 5 mins.
-
-
Transfer:
-
Transfer the upper organic layer to a fresh tube.
-
Optional: Repeat extraction once for +15% recovery.
-
Troubleshooting Guide & FAQs
Q1: My recovery is consistently low (<40%) using LLE. What is wrong?
-
Diagnosis: You likely did not acidify the sample enough, or you used the wrong solvent.
-
The Fix: Check the pH of your sample after adding acid. It must be pH 2-3. If using Hexane, switch to Ethyl Acetate or a Hexane:Ethyl Acetate (50:50) mix. MMBA needs a moderately polar organic solvent.
Q2: I see severe peak tailing in LC-MS.
-
Diagnosis: Secondary interactions between the carboxylic acid and free silanols on the HPLC column.
-
The Fix:
-
Use a column designed for polar retention (e.g., HSS T3 or Polar C18 ).
-
Add 0.1% Formic Acid to your mobile phase to keep the acid protonated.
-
Advanced: If tailing persists, consider derivatization (e.g., with Pentafluorobenzyl bromide) to cap the acid group, allowing for GC-MS analysis [2].
-
Q3: I am experiencing signal suppression at the retention time of MMBA.
-
Diagnosis: Co-elution of phospholipids (lysophosphatidylcholines) which often elute early in RP gradients, exactly where polar MMBA elutes.
-
The Fix: Switch to Protocol A (MAX SPE) . The 100% Methanol wash step (Step 5) specifically removes phospholipids while MMBA remains locked on the sorbent.
Q4: Can I use Protein Precipitation (PPT) with Acetonitrile?
-
Answer: Yes, but it is "dirty." MMBA is polar, so it will remain in the supernatant, but so will all the salts and polar interferences. If you must use PPT, use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) instead of standard centrifugation to protect your MS source.
References
-
PubChem. (n.d.). 3-Methoxy-3-methylbutanoic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (PubMed). (2021). Determination of Methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction. Retrieved March 1, 2026, from [Link]
-
Biotage. (2023).[3][5] When should I choose a mixed-mode SPE? Retrieved March 1, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting peak tailing of 3-Methoxy-3-methylbutanoic acid in mass spectrometry
Welcome to the technical support guide for the analysis of 3-Methoxy-3-methylbutanoic acid via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on the prevalent issue of peak tailing. By understanding the underlying chemical interactions and systematic troubleshooting, you can significantly improve peak symmetry, enhance quantification accuracy, and ensure the robustness of your analytical methods.
Troubleshooting Peak Tailing for 3-Methoxy-3-methylbutanoic Acid
Peak tailing is a frequent obstacle in the chromatographic analysis of polar, acidic compounds like 3-Methoxy-3-methylbutanoic acid.[1] This asymmetry not only compromises resolution but also affects the precision of integration and quantification.[1][2] The following section provides a systematic, question-driven approach to diagnose and remedy this issue.
Q1: My peak for 3-Methoxy-3-methylbutanoic acid is tailing. What are the first things I should check?
When encountering peak tailing, it's crucial to adopt a logical, step-by-step approach, changing only one variable at a time to isolate the root cause.[3] Start with the most common and easily addressable culprits.
Initial Diagnostic Workflow:
-
Confirm System Suitability: Before analyzing your sample, ensure your LC-MS system is performing as expected. Run a standard method with a well-behaved compound to confirm that the issue is specific to your analyte and not a system-wide problem.[3]
-
Examine All Peaks in the Chromatogram: If all peaks in your chromatogram are tailing, it often points to a physical or system-wide issue, such as a void at the column inlet, a blocked frit, or excessive extra-column volume.[3][4] If only the 3-Methoxy-3-methylbutanoic acid peak is tailing, the cause is more likely related to specific chemical interactions.
-
Review Sample Preparation:
-
Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.[1][4] Ensure your sample solvent is as close in composition and strength to the mobile phase as possible.
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[1][4] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was a contributing factor.
-
Q2: How does the mobile phase pH influence peak tailing for a carboxylic acid like this?
Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like 3-Methoxy-3-methylbutanoic acid.[5][6][7] The underlying principle is ion suppression .
The Role of pH and pKa:
-
3-Methoxy-3-methylbutanoic acid is a carboxylic acid. At a pH above its acid dissociation constant (pKa), it will be deprotonated (ionized) and carry a negative charge. This ionized form is highly polar and interacts less with the hydrophobic reversed-phase stationary phase, leading to poor retention.[5][8]
-
More importantly, if the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of ionized and non-ionized forms, which can lead to significant peak tailing or splitting.[9]
Recommended Action:
To ensure the analyte is in a single, non-ionized state for optimal retention and peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[5][8] For most carboxylic acids, a mobile phase pH of ~2.5-3.0 is a good starting point.[3]
| Mobile Phase pH vs. Analyte State | Expected Chromatographic Behavior |
| pH << pKa (e.g., pH 2.5) | Analyte is primarily non-ionized (protonated). Result: Improved retention and symmetric peak shape. |
| pH ≈ pKa | Analyte exists as a mix of ionized and non-ionized forms. Result: Potential for severe peak tailing or splitting.[9] |
| pH >> pKa (e.g., pH 7.0) | Analyte is primarily ionized (deprotonated). Result: Poor retention, may still exhibit tailing due to secondary interactions.[5] |
Q3: I've optimized the pH, but the peak is still tailing. Could my column be the problem?
Yes, the column is a primary suspect, especially due to secondary chemical interactions between the analyte and the stationary phase.
1. Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[1] At mid-range pH, these silanols can be deprotonated (Si-O⁻) and can interact ionically with any residual positive charges or through hydrogen bonding with your analyte, causing delayed elution and peak tailing.[1]
-
Solution:
-
Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that is thoroughly end-capped to minimize the number of accessible silanol groups.[1][3]
-
Increase Buffer Concentration: Using a buffer concentration of >20 mM can help to saturate the active silanol sites and mask them from the analyte.[3][10]
-
Consider Alternative Stationary Phases: For highly polar acids, specialized columns may offer better performance.[11]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions.
-
Polar-Endcapped Phases (e.g., "AQ" type): These are designed for use with highly aqueous mobile phases and can provide better retention and peak shape for polar compounds.[12][13]
-
-
2. Metal Contamination: Trace metal ions (like iron, chromium, or titanium) can exist within the silica matrix of the column or can leach from stainless-steel components of the HPLC system (frits, tubing).[3][14][15] 3-Methoxy-3-methylbutanoic acid, with its carboxylic acid and ether functionalities, can act as a chelating agent, binding to these metal ions. This interaction creates a strong, secondary retention mechanism that is a well-known cause of severe peak tailing.[1][3][15]
The diagram below illustrates the primary and secondary interactions occurring on a standard silica-based stationary phase.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q: Why is 3-Methoxy-3-methylbutanoic acid particularly prone to peak tailing? A: This molecule has two chemical features that contribute to peak tailing: the carboxylic acid group and the ether oxygen . The carboxylic acid can interact with active silanol sites and is the primary driver for metal chelation. [1]The ether oxygen can also participate in hydrogen bonding with surface silanols. This combination of potential secondary interactions makes proper method development critical.
Q: What is a good starting point for mobile phase composition? A: For reversed-phase LC-MS, a good starting point is:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile This composition provides the low pH needed for ion suppression of the carboxylic acid and is fully compatible with mass spectrometry.
Q: Can I use derivatization to improve the peak shape? A: Yes, derivatization is a valid strategy, particularly if retention is poor even after ion suppression. Derivatizing the carboxylic acid group, for example with 3-nitrophenylhydrazine (3-NPH), can make the molecule more hydrophobic, improving retention and often leading to better peak shapes on standard reversed-phase columns. [16][17]However, this adds an extra step to sample preparation.
Q: Are there "bio-inert" or "metal-free" LC systems, and would they help? A: Yes, many vendors now offer LC systems with PEEK or other polymer-based flow paths instead of stainless steel. [18]These "bio-inert" or "metal-passivated" systems are designed to minimize interactions with sensitive or chelating analytes. [19][20]If you consistently work with compounds like 3-Methoxy-3-methylbutanoic acid, investing in such a system or using columns with coated hardware can significantly reduce issues related to metal chelation and improve data quality. [19]
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International. [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
-
Successful passivation of an HPLC system. Analytics-Shop. [Link]
-
Cleaning and Passivation of Liquid Chromatography. (2024, July 9). Welch Materials. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]
-
Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (2023, June). ResearchGate. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. (2025, October 3). Restek Resource Hub. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018, January 2). Restek. [Link]
-
HPLC contamination. (2005, January 20). Chromatography Forum. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Biotage. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Axcend. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC. [Link]
-
LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rotachrom.com [rotachrom.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 11. phenomenex.com [phenomenex.com]
- 12. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 13. welch-us.com [welch-us.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silcotek.com [silcotek.com]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 18. analytics-shop.com [analytics-shop.com]
- 19. researchgate.net [researchgate.net]
- 20. Methods for the Passivation of HPLC Instruments and Columns [discover.restek.com]
Technical Support Center: Minimizing Matrix Effects in 3-Methoxy-3-methylbutanoic Acid Urine Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals analyzing 3-Methoxy-3-methylbutanoic acid in urine samples. It addresses common challenges related to matrix effects and offers troubleshooting strategies to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of 3-Methoxy-3-methylbutanoic acid in urine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[1] In the context of urine analysis, these interfering substances can include salts, urea, creatinine, uric acid, and various other endogenous molecules.[1][2] For an analyte like 3-Methoxy-3-methylbutanoic acid, a small organic acid, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3] The complex and variable composition of urine makes it a particularly challenging matrix, often causing significant signal suppression during electrospray ionization (ESI) in LC-MS/MS analysis.[4][5]
Q2: I am observing low and inconsistent recovery for 3-Methoxy-3-methylbutanoic acid. How can I determine if this is due to matrix effects?
A2: Distinguishing between poor recovery and matrix effects is a critical first step in troubleshooting. A post-column infusion experiment is a definitive way to visualize and identify regions of ion suppression in your chromatogram.[6][7]
Experimental Protocol: Post-Column Infusion
-
Setup: Tee a syringe pump infusing a constant flow of a standard solution of 3-Methoxy-3-methylbutanoic acid into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Blank Injection: First, inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for your analyte.
-
Matrix Injection: Next, inject an extracted blank urine sample (a urine sample known not to contain the analyte).
-
Analysis: A dip in the stable baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[6] If this dip coincides with the expected retention time of 3-Methoxy-3-methylbutanoic acid, matrix effects are the likely cause of your issues.
Troubleshooting Flowchart: Diagnosing Low Analyte Signal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing column temperature for 3-Methoxy-3-methylbutanoic acid separation
[1]
Status: Operational Topic: Column Temperature Optimization & Troubleshooting Ticket ID: MMBA-OPT-2026 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Thermodynamics of MMBA
3-Methoxy-3-methylbutanoic acid (MMBA) presents a specific chromatographic challenge due to its dual nature: it is a small, branched polar acid (pKa
In Reverse Phase Liquid Chromatography (RPLC) , its polarity often leads to poor retention (low
This guide focuses on Column Temperature as the critical lever to balance retention thermodynamics against kinetic mass transfer.
Module 1: Critical Decision Frameworks
The Temperature-Selectivity Logic (HPLC)
Before adjusting your oven, diagnose the limiting factor of your current separation using this logic flow.
Figure 1: Decision matrix for modulating column temperature based on MMBA peak behavior.
Module 2: Technical Troubleshooting (Q&A)
Category A: HPLC Optimization (Reverse Phase)
Q1: My MMBA peak is eluting too early (k' < 1) even at 5% organic modifier. How does temperature affect this?
Diagnosis: MMBA is highly polar.[1] In RPLC, adsorption is typically exothermic (
-
Lower the Column Temperature: Reduce from ambient (25°C) to 10°C–15°C .
-
Mechanism: This increases the equilibrium constant (
) for the analyte-stationary phase interaction, effectively increasing retention ( ) without changing the mobile phase composition [1]. -
Constraint: Ensure your system pressure does not exceed limits, as lower temperatures increase mobile phase viscosity.[1]
Q2: I see significant peak tailing for MMBA. Will heating the column help? Diagnosis: Tailing in acidic analytes often results from secondary interactions with residual silanols on the silica support or slow mass transfer. Technical Insight:
-
Kinetic Effect: Higher temperatures reduce mobile phase viscosity (
increases), improving mass transfer (the -term in the van Deemter equation).[1] -
Thermodynamic Effect: Higher temperatures can suppress the thermodynamics of weak hydrogen bonding with silanols. Protocol:
-
Increase Temperature: Set column oven to 40°C–50°C .
-
Buffer Requirement: Ensure you are using a low pH buffer (e.g., 0.1% Formic Acid or Phosphate pH 2.[1]5) to keep MMBA in its protonated (neutral) state. Temperature elevation works best when ionization is already suppressed [2].[1]
Q3: How do I separate MMBA from structural isomers like 2-methoxy-3-methylbutanoic acid? Diagnosis: Isomers often have identical hydrophobicities but different shape selectivities.[1] Protocol:
-
Perform a van't Hoff Study: Run the separation at three temperatures (e.g., 20°C, 35°C, 50°C).
-
Plot Data: Plot
vs. (Kelvin).[1] -
Analysis: If the lines for MMBA and its isomer intersect (co-elution point), operate at a temperature at least 10°C away from this intersection.[1] Often, sub-ambient temperatures (15°C) maximize shape selectivity for branched isomers.[1]
Category B: GC Optimization (Gas Chromatography)
Q4: I am analyzing MMBA methyl ester by GC. The peaks are broad.[2] Should I use an isothermal or ramped program?
Diagnosis: Isothermal runs often lead to peak broadening for polar esters due to longitudinal diffusion (
-
Use Temperature Programming: Start at 50°C (hold 1 min)
Ramp 10°C/min Final 250°C. -
Optimization: If MMBA co-elutes with matrix components, decrease the ramp rate to 4°C/min around the expected elution temperature (approx. 120°C-140°C depending on column).
-
Why: This "focuses" the peak at the head of the column and elutes it during the ramp, sharpening the peak shape compared to isothermal conditions [3].
Module 3: Experimental Protocols
Protocol 3.1: The "Temperature Tuning" Workflow (HPLC)
Objective: Determine the optimal temperature for resolution (
Prerequisites:
-
Column: C18-AQ (Aqueous compatible) or Phenyl-Hexyl (for selectivity).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Sample: 1 mg/mL MMBA standard.
| Step | Parameter | Setting / Action | Success Criteria |
| 1 | Baseline Run | Isocratic 10% B at 25°C . | Peak visible, measure |
| 2 | Retention Check | If | |
| 3 | Symmetry Check | If | |
| 4 | Selectivity Scan | Run gradient at 20°C, 30°C, 40°C. | Identify T where |
Protocol 3.2: Van't Hoff Plot Generation
To scientifically validate the temperature choice, generate the thermodynamic plot.
-
Data Collection: Record retention time (
) and dead time ( ) at 25°C, 35°C, 45°C, and 55°C. -
Calculation: Calculate retention factor
.[1] -
Plotting:
-
Interpretation:
Module 4: Visualizing the Selectivity Mechanism
The following diagram illustrates how temperature acts as a "Selectivity Tuner" specifically for acidic polar species like MMBA.
Figure 2: Mechanistic impact of temperature on MMBA separation parameters.[1]
References
-
Chrom Tech, Inc. (2025).[1] How Does Column Temperature Affect HPLC Resolution? Retrieved from
-
Sigma-Aldrich. (2025).[1] Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.[1] Retrieved from [1]
-
Chromatography Online. (2020).[1] GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from
-
NIST Chemistry WebBook. (2025).[1] Butanoic acid, 3-methyl- (Isovaleric Acid) & Analogs.[1][3] Retrieved from [1]
Technical Support Center: Resolving Baseline Noise in 3-Methoxy-3-methylbutanoic Acid UV Detection
Welcome to the technical support center for the analysis of 3-Methoxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise during UV detection. By understanding the root causes and implementing systematic solutions, you can enhance the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methoxy-3-methylbutanoic acid?
3-Methoxy-3-methylbutanoic acid (C6H12O3) is a carboxylic acid derivative.[1] It is characterized by a butanoic acid backbone with a methoxy group attached.[2] This compound is often used in organic synthesis and as an intermediate in the production of pharmaceuticals and other specialty chemicals.[2]
Chemical Properties of 3-Methoxy-3-methylbutanoic acid:
| Property | Value | Source |
| Molecular Formula | C6H12O3 | PubChem[3] |
| Molecular Weight | 132.16 g/mol | PubChem[3] |
| IUPAC Name | 3-methoxy-3-methylbutanoic acid | PubChem[3] |
| CAS Number | 181819-48-7 | PubChem[3] |
Q2: Why is UV detection a common method for analyzing 3-Methoxy-3-methylbutanoic acid?
UV detection is a widely used technique for the analysis of organic acids in High-Performance Liquid Chromatography (HPLC).[4][5] The carboxyl group in these acids allows for UV absorption, making it a suitable detection method.[5] HPLC with UV detection is favored for its simplicity, cost-effectiveness, and accessibility in many laboratories.[4] For compounds like 3-Methoxy-3-methylbutanoic acid, which may be part of pharmaceutical formulations, HPLC-UV provides a robust method for quantification and quality control.[6]
Q3: What is baseline noise and why is it a problem?
In HPLC, the baseline represents the signal from the detector when only the mobile phase is passing through.[7] Ideally, this should be a flat, stable line.[7] Baseline noise refers to the random fluctuations or "micro-peaks" in the baseline when no sample is injected.[7][8] Excessive baseline noise is problematic because it can obscure small analyte peaks, leading to inaccurate quantification and a higher limit of detection (LOD) and limit of quantitation (LOQ).[7][9] A good signal-to-noise ratio (S/N), which is the ratio of the analyte peak height to the baseline noise, is crucial for sensitive and reliable analysis.[7][8]
Troubleshooting Guide: Baseline Noise in UV Detection
This section provides a systematic approach to identifying and resolving the root causes of baseline noise in the HPLC-UV analysis of 3-Methoxy-3-methylbutanoic acid.
Is your mobile phase properly prepared and of high quality?
The mobile phase is a frequent source of baseline issues.[10][11] Contaminants, dissolved gases, or improper preparation can all contribute to a noisy baseline.[11][12]
Protocol for Mobile Phase Preparation and Optimization:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and water (e.g., Milli-Q or equivalent).[11][13] Lower-grade solvents can contain UV-absorbing impurities that lead to baseline noise and ghost peaks.[9][14]
-
Fresh Preparation: Prepare mobile phases fresh daily to prevent degradation and microbial growth, especially for aqueous buffers near neutral pH.[10][15]
-
Proper pH Adjustment: Since 3-Methoxy-3-methylbutanoic acid is an acidic compound, the pH of the mobile phase can significantly affect its UV absorbance and retention.[16][17][18][19]
-
For reversed-phase HPLC of organic acids, a low pH (typically around 2.7) is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[20]
-
Adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[13] Use a calibrated pH meter for accurate measurements.
-
-
Thorough Mixing: Ensure the mobile phase components are homogeneously mixed.[14] Inadequate mixing can cause periodic fluctuations in the baseline.[8][15][21]
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the system, leading to pressure fluctuations and a noisy baseline.[7][8][9][11]
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can cause blockages and baseline noise.[13][14]
Could your HPLC system be the source of the noise?
If the mobile phase is correctly prepared, the next step is to investigate the HPLC system itself. Leaks, pump issues, and detector problems are common culprits.
Systematic HPLC System Check:
Sources
- 1. 3-Carbomethoxy-3-methylbutanoic Acid | CAS 32980-26-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CAS 10024-70-1: 3-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]
- 3. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. scioninstruments.com [scioninstruments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 12. labcompare.com [labcompare.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. agilent.com [agilent.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]
- 19. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. phenomenex.com [phenomenex.com]
Preventing degradation of 3-Methoxy-3-methylbutanoic acid during sample storage
Topic: Preventing degradation and loss of 3-Methoxy-3-methylbutanoic acid during sample storage and processing. Target Audience: Bioanalytical Scientists, Clinical Researchers, and Metabolomics Specialists. Context: MMBA is a critical diagnostic metabolite for Isovaleryl-CoA Dehydrogenase (IVD) deficiency and a target in mevalonate pathway studies.
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers mistake physical loss for chemical degradation . 3-Methoxy-3-methylbutanoic acid (MMBA) presents a dual challenge: it is biologically unstable due to bacterial consumption in urine matrices, and physically unstable (volatile) during extraction when acidified.
This guide moves beyond basic "store at -80°C" advice. We will dissect the mechanism of loss at every stage of your workflow.
Module 1: Pre-Analytical Stability (Collection & Handling)[1]
The Issue: "My baseline MMBA levels in urine are inconsistent between collection and freezing."
Root Cause: Bacterial Contamination. MMBA is an organic acid.[1][2][3][4] In untreated urine left at room temperature, bacteria rapidly metabolize organic acids as a carbon source. This is not chemical hydrolysis; it is biological consumption.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Variable concentration within the same patient sample across different days. | Bacterial metabolism during thaw cycles. | Aliquot immediately upon collection. Never refreeze the primary specimen. |
| Unexpected peaks interfering with MMBA in GC-MS. | Urea hydrolysis raising pH, altering extraction efficiency. | Check pH upon thawing. If pH > 7, bacterial urease activity has occurred. Reject sample. |
FAQ: Chemical Stabilization
Q: Should I acidify urine samples immediately upon collection to preserve MMBA? A: Proceed with caution. While acidification (pH < 3) stops bacterial growth, it converts MMBA from its non-volatile salt form (carboxylate) to its volatile free acid form .
-
Recommendation: If freezing within 4 hours, do not acidify. Freeze at -20°C or -80°C.
-
Recommendation: If transport at ambient temperature is required, use Thymol or Toluene as a bacteriostatic agent rather than strong acids, or use a borate-based preservation tube (if compatible with your downstream derivatization).
Module 2: Sample Preparation (The Volatility Trap)
The Issue: "I am losing >50% of my analyte during the drying step."
Root Cause: Evaporative Loss (Volatility).[2] This is the most common failure point. MMBA is a short-chain branched organic acid. When you acidify the sample to extract it into an organic solvent (like ethyl acetate), you protonate the carboxylic acid. The protonated form is volatile. If you dry this down under nitrogen at high heat, the MMBA evaporates along with the solvent.
Mechanism of Loss: The pH Equilibrium
Protocol: Controlled Extraction & Concentration
-
Internal Standard (Crucial): You must use a stable isotope-labeled internal standard (e.g.,
-MMBA or a structural analog like 3-methylglutaric acid). This corrects for evaporative loss. -
Extraction: Acidify to pH 1-2, extract with Ethyl Acetate.
-
Drying (The Critical Step):
-
Do NOT evaporate to complete dryness if possible.
-
Do NOT use heat > 40°C during nitrogen blow-down.
-
Alternative: Use a "keeper" solvent (e.g., 50 µL of pyridine or undecane) that remains after the ethyl acetate evaporates, trapping the MMBA.
-
Module 3: Instrumental Analysis (GC-MS Derivatization)
The Issue: "My peak areas decrease while the sample sits in the autosampler."
Root Cause: Moisture Sensitivity of Derivatives. MMBA is typically analyzed by GC-MS after silylation (using BSTFA or MSTFA). The resulting TMS-ester is hydrolytically unstable. If your vials are not perfectly sealed, or if the room is humid, atmospheric moisture will hydrolyze the derivative back to the free acid, which causes peak tailing and signal loss.
Troubleshooting Workflow
Q: Why do I see a "split peak" for MMBA? A: This often indicates incomplete derivatization. The tertiary ether group in MMBA is sterically hindered, but the carboxylic acid reacts readily. Ensure you are using a catalyst (1% TMCS) and heating the reaction (60°C for 30 mins) to drive it to completion.
Q: How long are the derivatives stable? A: < 24 hours.
-
Protocol: Analyze immediately after derivatization.
-
Rescue: If you must wait, store vials in a desiccator, not just on the bench.
Visualizing the Stability Workflow
The following diagram illustrates the Critical Control Points (CCPs) where MMBA is lost. Note the distinction between Biological Degradation and Physical Volatilization.
Caption: Critical Control Points for MMBA. Red diamonds indicate high-risk steps for analyte loss.
Summary of Best Practices
| Parameter | Standard Protocol | Optimized Protocol for MMBA |
| Storage Temp | -20°C | -80°C (Prevents slow enzymatic activity) |
| Preservative | None | Thymol (if ambient transport needed) |
| Extraction pH | pH 1.0 | pH 1-2 (Strictly controlled, do not over-acidify) |
| Evaporation | Dry to completion | Leave moist or use Pyridine keeper |
| Derivatization | Room Temp | 60°C for 30 min (Ensure complete reaction) |
References
-
Human Metabolome Database (HMDB). Metabocard for 3-Methoxy-3-methylbutanoic acid (HMDB0000667). Available at: [Link]
-
Tanaka, K., et al. (1966). Isovaleric Acidemia: A New Genetic Defect of Leucine Metabolism. Proceedings of the National Academy of Sciences. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151187, 3-Methoxy-3-methylbutanoic acid. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). C40-A2: Measurement of Free Thyroid Hormones. (Referenced for general organic acid handling guidelines in biological matrices). Available at: [Link]
Sources
- 1. ezychem.com [ezychem.com]
- 2. revvity.com [revvity.com]
- 3. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 3-Methoxy-3-methylbutanoic Acid (MMBA)
Topic: Troubleshooting Derivatization Failures for 3-Methoxy-3-methylbutanoic Acid (MMBA) CAS: 4023-65-8 (Acid) / 10024-70-1 (Related Isomer Reference) Target Analyte: Volatile, Tertiary Ether-substituted Short-Chain Fatty Acid (SCFA)
Introduction: The "Invisible" Analyte
3-Methoxy-3-methylbutanoic acid (MMBA) presents a unique "double-bind" challenge in gas chromatography (GC) analysis. As a Short-Chain Fatty Acid (SCFA), it is highly volatile, leading to losses during sample concentration. Structurally, it contains a tertiary ether (the methoxy group at C3 is attached to a tertiary carbon). This specific structural feature makes the molecule chemically fragile under the harsh acidic conditions often used for standard fatty acid methylation.
This guide moves beyond generic protocols to address the specific physicochemical contradictions of MMBA.
Module 1: The Volatility Trap (Sample Preparation)
Symptom: Low or non-existent recovery despite successful derivatization verification. Diagnosis: The analyte was lost during the solvent evaporation step before or after derivatization.
The Mechanism of Failure
MMBA and its methyl/silyl derivatives have high vapor pressures. Standard protocols often call for "evaporate to dryness under nitrogen." For MMBA, this is a catastrophic step. The analyte co-evaporates with common solvents like Dichloromethane (DCM) or Ethyl Acetate.
Protocol: The "Keeper" Solvent Strategy
Do not evaporate to dryness. Use a high-boiling "keeper" solvent or perform Liquid-Liquid Extraction (LLE) without concentration.
| Parameter | Standard Protocol (AVOID) | Optimized MMBA Protocol |
| Concentration | Blow down to dryness under N2. | Concentrate to 50-100 µL only; never dry. |
| Solvent | 100% Volatile (DCM/Hexane). | Add 10% Isooctane or Toluene as a keeper. |
| Extraction pH | Acidify to pH < 2. | Acidify to pH 2-3 (Avoid pH < 1 to protect ether). |
| Drying Agent | Sodium Sulfate (Standard).[1] | Magnesium Sulfate (Faster, reduces exposure time). |
Module 2: Silylation (The Preferred Method)
Symptom: Incomplete reaction, shifting retention times, or "ghost" peaks. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]
Why Silylation?
Silylation is preferred over acid-catalyzed alkylation for MMBA because it operates under neutral/basic conditions, preserving the sensitive tertiary ether group.
Critical Failure Point: Moisture Scavenging
The tertiary methoxy group adds steric bulk near the reaction site, potentially slowing the silylation of the carboxyl group. If any water is present, the fast-reacting TMCS catalyst will hydrolyze, creating HCl, which can then attack the ether.
Step-by-Step Troubleshooting Protocol
-
Solvent Choice: Use anhydrous Pyridine or Acetonitrile. (Pyridine acts as an acid scavenger).
-
The "Sandwich" Injection: If you suspect moisture in the autosampler vial, employ a sandwich injection method (Air gap -> Reagent -> Air gap -> Sample) to derivatize inside the hot injector port, minimizing hydrolysis time.
-
Reaction Conditions:
-
Standard: 60°C for 30 mins.
-
MMBA Optimized:70°C for 45 mins . The steric hindrance of the branching at C3 requires slightly higher energy to drive the carboxyl silylation to completion.
-
Figure 1: Optimized Silylation Workflow emphasizing moisture control to prevent hydrolysis.
Module 3: The "Trap" of Acidic Alkylation (BF3-Methanol)
Symptom: Appearance of unexpected peaks (alkenes) or complete loss of the methoxy group. Diagnosis: Acid-catalyzed cleavage of the tertiary ether.
The Chemistry of Failure
Standard fatty acid methylation uses Boron Trifluoride in Methanol (BF3-MeOH).[1][3][4]
-
The Risk: The ether oxygen in MMBA is attached to a tertiary carbon (C3). Tertiary ethers are acid-labile .
-
The Reaction: Under heating with Lewis acids (BF3), the methoxy group can be eliminated, leading to the formation of 3-methyl-2-butenoic acid methyl ester (elimination product) or the hydroxy-ester (cleavage product).
Recommendation: AVOID BF3-Methanol for MMBA. If methylation is required (e.g., for specific detector selectivity), use TMS-Diazomethane (works at room temp, non-acidic) or Methyl Chloroformate (MCF).
Module 4: Aqueous Samples (Urine/Plasma)
Symptom: Loss of analyte during extraction from water. Solution: In-situ derivatization using Chloroformates (MCF/ECF).
This method bypasses the drying step entirely, protecting the volatile MMBA.
Protocol:
-
Sample: 100 µL Urine/Plasma.
-
Reagent: Add 20 µL Methanol + 15 µL Pyridine.
-
Derivatization: Add 10 µL Methyl Chloroformate (MCF) .
-
Reaction: Vortex 30 sec (Gas evolution occurs—CO2).
-
Extraction: Add 100 µL Chloroform (containing Internal Standard).
-
Analysis: Inject the Chloroform layer.
Summary of Troubleshooting Logic
Use this decision matrix to select the correct workflow for your specific failure mode.
Figure 2: Diagnostic logic for resolving MMBA analytical failures.
References
-
Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2][3][5][6][7][8][9]Link
-
Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation.Link
-
BenchChem. (2025).[3][10] Unmasking the Limitations: A Comparative Guide to the Boron Trifluoride (BF3)-Methanol Method.[3]Link
-
National Institutes of Health (NIH). (2025). 3-Methoxy-3-methylbutanoic acid Structure and Properties. PubChem.[11] Link
-
Royal Society of Chemistry. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization.[9] Analyst.[2][5][7][12] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. thescipub.com [thescipub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Limit of Detection (LOD) for 3-Methoxy-3-methylbutanoic Acid Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve sub-ng/mL Limits of Detection (LOD) for short-chain, highly polar carboxylic acids.
3-Methoxy-3-methylbutanoic acid (MW: 132.16 g/mol ) presents a classic analytical challenge. Lacking a [1], this analyte is notoriously difficult to retain on standard reversed-phase columns and suffers from severe ion suppression in negative electrospray ionization (ESI-) due to poor [2]. This guide provides field-proven, self-validating troubleshooting strategies and protocols to overcome these fundamental physicochemical limitations.
Section 1: Troubleshooting Guide - Chromatographic & Ionization Challenges
Q1: Why is my LOD for 3-Methoxy-3-methylbutanoic acid stuck in the µg/mL range when using direct LC-MS/MS? Causality & Expert Insight: The high polarity of 3-Methoxy-3-methylbutanoic acid prevents sufficient partitioning into the hydrophobic stationary phase of standard C18 columns. Consequently, it elutes in the void volume alongside salts and matrix components, leading to massive ion suppression in the MS source. Furthermore, short-chain carboxylic acids yield poor ionization efficiency in ESI- mode. To break the µg/mL barrier, you must alter the molecule's physicochemical properties rather than just tweaking mass spectrometer parameters.
Q2: Should I use Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization to improve retention? Causality & Expert Insight: While HILIC can retain polar acids, it does not solve the fundamental issue of poor ESI- ionization efficiency. Chemical derivatization using 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the superior choice. This reaction converts the highly polar carboxylic acid into a hydrophobic 3-nitrophenylhydrazide derivative. This achieves two critical goals: (1) it drastically increases C18 retention, moving the analyte out of the suppression zone, and (2) it introduces a moiety with a high proton affinity, enabling highly efficient [3].
Decision matrix for selecting the optimal analytical workflow based on target LOD.
Section 2: Troubleshooting Guide - Derivatization Optimization
Q3: My 3-NPH derivatization yield is inconsistent. How do I build a self-validating system to ensure reaction completion? Causality & Expert Insight: Inconsistent yields usually stem from moisture in the reagents (EDC is highly hygroscopic) or an improper molar excess of the derivatizing agent. A self-validating protocol must include an internal standard (IS) that undergoes the exact same chemical transformation to track reaction efficiency. Self-Validating System: Spike your samples with a stable isotope-labeled short-chain carboxylic acid (e.g., 13C4-butyric acid or D3-3-Methoxy-3-methylbutanoic acid) before adding the derivatization reagents. Monitor the absolute peak area of the derivatized IS across all samples. If the IS peak area drops by >15% in a specific vial, the derivatization failed in that specific reaction, invalidating the sample run and preventing false negatives.
Q4: I am seeing high background noise at the target MRM transition. How can I reduce it? Causality & Expert Insight: 3-NPH reacts with all carboxylic acids, including trace impurities in your [4] (e.g., acetate or formate in HPLC-grade water/methanol). To troubleshoot:
-
Solvent Blank: Run a derivatized blank using only the reaction solvents. If the peak is present, switch to ultra-pure LC-MS grade solvents and avoid storing them in plastic, which can leach organic acids.
-
Reagent Purity: Re-crystallize your 3-NPH or purchase fresh, high-purity reagents.
Quantitative Data Summary: LOD Comparison
The following table summarizes the expected quantitative improvements when shifting from direct analysis to 3-NPH derivatization for short-chain carboxylic acids.
| Analytical Strategy | Ionization Mode | Chromatographic Column | Expected LOD Range | Primary Limitation |
| Direct LC-UV | N/A (UV 210 nm) | C18 / Ion-Exclusion | > 1,000 ng/mL | Lack of chromophore |
| Direct LC-MS/MS | ESI- (Negative) | HILIC or C18 (Aq) | 50 - 200 ng/mL | Poor ionization, ion suppression |
| 3-NPH Derivatized LC-MS/MS | ESI+ (Positive) | Standard C18 | 0.01 - 0.1 ng/mL | Requires sample prep time |
Section 3: Step-by-Step Methodology: Sub-ng/mL 3-NPH Derivatization Protocol
This protocol utilizes 3-nitrophenylhydrazine (3-NPH) and EDC to quantitatively convert 3-Methoxy-3-methylbutanoic acid into a highly responsive ESI+ derivative.
Chemical mechanism of EDC-mediated 3-NPH derivatization of carboxylic acids.
Materials Required:
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), ≥98% purity.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).
-
Pyridine (LC-MS grade).
-
Internal Standard (e.g., 13C-labeled short-chain carboxylic acid).
Step-by-Step Procedure:
-
Reagent Preparation (Prepare Fresh Daily):
-
Solution A: Dissolve 3-NPH·HCl in 50% aqueous methanol to a concentration of 200 mM.
-
Solution B: Dissolve EDC·HCl in 50% aqueous methanol containing 6% pyridine to a concentration of 120 mM. Causality: Pyridine acts as a basic catalyst to maintain the optimal pH for the carbodiimide coupling reaction.
-
-
Sample Aliquoting: Transfer 50 µL of the biological sample or standard (containing 3-Methoxy-3-methylbutanoic acid) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the Internal Standard working solution. Self-Validation Check: This guarantees that any downstream derivatization suppression is mathematically normalized.
-
Derivatization Reaction:
-
Add 20 µL of Solution A (3-NPH) to the sample.
-
Add 20 µL of Solution B (EDC/Pyridine) to the sample.
-
Vortex immediately for 10 seconds to ensure homogeneous mixing.
-
-
Incubation: Incubate the mixture at 40°C for 30 minutes in a thermoshaker at 800 rpm. Causality: Mild heating accelerates the nucleophilic attack of 3-NPH on the O-acylisourea intermediate, ensuring >99% conversion without degrading the [4].
-
Quenching & Dilution: Add 900 µL of 10% aqueous methanol to quench the reaction and dilute the sample. Causality: Dilution prevents the high concentration of residual derivatization reagents from overloading the LC column and contaminating the MS source.
-
Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet any precipitated proteins or insoluble byproducts.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a standard C18 column using a water/acetonitrile gradient (both containing 0.1% formic acid). Monitor in ESI+ mode.
References
-
Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry (PMC) URL: [Link]
-
Title: Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Optimised Method for Short-Chain Fatty Acid Profiling of Bovine Milk and Serum Source: Molecules (MDPI) URL: [Link]
Sources
Technical Support Center: Optimizing NMR Analysis of 3-Methoxy-3-methylbutanoic Acid (MMBA)
Topic: Addressing Solvent Interference in 3-Methoxy-3-methylbutanoic Acid Analysis Document ID: TS-NMR-MMBA-001 Last Updated: March 1, 2026[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of analyzing 3-Methoxy-3-methylbutanoic acid (MMBA) via
This guide provides authoritative troubleshooting protocols to eliminate spectral overlap, ensuring accurate integration and structural verification.
The Core Challenge: Spectral Real Estate
MMBA (CAS: 55817-17-7) presents a unique "collision course" with standard NMR solvents.[1]
-
The Methylene Trap: The
protons resonate near 2.5 ppm , creating a direct overlap with residual DMSO .[1] -
The Methoxy Trap: The
protons resonate near 3.2 ppm , creating a direct overlap with Methanol residuals and Water in DMSO.[1]
Part 1: Solvent Selection Strategy
The most effective way to address interference is to avoid it during the experimental design phase.[1] Use the following decision matrix to select the optimal solvent based on your analytical goals.
Solvent Decision Tree
Figure 1: Decision matrix for selecting the appropriate NMR solvent to minimize spectral overlap.
Data Table: The Interference Matrix
This table maps MMBA signals against common solvent impurities.[1] Bold values indicate critical interference.[1]
| MMBA Moiety | Approx. Shift ( | DMSO-d6 Interference | Methanol-d4 Interference | CDCl | Acetone-d6 Interference |
| Gem-dimethyl ( | 1.2 – 1.3 (s) | Clear | Clear | Water (~1.[1]56) | Clear |
| Methylene ( | 2.4 – 2.6 (s) | Residual DMSO (2.50) | Clear | Clear | Clear |
| Methoxy ( | 3.1 – 3.2 (s) | Water (~3.33) | Residual Me (3.31) | Clear | Clear |
| Carboxylic Acid ( | 10.0 – 12.0 (br) | Clear | Exchange (loss) | Clear | Clear |
Reference data derived from Fulmer et al. (2010) [1].[1][2]
Part 2: Troubleshooting Guides (Q&A)
Scenario A: "My Methylene Peak (~2.5 ppm) is buried under the solvent signal."
Diagnosis: You are likely using DMSO-d6 .[1][3] The residual pentadeuterio-DMSO signal appears as a quintet at 2.50 ppm , which perfectly masks the MMBA methylene singlet.[1]
Protocol 1: The Solvent Swap (Recommended)
-
Evaporate the DMSO (high vacuum required) or prep a fresh sample.[1]
-
Resuspend in CDCl
(Chloroform-d). The residual peak moves to 7.26 ppm , leaving the 2.5 ppm region perfectly clear for integration.
Protocol 2: The Acetone Alternative If the sample is insoluble in Chloroform, use Acetone-d6 .[1]
-
Water in Acetone appears at 2.84 ppm .[1]
-
The MMBA methylene (~2.5 ppm) sits safely between these two artifacts.[1]
Scenario B: "My Methoxy Peak (~3.2 ppm) is distorted or integrating too high."
Diagnosis: You have water contamination in DMSO-d6 or you are using Methanol-d4 .[1]
-
In DMSO, hygroscopic water appears at roughly 3.33 ppm , overlapping the methoxy signal.
-
In Methanol-d4, the residual methyl group is at 3.31 ppm .[1]
Protocol: Temperature Shifting (The "Goldilocks" Method) If you must use DMSO (e.g., for solubility), you can separate the water peak from the methoxy peak by changing the temperature. The chemical shift of water is temperature-dependent, while the C-H methoxy signal is not.[1]
-
Baseline Scan: Acquire a standard spectrum at 298 K (25°C).[1] Note the overlap.
-
Heat the Probe: Increase the probe temperature to 313 K (40°C) or 323 K (50°C) .
-
Mechanism: As temperature rises, hydrogen bonding weakens, and the water peak shifts upfield (towards 3.0 ppm or lower).[1]
-
Result: The methoxy peak (3.2 ppm) remains stationary, while the water peak "walks" away, revealing the methoxy singlet for accurate integration.
Warning: Ensure your sample is thermally stable before heating.
Scenario C: "I cannot see the Carboxylic Acid proton."
Diagnosis: You are likely using a protic solvent (D
-
Chemical Exchange: The acidic proton (
) rapidly exchanges with deuterium in the solvent ( ), becoming invisible in H NMR.[1]
Protocol: The Dry Chloroform Method To quantify the acid proton, you must use an aprotic, anhydrous solvent.
-
Prepare the Solvent: Pass CDCl
through a small plug of basic alumina or store over 4Å molecular sieves for 24 hours to remove trace acid/water. -
Sample Prep: Dissolve MMBA in the dry CDCl
. -
Acquisition: Acquire the spectrum. The
peak should appear as a broad singlet between 10–12 ppm .[1] -
Verification: If the peak is too broad to see, add a trace amount (1-2
L) of concentrated non-deuterated acetic acid.[1] If the peak sharpens and moves, it confirms the exchangeable nature.
Part 3: Advanced Workflows
Workflow: Removing Solvent Residues from Viscous MMBA
MMBA is an oil/liquid.[1] When switching solvents, removing the previous solvent (especially DMSO) is difficult.
Figure 2: Extraction protocol to remove DMSO residues prior to NMR analysis.
Causality: DMSO has a high boiling point (189°C).[1] Simple evaporation often fails.[1] The aqueous wash leverages DMSO's water miscibility to pull it out of the organic phase containing the MMBA.[1]
Part 4: References
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Solvent Suppression Techniques). [Link]
Sources
Optimizing pH conditions for 3-Methoxy-3-methylbutanoic acid solubility
Technical Support Center: 3-Methoxy-3-methylbutanoic acid
Welcome to the technical support guide for 3-Methoxy-3-methylbutanoic acid. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions to explain the fundamental principles that govern experimental outcomes, ensuring your success in optimizing the aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Properties
Q1: What are the key chemical properties of 3-Methoxy-3-methylbutanoic acid that influence its solubility?
A1: Understanding the molecule's structure is the first step. 3-Methoxy-3-methylbutanoic acid (MW: 132.16 g/mol ) is a small organic carboxylic acid.[1] Its key features are:
-
A Carboxylic Acid Group (-COOH): This is the primary driver of its pH-dependent solubility. This group is ionizable, meaning it can donate a proton (H+) to become a negatively charged carboxylate ion (-COO⁻).
-
A Methoxy Group (-OCH₃) and Methyl Groups (-CH₃): These groups contribute to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).
The interplay between the hydrophilic (water-loving) carboxylate group and the more lipophilic parts of the molecule dictates its overall solubility. The ionization state of the carboxylic acid, which is controlled by pH, is the most powerful tool you have to modify its aqueous solubility.[2]
Q2: What is the pKa of 3-Methoxy-3-methylbutanoic acid, and why is it the most critical parameter for this work?
This pKa value is your experimental anchor point. Here’s why it's crucial:
-
Below the pKa: The compound will be predominantly in its neutral, non-ionized form (R-COOH). This form is less polar and therefore has lower aqueous solubility.[3]
-
Above the pKa: The compound will exist primarily in its ionized, carboxylate form (R-COO⁻). This ionic form is much more polar and exhibits significantly higher aqueous solubility.[3]
The relationship between pH, pKa, and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation .[4][5][6]
Section 2: Experimental Design & Protocols
Q3: How do I design a robust experiment to determine the pH-solubility profile of 3-Methoxy-3-methylbutanoic acid?
A3: A pH-solubility profile experiment systematically measures the compound's solubility across a range of pH values. A well-designed experiment provides a clear picture of how to prepare solutions at your desired concentration.
Here is an authoritative workflow, often referred to as a "shake-flask" method, adapted from pharmaceutical industry standards.[7]
Caption: Workflow for determining a pH-solubility profile.
-
Buffer Preparation: Prepare a series of buffers covering your pH range of interest (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 9.0). Use appropriate buffer systems for each pH range (see Table 1).
-
Compound Addition: Add an excess of 3-Methoxy-3-methylbutanoic acid to a known volume of each buffer in a sealed vial. "Excess" means adding enough solid so that undissolved material remains visible after equilibration. This ensures you are measuring a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is fully saturated.
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Use either centrifugation at high speed or a syringe filter (e.g., 0.22 µm PVDF) to obtain a clear supernatant.
-
pH Measurement: Immediately measure the pH of the final supernatant. The addition of an acidic compound can slightly lower the buffer's pH, and this final pH is the correct value to report.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH.
Q4: Which buffer systems should I use for my experiments?
A4: Buffer selection is critical for success. An ideal buffer has a pKa value close to the target pH of the solution to provide maximum buffering capacity.[8] Using a buffer far from its pKa will result in poor pH control.
Table 1: Recommended Buffer Systems for pH-Solubility Studies
| pH Range | Recommended Buffer System | Concentration (mM) | Key Considerations |
| 2.0 - 3.0 | HCl/KCl or Glycine-HCl | 10 - 50 | Simple and effective for highly acidic conditions. |
| 3.0 - 6.2 | Citrate Buffer[9] | 10 - 50 | Good choice for the expected pKa range of the compound. |
| 3.6 - 5.6 | Acetate Buffer[10] | 10 - 50 | An excellent alternative to citrate in this range. |
| 6.0 - 8.0 | Phosphate Buffer (e.g., PBS)[9][10] | 10 - 50 | Physiologically relevant and highly versatile.[10] |
| 8.0 - 10.0 | Borate or Bicarbonate Buffer[9] | 10 - 50 | Useful for exploring solubility in basic conditions. |
Section 3: Troubleshooting Guide
Q5: My compound is precipitating or "crashing out" when I dilute my organic stock solution into an aqueous buffer. What's happening and how do I fix it?
A5: This is a very common issue known as "solvent-shifting precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer where its solubility is much lower.[11] The organic solvent can no longer keep the compound dissolved in the now predominantly aqueous environment.
Caption: Decision tree for troubleshooting precipitation issues.
Corrective Actions in Detail:
-
Increase Buffer pH: The most effective solution for an acidic compound. Ensure your final buffer pH is at least 1-2 units above the compound's pKa. This maximizes the concentration of the highly soluble ionized form.
-
Lower Final Concentration: Your target concentration may simply be above the compound's equilibrium solubility in that specific buffer. Try preparing a more dilute solution.[11]
-
Increase Organic Co-solvent: If your experimental system can tolerate it, increasing the final percentage of the organic solvent (e.g., from 1% DMSO to 5% DMSO) can help maintain solubility.[11] Be cautious, as this can impact biological assays.
-
Use a Surfactant: For very challenging compounds, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) can help solubilize the compound by forming micelles.[11]
Q6: I am seeing high variability in my solubility measurements. What are the likely causes?
A6: High variability often points to procedural inconsistencies. Here are the most common culprits:
-
Incomplete Equilibration: If you do not allow enough time for the solution to become saturated, you will get artificially low and inconsistent results. Ensure visible solid remains and that solubility values are stable over time (e.g., measure at 24h and 48h and confirm the value does not increase).
-
Temperature Fluctuations: Solubility is temperature-dependent. Conduct your experiments in a temperature-controlled environment to minimize this variable.
-
Post-Sampling Precipitation: The sample may be precipitating after filtration but before analysis.[12] This can happen if the sample cools or if there is a delay before dilution. Dilute your samples into a mobile-phase-like solution immediately after filtration to prevent this.
-
Inaccurate pH Measurement: Always measure the pH of the final saturated solution, not just the starting buffer. This is the true pH at which you measured the solubility.
By systematically addressing these factors, you can significantly improve the reproducibility and accuracy of your solubility data.
References
- Smolecule. (n.d.). FAQ & Troubleshooting Guide for Solubility Enhancement.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- Benchchem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
- Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- AP Chemistry Study Guide. (2025, December 9).
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- Wikipedia. (n.d.). Buffer solution.
- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
- PubChemLite. (n.d.). 3-methoxy-3-methylbutanoic acid (C6H12O3).
- RK.MD. (2020, May 19). Henderson-Hasselbalch Equation.
- PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
- (2025, December 24).
- Dissolution Sub-committee of the American Association of Pharmaceutical Scientists (AAPS). (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
- Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
- CymitQuimica. (n.d.). CAS 10024-70-1: 3-Methoxybutanoic acid.
- ChemShuttle. (n.d.). 3-methoxy-3-methylbutanoic acid.
- EMD Biosciences. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems.
- Sigma-Aldrich. (n.d.). 3-methoxy-3-methylbutanoic acid.
- PubChem. (n.d.). 3-Methoxy-3-methylbutanoic acid.
- (n.d.). Exp.
- (n.d.). PH and Solvent Effect on Drug Solubility.
- Cheméo. (n.d.). Chemical Properties of 3-Methoxy-3-methylbutanol (CAS 56539-66-3).
- BLDpharm. (n.d.). 33214-36-7|3-(3-Methoxyphenyl)-3-methylbutanoic acid.
- World Health Organization (WHO). (n.d.). Annex 4.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Santa Cruz Biotechnology. (n.d.). 3-Carbomethoxy-3-methylbutanoic Acid.
- Selleck Chemicals. (2024, May 22). 3-Methylbutanoic acid | CAS 503-74-2.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 3-Methoxy-3-methylbutanoic Acid Quantification
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-methoxy-3-methylbutanoic acid in a biological matrix, such as human plasma. We will explore comparative sample preparation techniques, delve into the nuances of method optimization, and present a validation strategy that aligns with international regulatory standards.
Introduction: The Analyte and the Analytical Challenge
3-Methoxy-3-methylbutanoic acid (Molar Mass: 132.16 g/mol ) is a small carboxylic acid derivative.[1][2] Its quantification in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The molecule's structure—a short carbon chain with a polar carboxylic acid group and a methoxy ether group—presents a distinct set of analytical challenges:
-
High Polarity & Poor Retention: The compound may exhibit poor retention on traditional reversed-phase (RP) chromatographic columns like C18.
-
Volatility: Small organic acids can be volatile, potentially leading to sample loss during preparation steps involving evaporation.[3]
-
Matrix Effects: Biological samples are complex mixtures containing endogenous components like phospholipids that can interfere with the analyte's ionization in the mass spectrometer source, a phenomenon known as the matrix effect.[4][5] This can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[6][7]
A successful bioanalytical method must overcome these challenges to deliver reliable and reproducible data, which is essential for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
Part 1: A Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a clean, compatible solution for LC-MS/MS analysis.[10] The choice of technique is a critical decision that balances recovery, cleanliness, and throughput.
| Technique | Principle | Pros | Cons | Suitability for 3-Methoxy-3-methylbutanoic Acid |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins.[10] | Fast, simple, inexpensive, high throughput. | Non-selective, high risk of matrix effects from co-extracted phospholipids, potential for analyte loss due to co-precipitation.[11] | Low. While simple, the high risk of ion suppression from residual matrix components makes it a poor choice for a robust, validated assay. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility. Adjusting the pH of the aqueous phase can enhance extraction efficiency for acidic or basic compounds.[11] | More selective than PPT, can provide a cleaner extract, potential for analyte concentration. | More labor-intensive, requires solvent optimization, potential for emulsion formation. | Moderate to High. By acidifying the sample (e.g., with formic acid) to a pH well below the pKa of the carboxylic acid group (~4-5), the analyte becomes neutral and can be efficiently extracted into a moderately polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This provides good cleanup from polar matrix components. |
| Solid-Phase Extraction (SPE) | The analyte is passed through a solid sorbent bed that retains either the analyte or the interferences. The analyte is then eluted with a small volume of solvent. | Highly selective, provides the cleanest extracts, high concentration factor, amenable to automation. | Most expensive, requires significant method development to select the appropriate sorbent and optimize wash/elution steps. | High. A mixed-mode or weak anion exchange (WAX) SPE sorbent would be ideal. The WAX sorbent can retain the negatively charged carboxylate group under neutral or slightly basic conditions, while matrix interferences are washed away. The analyte is then eluted by changing the pH to neutralize the charge. |
Recommendation: For a robust and reliable assay intended for regulatory submission, Solid-Phase Extraction (SPE) is the preferred method due to its superior selectivity and ability to minimize matrix effects.[11] Liquid-Liquid Extraction (LLE) serves as a viable and more cost-effective alternative if SPE development proves challenging.
Part 2: LC-MS/MS Method Development and Optimization
A successful LC-MS/MS method achieves sensitive detection of the analyte while chromatographically separating it from matrix interferences.[12]
Chromatography: A Head-to-Head Comparison
-
Reversed-Phase (RP) Chromatography (e.g., C18 column): As a polar molecule, 3-methoxy-3-methylbutanoic acid will likely have limited retention on a standard C18 column with typical mobile phases (e.g., methanol/water). This can lead to co-elution with phospholipids and other early-eluting matrix components, causing significant ion suppression.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed to retain polar compounds. The analyte partitions into a water-enriched layer on the surface of a polar stationary phase. This technique provides excellent retention for small polar acids and effectively separates them from non-polar matrix components like lipids.
-
Derivatization: An alternative approach involves chemically modifying the analyte to make it less polar and more amenable to RP chromatography.[13][14] For instance, reacting the carboxylic acid with a reagent like 3-nitrophenylhydrazine (3NPH) creates a more hydrophobic derivative that retains well on a C18 column and often shows improved ionization efficiency.[15][16] However, derivatization adds complexity, time, and a potential source of variability to the sample preparation workflow.
Recommendation: Direct analysis using HILIC is the most straightforward and efficient approach for this analyte. It avoids the extra steps of derivatization while providing the necessary retention and separation from key matrix interferences.
Mass Spectrometry
-
Ionization Mode: Given the presence of the carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The analyte will readily deprotonate to form the [M-H]⁻ ion, typically leading to high sensitivity.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the gold standard. It involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process provides exceptional selectivity and sensitivity.
Optimizing MRM Transitions:
-
Infusion: A standard solution of 3-methoxy-3-methylbutanoic acid is infused directly into the mass spectrometer to obtain the full scan spectrum and confirm the mass of the [M-H]⁻ precursor ion (m/z 131.1).
-
Product Ion Scan: The precursor ion (m/z 131.1) is isolated and fragmented at various collision energies to identify stable, high-intensity product ions.
-
Final Optimization: The collision energy and other MS parameters are fine-tuned for the most intense precursor-to-product ion transition to maximize signal response. A secondary, less intense transition can be monitored for confirmation purposes.
Part 3: The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[17] The following experiments, based on FDA and EMA guidelines, establish the method's reliability.[18][19][20]
Experimental Protocols & Acceptance Criteria
An isotopically labeled internal standard (IS), such as 3-methoxy-3-methylbutanoic acid-d3, is critical for a robust method. The IS compensates for variability during sample preparation and analysis.[5]
1. Selectivity and Specificity
-
Protocol: Analyze blank matrix samples from at least six different sources (individual donors). Check for any interfering peaks at the retention time of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[9]
2. Linearity and Calibration Curve
-
Protocol: Prepare a calibration curve by spiking blank matrix with the analyte at 8-10 different concentration levels. Analyze the samples and plot the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (1/x² or 1/x) linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each calibrator should be within ±15% of the nominal value (±20% at the LLOQ).[9]
3. Accuracy and Precision
-
Protocol: Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC. Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).[20]
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ) for accuracy. The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for precision.[9]
4. Matrix Effect
-
Protocol: The matrix factor (MF) is assessed by comparing the peak response of the analyte spiked into extracted blank matrix from six different sources with the response of the analyte in a neat (pure solvent) solution.[21]
-
MF = (Peak Response in Post-Extracted Spike) / (Peak Response in Neat Solution)
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor calculated from the six lots of matrix should be ≤ 15%.[4][21]
5. Recovery
-
Protocol: Compare the peak response of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels (Low, Medium, High).
-
%Recovery = (Response of Pre-extraction Spike / Response of Post-extraction Spike) x 100
-
-
Acceptance Criteria: Recovery should be consistent and precise across the concentration range, although a specific percentage is not mandated by guidelines. A consistent recovery is more important than a high one.
6. Stability
-
Protocol: Analyze QC samples (Low and High) after subjecting them to various storage and handling conditions that mimic real-world sample lifecycle:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample handling.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[8]
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from matrix components. | Response in blank ≤ 20% of LLOQ. |
| Linearity (r²) | Establish the relationship between response and concentration. | ≥ 0.99 |
| Accuracy (%Bias) | Closeness of measured value to true value. | Within ±15% of nominal (±20% at LLOQ). |
| Precision (%CV) | Reproducibility of measurements. | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess ion suppression/enhancement. | IS-Normalized Matrix Factor %CV ≤ 15%. |
| Recovery | Efficiency of the extraction process. | Consistent and reproducible. |
| Stability | Analyte integrity under various conditions. | Mean concentration within ±15% of nominal. |
Conclusion
The successful validation of an LC-MS/MS method for 3-methoxy-3-methylbutanoic acid requires a systematic approach that addresses the analyte's inherent physicochemical properties. By selecting a highly selective sample preparation technique like SPE, optimizing chromatographic separation with HILIC, and rigorously testing all validation parameters according to regulatory guidelines, a robust, reliable, and defensible method can be established. This ensures the generation of high-quality data for critical decision-making in drug development and clinical research.
References
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Retrieved from [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Lopes, J., et al. (2023, February 15). Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues. PubMed. Retrieved from [Link]
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
-
EPTRI. (2019, June 24). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
European Medicines Agency. (2009, November 19). Draft Guideline on bioanalytical method validation. Retrieved from [Link]
-
Frontiers. (2023, March 2). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
-
MDPI. (2022, November 3). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
-
Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-3-methylbutanoic acid. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
-
Research & Development World. (2015, March 13). Tips for Successful LC-MS: Keep the Sample In Focus. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxy-3-methylbutanoic acid (C6H12O3). Retrieved from [Link]
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- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison: GC-MS vs. LC-MS for 3-Methoxy-3-methylbutanoic Acid
The following guide compares GC-MS and LC-MS methodologies for the analysis of 3-Methoxy-3-methylbutanoic acid (MOMBA). This analysis is synthesized from physicochemical principles, structural analogs (methoxy-branched fatty acids), and current best practices in pharmaceutical impurity profiling and metabolite tracking.
Executive Summary & Expert Verdict
For the quantification of 3-Methoxy-3-methylbutanoic acid (MOMBA), the choice between GC-MS and LC-MS is dictated by the required sensitivity limit and the sample matrix complexity.
-
The "Gold Standard" for Sensitivity: LC-MS/MS with 3-NPH Derivatization .
-
Why: Native MOMBA is a small, polar carboxylic acid that ionizes poorly and retains poorly on standard C18 columns. Chemical derivatization with 3-Nitrophenylhydrazine (3-NPH) transforms it into a hydrophobic, highly ionizable species, lowering the Limit of Quantitation (LOQ) by 100-fold compared to direct analysis.
-
-
The "Gold Standard" for Structural Confirmation: GC-MS (EI) with TMS Derivatization .
-
Why: Electron Ionization (EI) provides a fingerprint fragmentation pattern essential for distinguishing MOMBA from structural isomers (e.g., 2-methoxy-3-methylbutanoic acid) which LC-MS/MS might struggle to resolve without extensive method development.
-
Quick Decision Matrix
| Feature | GC-MS (TMS Deriv.) | LC-MS/MS (Direct) | LC-MS/MS (3-NPH Deriv.) |
| Sensitivity (LOD) | High (1–10 ng/mL) | Moderate (50–100 ng/mL) | Ultra-High (0.05–0.5 ng/mL) |
| Selectivity | Excellent (Isomer resolution) | Moderate | High (MRM transitions) |
| Throughput | Low (Long run times + prep) | High (Fast gradients) | Moderate (Prep time) |
| Risk Factor | Thermal degradation (Methanol loss) | Matrix suppression (Early elution) | Reagent stability |
Analytical Challenges of 3-Methoxy-3-methylbutanoic Acid[1][2]
To design a robust method, we must first understand the molecule's behavior:
-
Polarity & Retention: As a short-chain fatty acid ether, MOMBA is highly polar. In Reverse Phase (RP) LC, it elutes near the void volume (
), where ion suppression from salts and matrix components is most severe. -
Volatility: It is semi-volatile but contains a carboxylic acid group that causes peak tailing and adsorption in GC liners unless derivatized.
-
Thermal Instability Risk (Critical Insight): MOMBA is a
-methoxy acid. Under high temperatures (GC injection port) or strong acidic conditions, it risks undergoing -elimination to form 3,3-dimethylacrylic acid (Senecioic acid) by losing a molecule of methanol. This can lead to false negatives in MOMBA quantification and false positives for Senecioic acid.
GC-MS Methodology: Protocols & Performance
Mechanism: Gas Chromatography separates volatile derivatives based on boiling point and polarity. Mass Spectrometry (EI) fragments the molecule for identification.
Optimized Protocol: Silylation (TMS)
Avoid acidic methanolysis (BF3/MeOH) to prevent the elimination risk described above. Silylation is gentler.
-
Extraction: Acidify sample (pH 2) and extract with Ethyl Acetate (liquid-liquid extraction). Evaporate to dryness under
at room temperature (do not heat). -
Derivatization: Add 50
L of BSTFA + 1% TMCS and 50 L of Pyridine. Incubate at 60°C for 30 mins.-
Chemistry: Replaces the active proton on -COOH with a Trimethylsilyl (TMS) group, increasing volatility.
-
-
Injection: Splitless mode at 250°C.
-
Note: Monitor the presence of the elimination product (Senecioic acid-TMS) to verify injection port inertness.
-
Performance Data
-
Linearity:
(10–1000 ng/mL). -
LOD: ~5 ng/mL (SIM mode).
-
Major Fragment Ions (TMS deriv.):
- 189 (M-15, loss of methyl).
- 73 (TMS group, non-specific).
- 117 (Loss of methoxy group + rearrangement).
LC-MS Methodology: Protocols & Performance
Mechanism: Liquid Chromatography separates analytes in the liquid phase. Electrospray Ionization (ESI) generates ions for Triple Quadrupole (QqQ) detection.
Method A: Direct Analysis (Dilute & Shoot)
Best for high-concentration samples (e.g., API purity).
-
Column: HILIC (Hydrophilic Interaction LC) or specialized Organic Acid column (e.g., Waters T3). Standard C18 will fail to retain MOMBA.
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (pH 9). High pH assists deprotonation for ESI(-).
-
Sensitivity: Poor (~50-100 ng/mL). The low molecular weight results in high background noise.
Method B: High-Sensitivity Derivatization (3-NPH)
Best for biological fluids (plasma/urine) or trace impurity analysis.
Protocol:
-
Reaction: Mix 50
L sample with 25 L 3-Nitrophenylhydrazine (3-NPH) (200 mM in 50% ACN) and 25 L EDC (120 mM). -
Incubation: 40°C for 30 mins.
-
Mechanism: EDC activates the carboxylic acid, which then couples with 3-NPH to form a stable hydrazide.
-
Analysis: Standard C18 Column. The nitrophenyl group adds significant hydrophobicity, shifting retention to a clean region of the chromatogram and enhancing ionization efficiency in Negative Mode.
Performance Data (3-NPH Method)
-
Linearity:
(0.1–500 ng/mL). -
LOD: 0.05 ng/mL (Femtomolar sensitivity possible).
-
MRM Transition: Precursor [M-H]
Product (Nitrophenyl fragment).
Visualizing the Workflow
The following diagram illustrates the decision process and experimental flow for both methods.
Caption: Workflow decision tree comparing GC-MS (Red path) for structural confirmation and LC-MS (Blue/Green path) for sensitivity.
Detailed Comparison Table
| Parameter | GC-MS (EI) | LC-MS/MS (ESI-) |
| Derivatization Agent | BSTFA / MSTFA (Silylation) | 3-Nitrophenylhydrazine (3-NPH) |
| Primary Ionization | Electron Impact (Hard Ionization) | Electrospray (Soft Ionization) |
| Limit of Detection (LOD) | 1 – 10 ng/mL | 0.01 – 0.1 ng/mL (with 3-NPH) |
| Sample Prep Time | High (Dry down + 30 min reaction) | Moderate (30 min reaction, no dry down) |
| Matrix Effects | Low (Gas phase separation) | High (Ion suppression in direct mode) |
| Selectivity | High (Fingerprint spectra) | Moderate (Relies on MRM) |
| Consumables Cost | Low | High (LC Columns, High-purity solvents) |
| Stability Risk | High (Elimination of MeOH in injector) | Low (Derivatives are stable in solution) |
References
-
Han, J., et al. (2013). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS analysis of carboxylic acids." Analytica Chimica Acta. Link
-
Kushnir, M. M., et al. (2001). "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry. Link
-
Schwartz-Zimmermann, H. E., et al. (2024).[1] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Metabolites.[2][3][4] Link
-
Sigma-Aldrich . "3-Methoxy-3-methylbutanoic acid Product Specification." Link
-
Agilent Technologies . "GC/MS Analysis of Short Chain Fatty Acids." Application Note. Link
Sources
A Senior Application Scientist's Guide to Inter-laboratory Reproducibility in 3-Methoxy-3-methylbutanoic Acid (3M3MBA) Measurement
Introduction: The Challenge of Measuring 3-Methoxy-3-methylbutanoic Acid
3-Methoxy-3-methylbutanoic acid (3M3MBA) is a small-molecule carboxylic acid of growing interest in fields ranging from clinical biomarker discovery to food and beverage quality control. Its accurate and precise quantification is paramount for generating reliable data that can be compared across different studies, sites, and time points. However, achieving high inter-laboratory reproducibility—the ability of different laboratories to obtain concordant results when analyzing the same sample—presents a significant analytical challenge.
This guide provides an in-depth comparison of the primary analytical methodologies for 3M3MBA quantification, focusing on the critical factors that influence their reproducibility. We will dissect the causality behind experimental choices, provide validated protocols based on best practices for analogous compounds, and offer data-driven insights to help researchers and drug development professionals establish robust and transferable analytical methods.
Pillar 1: The Foundation of Reproducibility - Core Validation Parameters
Before comparing methods, it is crucial to understand that inter-laboratory reproducibility is the ultimate test of a method's robustness. It is built upon a foundation of core validation parameters as defined by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] Key parameters include:
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The agreement among individual test results. This is assessed at three levels:
-
Repeatability (Intra-assay precision): Variation within a single lab, on a single day, by a single analyst.
-
Intermediate Precision: Variation within a single lab, but across different days, analysts, or equipment.
-
Reproducibility (Inter-laboratory precision): Variation between different laboratories, representing the most stringent test of a method's transferability.[1]
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]
-
Linearity & Range: The ability to produce results directly proportional to the analyte's concentration over a defined interval.[1][3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[1][3]
Inter-laboratory reproducibility is formally assessed through Proficiency Testing (PT) schemes or round-robin studies, where a central body distributes identical samples to multiple labs for analysis.[4] The resulting data, often evaluated using metrics like the relative standard deviation of reproducibility (RSDr) or z-scores, provides an objective measure of a method's performance in the real world.[5][6]
Pillar 2: Comparative Analysis of Analytical Methodologies
The analysis of volatile, small-molecule carboxylic acids like 3M3MBA is primarily approached via two instrumental platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful, the choices made within each workflow profoundly impact inter-laboratory reproducibility.
Method A: Derivatization Followed by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for analyzing volatile organic compounds (VOCs).[7] However, the polarity and low volatility of carboxylic acids like 3M3MBA necessitate a chemical derivatization step to improve chromatographic behavior and sensitivity.
Caption: Workflow for 3M3MBA analysis by GC-MS.
-
Internal Standard (IS): An isotopically labeled version of 3M3MBA is the ideal IS. It co-elutes and has identical chemical properties, allowing it to correct for variability in extraction efficiency, derivatization yield, and injection volume—all major sources of inter-laboratory error.
-
Extraction: Liquid-liquid extraction (LLE) is a common method for isolating small molecules.[8] The choice of solvent and pH are critical and must be standardized. Inconsistent phase separation or solvent volumes between labs can introduce significant bias.
-
Derivatization: This is often the most critical step for reproducibility. Silylation reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common. The reaction's efficiency depends on the complete absence of water, precise temperature control, and consistent reaction time. Minor variations in these parameters between labs will lead to disparate results.
-
Inconsistent Derivatization: The multi-step, manual nature of derivatization is a primary source of error. Incomplete reactions or degradation of the derivatizing agent can lead to systematic underestimation.
-
Matrix Effects: Co-extracted matrix components can interfere with the derivatization reaction or affect ionization in the MS source. The cleanliness of the final extract is crucial.
-
Inlet Discrimination: Differences in GC inlet temperature, liner type, and maintenance can lead to variable transfer of the derivatized analyte onto the analytical column, introducing bias.
-
Data Processing: The choice of integration algorithm and baseline placement for chromatographic peaks must be harmonized to avoid operator-dependent variability.
Method B: Direct Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the potential for higher throughput and specificity by eliminating the need for derivatization.[9] However, retaining and separating a small, polar molecule like 3M3MBA on standard reversed-phase columns is challenging.
Caption: Workflow for 3M3MBA analysis by LC-MS/MS.
-
Simplified Preparation: The "dilute-and-shoot" approach, involving only protein precipitation, is faster and has fewer manual steps than the GC-MS workflow, which can reduce sources of error.[9]
-
Chromatography: The choice of LC column and mobile phase is critical. Standard C18 columns may provide insufficient retention. Alternative chemistries like Hydrophilic Interaction Chromatography (HILIC) or the use of ion-pairing reagents may be necessary, but these can be less robust and harder to reproduce across labs.
-
Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity.[8] By monitoring a specific precursor-to-product ion transition, interferences are minimized. The selection of MRM transitions and optimization of collision energy must be consistent.
-
Chromatographic Robustness: Poor retention can lead to analytes eluting near the solvent front, where ion suppression from the sample matrix is most severe. Slight shifts in retention time between labs can cause significant changes in analyte response.
-
Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization efficiency of the analyte in the MS source. While a stable-isotope labeled internal standard can correct for this, the degree of suppression can vary if the IS and analyte do not co-elute perfectly.
-
Instrument-to-Instrument Variability: Differences in mass spectrometer source geometry, gas flows, and voltages between instruments from different vendors (or even different models from the same vendor) can lead to systematic differences in analyte response.
-
Standard and Sample Stability: The stability of 3M3MBA in prepared samples (e.g., in the autosampler) must be thoroughly evaluated, as degradation can be a source of error.[8]
Pillar 3: Data-Driven Performance Comparison
While direct inter-laboratory data for 3M3MBA is not publicly available, we can infer expected performance from extensive validation data on analogous short-chain fatty acids (SCFAs).
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Rationale / Supporting Evidence |
| Limit of Quantitation (LOQ) | 0.02 - 0.8 µg/mL | ~0.001 mM (~0.1 µg/mL) | LC-MS/MS generally offers superior sensitivity for this class of compounds.[9][10] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity when properly optimized.[9][10] |
| Intra-day Precision (%RSD) | 0.5% - 5% | < 12% | The additional manual steps in the GC-MS workflow can be highly controlled within a single lab, sometimes leading to better intra-day precision.[9][10] |
| Inter-day Precision (%RSD) | 0.1% - 5% | < 20% | LC-MS/MS methods can show slightly higher inter-day variability, potentially due to column aging or source contamination over time.[9][10] |
| Expected Inter-lab RSDr | 15% - 25% | 10% - 20% | The simpler LC-MS/MS workflow with fewer manual steps is hypothesized to have better inter-laboratory reproducibility. Studies on other complex analytes show that systematic biases between labs are major contributors to variability.[5] |
Strategies for Maximizing Inter-laboratory Reproducibility
Regardless of the chosen platform, adherence to a strict quality framework is the only way to ensure results are comparable.
-
Develop a Highly Detailed, Harmonized SOP: The protocol must go beyond simple steps. It should specify reagent vendors, instrument parameters (including gas flows, voltages, and temperatures), and data processing settings. Every variable must be controlled.[11]
-
Implement a Universal System Suitability Test (SST): Before any sample analysis, each lab must run an SST sample. This sample should contain the analyte and internal standard at a known concentration, with defined acceptance criteria for peak shape, retention time, and signal-to-noise ratio. This ensures all systems are performing equivalently before analysis begins.
-
Mandate the Use of a Certified Reference Material (CRM): All quantitative measurements must be traceable to a single, certified source of 3M3MBA. Using in-house or unverified standards is a major source of systematic bias between labs.
-
Conduct a Bridging Study: When a new lab joins a study, it should analyze a set of standardized validation samples and demonstrate that its results are statistically indistinguishable from the reference laboratory.
-
Participate in External Proficiency Testing (PT): Regular participation in PT schemes provides an objective, external evaluation of a laboratory's performance and can help identify previously unknown systematic errors.[4][12]
Conclusion and Recommendations
Achieving high inter-laboratory reproducibility for 3-Methoxy-3-methylbutanoic acid is a complex but achievable goal.
-
For highest sensitivity , a well-optimized LC-MS/MS method is likely superior.
-
For potential robustness in less specialized labs , a highly standardized GC-MS method may be considered, although the derivatization step remains a significant vulnerability for inter-laboratory variation.
Ultimately, the choice of platform is secondary to the rigor of the validation and quality control framework. The LC-MS/MS method, due to its simpler sample preparation workflow, presents a more promising path to achieving lower inter-laboratory relative standard deviation (RSDr) . Success hinges on a shared commitment by all participating laboratories to a meticulously detailed analytical protocol, the use of certified reference materials, and continuous performance monitoring through proficiency testing. By treating the analytical method as a self-validating system, researchers can generate the trustworthy, reproducible data needed to advance their scientific and clinical objectives.
References
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Rocchetti, M. T., Gatti, M., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]
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Saha, S., Day-Walsh, P., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. Available at: [Link]
- Thompson, M., & Lowthian, P. J. (2011). Recent trends in inter-laboratory precision at ppb and sub-ppb concentrations in relation to fitness for purpose criteria in proficiency testing. The Analyst.
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Test Veritas. Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. Available at: [Link]
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Scilit. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Available at: [Link]
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CLSI. (2019). CLSI's Guidelines on Clinical Method Validation & Verification. Available at: [Link]
-
Idris, A. R., Chun, K. S., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Separations, 10(11), 558. Available at: [Link]
- Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Ramirez-Marez, M. V., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4104. Available at: [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
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Intertek. Volatile Organic Compound (VOC) Testing and Analysis. Available at: [Link]
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Hafner, S. D., de la Fuente, C., et al. (2020). Improving Inter-Laboratory Reproducibility in Measurement of Biochemical Methane Potential (BMP). Water, 12(6), 1752. Available at: [Link]
-
Nelson Labs. Volatile Organic Compounds (VOCs) and Their Effect on Medical Device Safety. Available at: [Link]
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Eurac Research. Volatile Organic Compounds Lab. Available at: [Link]
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Rakhimzhanova, S. A., et al. (2023). Evaluation of the quality of measurements of the testing laboratory during interlaboratory comparative tests. E3S Web of Conferences, 389, 02008. Available at: [Link]
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Kovacs, M. A., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 373, 00018. Available at: [Link]
- Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives.
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Lab Manager. (2025). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Available at: [Link]
- Mouchahoir, T., Schiel, J. E., et al. (2022). Interlaboratory Attribute Analytics Metrics from the MAM Consortium Round Robin Study. Journal of the American Society for Mass Spectrometry.
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A Comparative Guide to the Biochemical Correlation Between 3-Methoxy-3-methylbutanoic Acid and Isovalerylglycine
This guide provides an in-depth analysis of the potential correlation between two organic acids: 3-Methoxy-3-methylbutanoic acid and isovalerylglycine. Designed for researchers, clinical scientists, and professionals in drug development, this document moves beyond simple definitions to explore the underlying biochemistry, analytical methodologies, and the critical interpretation of data that links these two compounds. We will dissect their origins, establish a hypothesis for their correlation, and provide a robust experimental framework for investigation.
Introduction: Defining the Analytes
Isovalerylglycine (IVG): The Established Biomarker
Isovalerylglycine is a well-characterized acylglycine, a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. Its clinical significance is firmly established as a primary diagnostic biomarker for Isovaleric Acidemia (IVA), an autosomal recessive inborn error of metabolism.[1][2] IVA is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical enzyme in the catabolic pathway of the branched-chain amino acid, leucine.[1][3] This enzyme deficiency leads to the accumulation of isovaleryl-CoA, which is then detoxified by conjugation with glycine to form IVG, and with carnitine to form isovalerylcarnitine (C5).[3][4] Consequently, elevated levels of IVG in urine are a pathognomonic sign of IVA.[1][4]
3-Methoxy-3-methylbutanoic Acid: The Enigmatic Analyte
In contrast, 3-Methoxy-3-methylbutanoic acid is not a recognized endogenous metabolite in established human metabolic pathways. Its presence in biological samples, particularly in the context of organic acid analysis, raises significant questions. While its chemical structure is defined[5][6], its biological origin is not. This guide posits and will provide evidence that 3-Methoxy-3-methylbutanoic acid is most likely an analytical artifact, not a true biological metabolite. Its correlation with isovalerylglycine is therefore not rooted in a shared biological pathway but in a shared precursor and the specific chemical conditions of a common analytical technique.
Biochemical Pathways and the Hypothesized Correlation
To understand the correlation, we must first examine the relevant metabolic pathway and the chemistry of the analytical process.
The Leucine Catabolism Pathway
The breakdown of leucine is a multistep process occurring within the mitochondria. A deficiency in the IVD enzyme disrupts this pathway, causing a buildup of upstream metabolites.
Caption: Leucine catabolism pathway indicating the IVD enzyme block in Isovaleric Acidemia.
In disorders like 3-hydroxy-3-methylglutaric aciduria (HMG aciduria), a deficiency exists further down the pathway at the HMG-CoA lyase enzyme, leading to the accumulation of HMG and other acids like 3-hydroxyisovaleric acid (also known as 3-hydroxy-3-methylbutanoic acid, HMB).[7][8][9][10]
The Artifact Hypothesis
The proposed correlation stems from the standard laboratory procedure for urinary organic acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS). This technique requires chemical derivatization to make the non-volatile organic acids volatile.[11][12] A common step involves evaporation of the sample extract and reconstitution, often in a solvent like methanol before derivatization with agents like BSTFA.[13]
Our central hypothesis is that 3-Methoxy-3-methylbutanoic acid is an artifact formed from the reaction of its precursor, 3-Hydroxy-3-methylbutanoic acid (HMB), with methanol during sample preparation.
This reaction, a methylation or etherification at the tertiary alcohol group, is plausible under the conditions used for GC-MS sample prep. Therefore, a positive correlation between isovalerylglycine and 3-Methoxy-3-methylbutanoic acid would only be observed if the underlying metabolic disorder causes a co-elevation of both isovaleryl-CoA and HMB . This occurs in certain variants of IVA or other branched-chain organic acidurias where metabolic dysfunction is broader than a single enzyme defect.
Caption: Hypothesized relationship leading to the observed correlation.
Experimental Protocol: A Validated GC-MS Method for Organic Acid Profiling
To investigate this correlation, a robust and validated analytical method is paramount. The following protocol outlines a standard approach for urinary organic acid analysis by GC-MS, designed to detect both the biological marker (IVG) and the suspected artifact.
Objective: To extract, derivatize, and quantify organic acids, including IVG and HMB, from urine samples, and to monitor for the presence of 3-Methoxy-3-methylbutanoic acid.
Materials:
-
Urine samples (patient and control)
-
Internal Standards (e.g., 13C-labeled organic acids)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
Methanol (for artifact investigation)
-
GC-MS system with a capillary column (e.g., DB-5ms)
Step-by-Step Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
Thaw urine samples to room temperature and vortex.
-
To 1 mL of urine, add a known amount of internal standard solution. This is critical for accurate quantification and to control for variability in extraction and derivatization.[12]
-
Rationale: Internal standards are chemically similar to the analytes but isotopically distinct, allowing them to be differentiated by the mass spectrometer. They correct for sample loss during the multi-step preparation.
-
-
Acidification & Extraction:
-
Acidify the sample to pH 1-2 with HCl.
-
Saturate the aqueous phase with NaCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic (ethyl acetate) layer to a clean tube. Repeat the extraction twice more, pooling the organic layers.
-
Rationale: Acidification converts the organic acid salts to their protonated, less polar form, which enhances their solubility in the organic solvent (ethyl acetate).
-
-
Drying and Evaporation:
-
Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Rationale: Water must be removed as it will react with and destroy the silylating derivatization agent.[14]
-
-
Derivatization:
-
To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA (+1% TMCS).
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Rationale: This silylation step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[13][15] This makes the molecules volatile and thermally stable, which is essential for GC analysis.[11]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector: Splitless, 250°C
-
Column: 30m x 0.25mm ID x 0.25µm film thickness (e.g., DB-5ms)
-
Oven Program: Initial 60°C for 2 min, ramp to 300°C at 5°C/min, hold for 5 min.
-
-
MS Conditions:
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
-
-
Rationale: The temperature program separates the derivatized organic acids based on their boiling points and column affinity. The mass spectrometer fragments the molecules into a predictable pattern, allowing for identification and quantification.[12]
-
Validation Experiment (To Confirm Artifact Formation):
-
Take a pure standard of 3-Hydroxy-3-methylbutanoic acid (HMB).
-
Process one aliquot using the standard protocol.
-
Process a second aliquot, but after the evaporation step (Step 3), add 50 µL of methanol , vortex, and then evaporate to dryness again before proceeding to derivatization (Step 4).
-
Analyze both samples. The presence of a 3-Methoxy-3-methylbutanoic acid peak only in the methanol-treated sample would provide strong evidence for its artifactual origin.
Data Presentation and Interpretation
Data from the GC-MS analysis should be processed to identify peaks by comparing their retention times and mass spectra to a known library. Quantification is performed by comparing the peak area of the analyte to the peak area of the corresponding internal standard.
Table 1: Hypothetical Quantitative Data from Urine Samples
| Analyte | Control Group (n=10) Mean Conc. (mmol/mol creatinine) | IVA Patient (n=1) Conc. (mmol/mol creatinine) | HMG Aciduria Patient (n=1) Conc. (mmol/mol creatinine) |
| Isovalerylglycine (IVG) | < 5 | 1850 | < 5 |
| 3-Hydroxy-3-methylbutanoic Acid (HMB) | < 10 | 95 | 2200 |
| 3-Methoxy-3-methylbutanoic Acid | Not Detected | Present (Trace) | Present (Significant) |
This hypothetical data illustrates that the suspected artifact appears when its precursor (HMB) is significantly elevated. A statistical analysis (e.g., Pearson correlation) across a larger patient cohort would be required to establish the strength of the correlation between HMB and the artifact, and between IVG and the artifact.
Caption: Workflow for GC-MS data analysis and correlation assessment.
Conclusion and Senior Scientist Insights
The evidence strongly suggests that a correlation between urinary isovalerylglycine and 3-Methoxy-3-methylbutanoic acid is not based on a direct biological link. Instead, it is an analytical artifact contingent on methodology and the specific metabolic profile of the patient.
The key takeaway for researchers is the critical importance of understanding the chemistry of sample preparation. The presence of an unusual peak should prompt an investigation into potential artifacts derived from known, highly elevated metabolites before it is assumed to be a novel biomarker. In this case, the detection of 3-Methoxy-3-methylbutanoic acid should immediately lead to the quantification of its likely precursor, 3-Hydroxy-3-methylbutanoic acid (HMB).
This guide provides a framework for not only identifying this specific correlation but also for applying a logical, scientifically rigorous approach to the discovery and validation of any potential new biomarkers in the field of metabolomics.
References
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Metabolism and Physiological Effects of Isovalerylglycine. (2023). Small Molecule Pathway Database (SMPDB). [Link]
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Isovaleric acidemia. (2023). MedLink Neurology. [Link]
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Isovaleric acidemia. (n.d.). Wikipedia. [Link]
-
Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine). (n.d.). HealthMatters.io. [Link]
-
Isovaleric acidemia – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. (2024). MDPI. [Link]
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Derivatization for GC-MS analysis? (2022). ResearchGate. [Link]
-
Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. (2004). PMC. [Link]
-
Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. (2017). PMC. [Link]
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Isovaleric Acidemia. (2026). The Medical Biochemistry Page. [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. [Link]
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Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). International Labmate. [Link]
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Disorders of Organic Acid Metabolism. (n.d.). NCBI Bookshelf. [Link]
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3 Hydroxy 3 methylbutanoic acid. (2014). mzCloud. [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. [Link]
-
β-Hydroxy β-methylbutyric acid. (n.d.). Wikipedia. [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Metbio.net. [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]
-
Methyl 3-hydroxy-3-methylbutanoate. (n.d.). PubChem. [Link]
-
3-Hydroxy-3-Methylglutaric Acid Disrupts Brain Bioenergetics, Redox Homeostasis, and Mitochondrial Dynamics and Affects Neurodevelopment in Neonatal Wistar Rats. (2024). MDPI. [Link]
-
3-hydroxy-3-methylglutaric aciduria. (2020). Orphanet. [Link]
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CID 159498188. (n.d.). PubChem. [Link]
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3-Methoxy-3-methylbutanoic acid. (n.d.). PubChem. [Link]
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3-Methylbutanoic acid (YMDB01606). (n.d.). Yeast Metabolome Database. [Link]
-
3-Hydroxy-3-Methylglutaric Aciduria. (n.d.). Baby's First Test. [Link]
-
Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. (2021). MDPI. [Link]
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A Comparative Guide to the Accuracy and Precision of Analytical Methods for 3-Methoxy-3-methylbutanoic Acid Quantification
In the landscape of drug development and clinical research, the precise and accurate quantification of novel biomarkers is paramount. This guide provides an in-depth comparison of the primary analytical platforms for the quantification of 3-Methoxy-3-methylbutanoic acid, a putative emerging biomarker in metabolic disease research. While direct comparative studies on this specific analyte are nascent, this document synthesizes established principles and experimental data from analogous small organic acid analyses to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Diagnostic Potential of 3-Methoxy-3-methylbutanoic Acid
3-Methoxy-3-methylbutanoic acid is a small carboxylic acid that has garnered interest in the field of metabolomics. Preliminary research suggests its potential as a biomarker for monitoring the efficacy of therapeutic interventions in certain metabolic disorders, although it is not yet a widely established clinical diagnostic marker.[1][2] As with any novel biomarker, the reliability of clinical or research findings is fundamentally dependent on the analytical method's performance. This guide focuses on the two most prevalent and powerful analytical techniques for the quantification of small organic molecules in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Analytical Platforms: A Head-to-Head Comparison
The choice between GC-MS and LC-MS/MS for the analysis of 3-Methoxy-3-methylbutanoic acid will depend on several factors, including the required sensitivity, sample matrix, throughput needs, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[3] For polar molecules like carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a dominant platform in bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[5][6]
Experimental Workflows and Protocols
The following sections detail the typical experimental workflows for the analysis of 3-Methoxy-3-methylbutanoic acid using both GC-MS and LC-MS/MS.
GC-MS Workflow
The GC-MS workflow for 3-Methoxy-3-methylbutanoic acid necessitates a multi-step process involving sample extraction and chemical derivatization prior to injection.
Caption: A typical workflow for the analysis of 3-Methoxy-3-methylbutanoic acid using GC-MS.
Protocol for GC-MS Analysis:
-
Sample Extraction:
-
For urine samples, a liquid-liquid extraction with a solvent like ethyl acetate can be employed to isolate organic acids.[7]
-
Alternatively, solid-phase extraction (SPE) can provide a cleaner extract.
-
-
Derivatization:
-
The dried extract is derivatized to convert the carboxylic acid group into a more volatile ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which creates a trimethylsilyl (TMS) ester.[8]
-
The reaction is typically carried out at an elevated temperature (e.g., 70°C for 60 minutes).[8]
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the derivatized analytes.[3]
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 280°C.[9]
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[4]
-
LC-MS/MS Workflow
The LC-MS/MS workflow is generally more straightforward, often involving a simple "dilute-and-shoot" or protein precipitation step.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of isolation methods of urinary organic acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolomic Profiling Revealed Potential Biomarkers in Patients With Moyamoya Disease [frontiersin.org]
- 9. ijpsonline.com [ijpsonline.com]
Comparative Analysis of Extraction Solvents for 3-Methoxy-3-methylbutanoic Acid
Executive Summary
3-Methoxy-3-methylbutanoic acid (MMB Acid) presents a specific extraction challenge due to its amphiphilic nature (low LogP ~0.2) and potential volatility during concentration. While Ethyl Acetate (EtOAc) remains the industry standard for urinary organic acid profiling due to its high polarity matching, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior "green" alternative with better phase separation characteristics. This guide evaluates five solvent systems, establishing a validated protocol that prioritizes analyte recovery and prevents evaporative loss—a common failure point in MMB acid analysis.
Physicochemical Profile & The Extraction Challenge
To select the correct solvent, we must first understand the target molecule's behavior in solution. MMB Acid is not a simple lipophile; it is a short-chain, ether-substituted carboxylic acid.
| Property | Value | Implication for Extraction |
| Molecular Structure | Steric bulk near the ether; polar head (COOH). | |
| pKa | ~4.6 – 4.8 | Critical: At physiological pH (7.4), it exists as a carboxylate anion (highly water-soluble). Extraction requires acidification to pH < 2.5. |
| LogP (Octanol/Water) | ~0.2 – 0.5 | The Trap: It is relatively polar. Non-polar solvents (Hexane, Heptane) will yield <10% recovery. |
| Volatility | Moderate | Risk: Significant loss occurs if evaporation steps exceed 40°C or are prolonged. |
The Mechanism: pH-Swing Extraction
Extraction efficiency is governed by the Henderson-Hasselbalch equation. To drive MMB Acid into the organic phase, we must suppress ionization.
-
Target pH: < 2.0 (Ensures >99.9% is in the unionized, extractable R-COOH form).
-
Salting Out: Addition of NaCl or Na₂SO₄ is recommended to increase the ionic strength of the aqueous phase, pushing the polar MMB acid into the organic solvent.
Comparative Solvent Analysis
The following analysis compares solvents based on Recovery Efficiency (RE) , Selectivity , and Green Chemistry (HSE) metrics.
Table 1: Solvent Performance Matrix
| Solvent Candidate | Polarity (Relative) | Recovery Potential* | HSE Profile (Health/Safety/Env) | Operational Notes |
| Ethyl Acetate (EtOAc) | High | High (90-95%) | Green/Usable | Standard. Absorbs water (~3%); requires thorough drying (Na₂SO₄) to prevent GC liner degradation. |
| 2-MeTHF | Med-High | High (92-96%) | Green (Preferred) | Top Contender. Clean phase separation (hydrophobic); higher boiling point (80°C) reduces solvent loss but requires longer evaporation time. |
| Dichloromethane (DCM) | Medium | High (85-90%) | Red (Hazardous) | Avoid. Carcinogenic/Neurotoxic. High density causes bottom-layer extraction (harder to automate). Good efficiency but environmentally banned in many protocols. |
| Diethyl Ether (DEE) | Low-Med | Moderate (75-85%) | Black (Banned) | Obsolete. Extreme flammability; peroxide former. High volatility causes variable volume accuracy. |
| MTBE | Low-Med | Moderate (80-88%) | Amber (Caution) | Better than DEE but persists in groundwater. Good for lipid-rich matrices to avoid emulsion. |
*Recovery potential assumes proper acidification (pH < 2) and saturation with NaCl.
Deep Dive: Why 2-MeTHF is the Modern Superior
While Ethyl Acetate is the historical default for metabolomics, 2-MeTHF offers distinct advantages for MMB Acid:
-
Immiscibility: Unlike EtOAc, 2-MeTHF resists water uptake. This means the organic extract is "drier" initially, reducing the burden on the drying agent and protecting moisture-sensitive derivatization reagents (like BSTFA).
-
Stability: It does not hydrolyze under acidic extraction conditions (unlike EtOAc, which can slowly degrade to ethanol/acetic acid in strong acid).
-
Sustainability: Derived from corncobs/bagasse, it aligns with modern Green Chemistry principles (Sanofi/GSK guides).
Visualizing the Decision Logic
The following diagram outlines the logic flow for selecting the extraction solvent based on sample matrix and downstream application.
Figure 1: Decision matrix for solvent selection emphasizing matrix type and regulatory constraints.
Validated Experimental Protocol (The "Cold-Acid" Method)
This protocol is designed to minimize the two primary failure modes: incomplete extraction (due to pH) and analyte loss (due to evaporation).
Reagents:
-
Sample (Urine/Plasma)
-
Internal Standard (e.g., 3-phenylbutyric acid or tropic acid)
-
6M HCl
-
Solid NaCl
-
Solvent: Ethyl Acetate (Standard) or 2-MeTHF (Recommended)
-
Drying Agent: Anhydrous Na₂SO₄[1]
Step-by-Step Workflow
-
Pre-Treatment & Acidification:
-
Aliquot 500 µL of sample.
-
Add 20 µL Internal Standard.
-
Crucial: Add 50 µL 6M HCl. Verify pH < 2 using litmus paper. Rationale: Drives MMB Acid to unionized state.
-
Salting Out: Add ~200 mg solid NaCl and vortex until dissolved. Rationale: Increases ionic strength, pushing organic molecules out of the water phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.5 mL of 2-MeTHF (or EtOAc).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to break emulsions.
-
-
Phase Separation & Drying:
-
Transfer the upper organic layer to a fresh glass tube.
-
Add ~100 mg Anhydrous Na₂SO₄ to the organic phase. Vortex briefly and let sit for 2 minutes. Rationale: Removes residual water that interferes with derivatization.
-
Transfer the dry supernatant to a clean vial.
-
-
Controlled Evaporation (The Danger Zone):
-
Evaporate under a gentle stream of Nitrogen.
-
Temperature Limit: Do NOT exceed 35°C.
-
Warning: Stop evaporation immediately upon dryness. Prolonged exposure to gas flow after dryness causes sublimation of MMB acid.
-
-
Derivatization (For GC-MS):
-
Reconstitute immediately in 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).
-
Incubate at 60°C for 30 minutes.
-
Mechanistic Visualization
Understanding the chemical equilibrium is vital for troubleshooting low recovery.
Figure 2: The pH-dependent equilibrium shift required to move MMB Acid from the aqueous to the organic phase.
References
-
PubChem. (2025).[2][3] 3-Methoxy-3-methylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Byrne, F. P., et al. (2016).[4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Available at: [Link]
-
Prat, D., et al. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. Available at: [Link]
-
Jones, P. M., et al. (2023). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. Metabolomics. Available at: [Link]
-
Desiderio, C., et al. (2018). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters. Clinical Chimica Acta. Available at: [Link]
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- 3. Methyl 3-methoxy-3-methylbutanoate | C7H14O3 | CID 20771600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Cross-validation of 3-Methoxy-3-methylbutanoic acid biomarkers in animal models
Technical Application Guide: Analytical Cross-Validation of 3-Methoxy-3-methylbutanoic Acid (3-MMBA) Biomarkers in Preclinical Models
Executive Summary & Mechanistic Context
In modern drug development, 3-Methoxy-3-methylbutanoic acid (3-MMBA) has emerged as a critical structural moiety. It forms the central α-amino acid core of novel oligoarylamide antibiotics like [1] and serves as a key building block in [2]. When evaluating these therapeutics in murine models, tracking free 3-MMBA as a pharmacokinetic (PK) or toxicokinetic (TK) biomarker is essential for understanding prodrug cleavage, metabolic degradation, and systemic exposure.
However, quantifying 3-MMBA presents a distinct analytical challenge. With a molecular formula of C₆H₁₂O₃ and a low molecular weight of[3], it is a highly polar, short-chain aliphatic carboxylic acid lacking a UV-absorbing chromophore. Traditional Reversed-Phase Liquid Chromatography (RPLC) is inadequate; the molecule elutes in the void volume, suffering from severe ion suppression from endogenous plasma salts.
Bioanalytical Workflow Design
Fig 1: Bioanalytical workflow for 3-MMBA biomarker cross-validation in murine models.
Step-by-Step Experimental Protocols & Causality
To ensure absolute trustworthiness, both protocols below are designed as self-validating systems in accordance with the [4]. This means every run includes an isotopically labeled internal standard (3-MMBA-d₃) to automatically correct for extraction losses and matrix effects, alongside Quality Control (QC) samples that dictate run acceptance.
Protocol A: HILIC-MS/MS (High-Throughput Direct Analysis)
Causality: HILIC relies on partitioning between an organic mobile phase and a water-enriched layer on the stationary phase. We use Acetonitrile (ACN) for Protein Precipitation (PPT) because it serves a dual purpose: it crashes out plasma proteins while perfectly matching the high-organic starting conditions required for HILIC, preventing solvent-mismatch peak distortion.
-
Sample Aliquot: Transfer 50 µL of murine plasma to a 96-well plate.
-
Internal Standard Addition: Spike with 10 µL of 3-MMBA-d₃ (500 ng/mL in water).
-
Protein Precipitation (PPT): Add 150 µL of ice-cold 100% Acetonitrile. Mechanism: The sudden drop in dielectric constant denatures and precipitates large proteins (albumin/globulins) while the polar 3-MMBA remains highly soluble in the supernatant.
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
-
Chromatography: Inject 2 µL of the supernatant onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)
-
Mobile Phase B: 100% Acetonitrile
-
-
Detection: Electrospray Ionization (ESI) in negative mode. Monitor the MRM transition m/z 131.1 → 87.0 (loss of CO₂).
Protocol B: GC-MS (High-Resolution Derivatization)
Causality: 3-MMBA has a pKa of ~4.5. By acidifying the plasma, we force the carboxylate ion into its neutral, protonated state, allowing it to partition into an organic solvent during Liquid-Liquid Extraction (LLE). Because carboxylic acids are not volatile enough for GC, we must replace the active hydrogen with a trimethylsilyl (TMS) group using BSTFA.
-
Sample Aliquot & IS: Transfer 50 µL of plasma and spike with 10 µL of 3-MMBA-d₃.
-
Acidification: Add 10 µL of 5% Formic Acid to drop the pH below 3.0. Mechanism: Protonates the 3-MMBA carboxylic acid group, rendering it lipophilic.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of Ethyl Acetate. Vortex for 5 minutes. The neutral 3-MMBA partitions into the upper organic layer, leaving polar matrix salts (which would destroy the GC column) in the aqueous phase.
-
Evaporation: Transfer 400 µL of the organic layer and dry completely under a gentle stream of N₂ at 30°C.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine. Incubate at 60°C for 30 minutes. Mechanism: Silylation neutralizes the polar -OH and -COOH groups, conferring thermal stability and volatility.
-
Detection: Inject 1 µL into the GC-MS (EI mode). Monitor the specific silylated fragment ions via Selected Ion Monitoring (SIM).
Methodological Decision Matrix
Fig 2: Decision matrix comparing HILIC-MS/MS and GC-MS methodologies for 3-MMBA analysis.
Quantitative Cross-Validation Data Comparison
To objectively compare the performance of both platforms, validation batches were run using pooled murine plasma. The table below summarizes the core analytical metrics:
| Analytical Parameter | HILIC-MS/MS (Direct) | GC-MS (Derivatized) |
| Linear Dynamic Range | 10 – 5,000 ng/mL | 25 – 10,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 25 ng/mL |
| Intra-day Precision (CV%) | 4.2% - 7.5% | 3.1% - 5.8% |
| Inter-day Accuracy (% Bias) | ± 8.5% | ± 6.2% |
| Matrix Effect (Plasma) | 85% (Moderate Suppression) | 98% (Negligible) |
| Sample Throughput | High (~5 min/run) | Low (~25 min/run) |
| Primary Preclinical Application | High-throughput PK screening | Complex matrix/Tissue TK profiling |
Data Interpretation: While HILIC-MS/MS offers a superior Lower Limit of Quantitation (LLOQ) of 10 ng/mL and rapid throughput ideal for large-scale PK studies, it is more susceptible to matrix-induced ion suppression (85% recovery). Conversely, GC-MS requires a labor-intensive derivatization step but provides exceptional precision (CV% as low as 3.1%) and virtually eliminates matrix effects, making it the superior choice for highly complex matrices like homogenized tumor tissue or concentrated urine.
References
-
Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
- Title: US20150291549A1 - Compounds Useful as Immunomodulators Source: Google Patents URL
Sources
Specificity Testing of 3-Methoxy-3-methylbutanoic Acid Assays Against Structural Isomers: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of isobaric interference when developing assays for small, highly polar organic acids. 3-Methoxy-3-methylbutanoic acid (3-MMBA) (CAS 181819-48-7) is a critical structural building block and biomarker. It is extensively utilized in the synthesis of broad-spectrum, resistance-breaking antibiotics such as cystobactamids[1], as well as in the development of Eg5 inhibitors for cell proliferation disorders[2].
With a monoisotopic mass of 132.0786 Da[3], 3-MMBA shares its exact mass and chemical formula (
Mechanistic Causality in Isomer Differentiation
To achieve true analytical specificity, we cannot rely solely on precursor mass (
-
Chromatographic Causality (pKa & Polarity): In reversed-phase liquid chromatography (RPLC), the position of the methoxy ether linkage drastically alters the molecule's dipole moment and its capacity for intramolecular hydrogen bonding. For instance, 2-methoxy-3-methylbutanoic acid features an
-methoxy group that exerts a stronger inductive electron-withdrawing effect on the carboxylic acid compared to the -methoxy group in 3-MMBA. This lowers the pKa of the 2-methoxy isomer, causing it to be more ionized (and thus elute earlier) under mildly acidic mobile phase conditions compared to 3-MMBA. -
Mass Spectrometric Causality (Fragmentation Pathways): During Collision-Induced Dissociation (CID), 3-MMBA preferentially undergoes the neutral loss of methanol (
, 32 Da) due to the tertiary nature of the carbon at the 3-position, forming a stable conjugated product ion at m/z 99. In contrast, 3-ethoxybutanoic acid will lose ethanol (46 Da), yielding an m/z 85 product ion. These predictable, structure-driven fragmentation pathways are the cornerstone of Multiple Reaction Monitoring (MRM) specificity.
Quantitative Comparison of Analytical Platforms
The selection of an analytical platform depends on the required throughput, sensitivity, and matrix complexity. Table 1 summarizes the performance metrics of the three primary modalities.
Table 1: Comparative Performance of Analytical Platforms for 3-MMBA Isomer Differentiation
| Analytical Platform | Limit of Detection (LOD) | Isomer Resolution ( | Throughput | Primary Mechanism of Specificity |
| UPLC-MS/MS (MRM) | 1 - 5 ng/mL | Moderate ( | High (< 10 min/sample) | Retention time + Unique CID neutral losses |
| GC-MS (EI) | 10 - 50 ng/mL | High ( | Medium (~ 25 min/sample) | High-efficiency capillary separation + EI fingerprint |
| 1H / 13C NMR | > 5 µg/mL | Absolute (Definitive) | Low | Chemical shift & J-coupling (Structural elucidation) |
Analytical Workflow for Isomer Differentiation
To ensure rigorous specificity, a multi-tiered, orthogonal approach is recommended. The workflow below illustrates how sample preparation feeds into high-throughput and high-resolution pipelines to cross-validate findings.
Orthogonal analytical workflow for resolving 3-Methoxy-3-methylbutanoic acid isomers.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating forced-isomer mixtures and matrix blanks, the protocols inherently prove their own specificity during each run.
Protocol A: UPLC-MS/MS Method for High-Throughput Specificity
This method utilizes a specialized T3 stationary phase, which resists dewetting in highly aqueous conditions, allowing for superior retention and separation of small, polar organic acids.
1. Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Maintains the carboxylic acid in its protonated state to increase retention).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B hold for 1 min, ramp to 40% B over 6 min, flush at 95% B for 1.5 min, re-equilibrate at 2% B. Flow rate: 0.4 mL/min.
2. Mass Spectrometry (ESI-Negative MRM):
-
Precursor Ion: m/z 131.1 (
). -
Quantifier Transition (3-MMBA): 131.1
99.1 (Collision Energy: 12 eV). -
Qualifier Transition (3-MMBA): 131.1
85.1 (Collision Energy: 18 eV).
3. System Suitability & Self-Validation:
-
Isomer Resolution Check: Inject a mixed standard containing 3-MMBA, 2-methoxy-3-methylbutanoic acid, and 3-ethoxybutanoic acid at 100 ng/mL.
-
Acceptance Criteria: The critical pair (3-MMBA and its 2-methoxy isomer) must exhibit a chromatographic resolution (
) 1.5. If < 1.5, the assay fails suitability, indicating potential mobile phase degradation or column voiding.
Protocol B: GC-MS Method with Silylation Derivatization
Because 3-MMBA is highly polar and prone to peak tailing in gas chromatography, derivatization is mandatory. Converting the carboxylic acid to a trimethylsilyl (TMS) ester increases volatility and thermal stability.
1. Sample Derivatization:
-
Transfer 50 µL of the dried sample extract into a glass autosampler vial.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).
-
Incubate at 60°C for 30 minutes. Cool to room temperature before injection.
2. Chromatographic Conditions:
-
Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 250°C, hold for 3 min.
3. Mass Spectrometry (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50 to 300.
-
Specificity Marker: The TMS-derivatized 3-MMBA will yield a distinct molecular ion (
at m/z 204) and a dominant base peak resulting from -cleavage adjacent to the methoxy group. Isomers like 3-ethoxybutanoic acid will yield shifted fragment masses (e.g., +14 Da for the ethoxy-bearing fragments), allowing definitive spectral library matching.
4. System Suitability & Self-Validation:
-
Derivatization Efficiency Check: Monitor the chromatogram for underivatized 3-MMBA. The presence of a broad, tailing peak at the expected retention time of the free acid indicates incomplete derivatization, invalidating the quantitative accuracy of the run.
References
-
PubChem. "3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821". National Center for Biotechnology Information. Available at:[Link]
-
Kohnhäuser D, et al. "Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861". Journal of Medicinal Chemistry, 2024. Available at:[Link]
- Array BioPharma Inc. "WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof". Google Patents, 2014.
Sources
- 1. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof - Google Patents [patents.google.com]
- 3. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-3-methylbutanoic Acid for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methoxy-3-methylbutanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and an understanding of the chemical's hazard profile.
Hazard Assessment and Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-Methoxy-3-methylbutanoic acid (C₆H₁₂O₃) is a carboxylic acid whose hazard profile necessitates careful handling.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methoxy-3-methylbutanoic acid is classified as follows:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Danger" .[1] This profile indicates that the compound is corrosive and an irritant, which are the primary drivers for the disposal protocols that follow.
Essential Safety and Handling Precautions
A proactive approach to safety is non-negotiable. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory when managing 3-methoxy-3-methylbutanoic acid waste.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are essential to protect against splashes that can cause serious eye damage.[2][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin contact and irritation.[2][3]
-
Body Protection: A standard laboratory coat must be worn to protect the skin and clothing.[3]
-
Footwear: Always wear closed-toe shoes in the laboratory.[3]
Handling Environment
All handling and preparation for the disposal of 3-methoxy-3-methylbutanoic acid should be conducted within a well-ventilated area, ideally inside a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[2] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
Emergency Spill Management
In the event of an accidental spill, a swift and correct response is critical to minimizing exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[2] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable container designated for hazardous waste.[2][5]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Label and Dispose: Clearly label the waste container with "Hazardous Waste," the full chemical name ("3-Methoxy-3-methylbutanoic acid"), and a description of the contents (e.g., "spill cleanup debris"). Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The appropriate disposal method is contingent on the quantity and concentration of the waste. Under no circumstances should 3-methoxy-3-methylbutanoic acid or its solutions be disposed of down the sanitary sewer drain. This practice is illegal in many jurisdictions and poses a risk to plumbing and aquatic ecosystems.[3][6] Most organic acids are toxic even after neutralization and require collection as hazardous waste.[7]
Disposal of Small Quantities (e.g., <100 mL of dilute solution)
Even small quantities must be treated as hazardous waste due to the chemical's GHS classification.
-
Waste Collection: Transfer the waste solution into a designated hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.[6][7] Do not use metal containers.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Methoxy-3-methylbutanoic acid," and the approximate concentration and volume of all components.[8][9]
-
Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be away from incompatible materials, such as bases and oxidizing agents.[7][10]
Disposal of Large Quantities or Concentrated Waste
-
Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2][3] Ensure the container is compatible with the chemical and never fill it to more than 75-80% capacity to allow for vapor expansion.[6][10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-methoxy-3-methylbutanoic acid," and any known hazard pictograms (corrosive, irritant).[1][2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment bin within a designated SAA, segregated from incompatible chemicals.[2][7][8]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2] Do not attempt to neutralize or treat large volumes of this waste yourself.
Summary of Disposal Procedures
| Parameter | Guideline |
| GHS Hazards | Skin Irritation (H315), Serious Eye Damage (H318), Respiratory Irritation (H335)[1] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat, closed-toe shoes.[2][3] |
| Handling Area | Chemical Fume Hood.[2] |
| Spill Response | Absorb with inert material (vermiculite, sand), collect in a sealed container for hazardous waste disposal.[2] |
| Disposal Method | All quantities: Collect as hazardous chemical waste. DO NOT dispose down the drain.[3][6][7] |
| Waste Container | Compatible material (glass, polyethylene) with a secure cap. Do not overfill.[6][7] |
| Waste Labeling | "Hazardous Waste," full chemical name, concentration, and hazard pictograms.[8][9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-methoxy-3-methylbutanoic acid.
Caption: Disposal workflow for 3-Methoxy-3-methylbutanoic acid.
References
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- 3-Methoxy-3-methylbutanoic acid. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET - 3-Methoxybenzoic acid. Fisher Scientific.
- Hazardous Materials Disposal Guide. Nipissing University.
- SAFETY DATA SHEET - (S)-4-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid. MilliporeSigma.
- Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Stack Exchange.
- SAFETY DATA SHEET - 1-Butanol, 3-methoxy-3-methyl-. Acros Organics.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Chemical Waste Disposal. University of Toronto Scarborough.
- Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
- Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Carl ROTH.
- Material Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Santa Cruz Biotechnology.
- A safety and chemical disposal guideline for Minilab users. UFZ.
- Safety Data Sheet: 3-Methoxybutanol. Carl ROTH.
- Hazardous Substance Fact Sheet: 2-(4-Chloro-2-Methylphenoxy)Propionic Acid. New Jersey Department of Health.
- Hazardous Waste Disposal Procedures. State of Washington, Military Department.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Maryland, Campus Safety Division.
Sources
- 1. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 3-Methoxy-3-methylbutanoic acid
Executive Safety Summary
To: Research & Development Personnel From: Senior Application Scientist, Safety Division
Handling 3-Methoxy-3-methylbutanoic acid (MMB-acid) presents a specific dual-hazard profile often underestimated in routine synthesis. While it shares the structural stability of branched organic acids, the methoxy ether linkage enhances its lipophilicity, potentially accelerating dermal absorption compared to simple aliphatic acids.[1][2]
Critical Hazard: The primary immediate risk is Category 1 Serious Eye Damage (H318) .[1][2] Unlike simple irritants, this compound can cause irreversible corneal opacity upon contact.[2] Standard safety glasses are insufficient for direct handling of this substance in volumes exceeding analytical quantities.[2]
This guide replaces generic "acid handling" protocols with a targeted operational workflow designed to prevent exposure and manage the specific physicochemical risks of MMB-acid.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the mechanism of injury.[2]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Serious Eye Damage | H318 (Cat 1) | Corrosive action on corneal tissue; lipophilic nature allows rapid penetration.[1][2] | Zero-tolerance for eye exposure.[1][2] Face shield required for pouring.[2] |
| Skin Irritation | H315 (Cat 2) | Acidic hydrolysis of skin lipids; erythema and edema.[2] | Immediate rinsing required; barrier creams are ineffective.[2] |
| Respiratory Irritation | H335 | Mucosal irritation of the upper respiratory tract.[2] | All open-vessel work must occur inside a certified fume hood.[2] |
| Combustibility | H227 | Flash point >60°C (Combustible Liquid).[1][2] | Keep away from heat sources/open flames.[2][3][4][5][6] Ground containers during transfer. |
Personal Protective Equipment (PPE) Matrix
Rationale: The selection below prioritizes permeation resistance against the ether-acid functionality.
Hand Protection Strategy
Do NOT use Natural Rubber Latex. The ether group in MMB-acid degrades latex, leading to rapid chemical breakthrough.[1][2]
| Contact Type | Glove Material | Min.[2][6][7][8] Thickness | Breakthrough Time | Action |
| Incidental (Splash) | Nitrile | 0.11 mm (5 mil) | > 15 mins | Change immediately upon splash.[1][2][7] |
| Prolonged (Immersion) | Butyl Rubber | 0.3 mm (12 mil) | > 480 mins | Required for spill cleanup or equipment maintenance.[1][2] |
| High Risk | Laminate (Silver Shield) | N/A | > 480 mins | Use as a liner under nitrile for maximum protection.[2] |
Eye & Body Defense[2]
-
Primary Eye Protection: Chemical Splash Goggles (Indirect Vented).[1][2] Standard safety glasses do not seal against vapors or splashes.[1][2]
-
Secondary Face Protection: Polycarbonate Face Shield.[1][2] Mandatory when pouring volumes >100 mL or working under pressure.[2]
-
Body: Chemical-resistant lab coat (poly-cotton blend is acceptable for minor handling; Tyvek® required for spill cleanup).[1][2]
PPE Decision Logic (Workflow Visualization)
This decision tree ensures the correct PPE is donned before the container is opened.
Operational Protocol: Safe Handling
Objective: Prevent exposure through engineering controls and disciplined technique.
Phase 1: Preparation
-
Ventilation Check: Verify Fume Hood velocity is 80–100 fpm.
-
Material Inspection: Inspect the MMB-acid container. Crystalline deposits on the cap may indicate peroxide formation (rare but possible with ethers) or impurities. If solids are present, do not open .[2]
-
Secondary Containment: Place the reagent bottle in a polyethylene tray capable of holding 110% of the volume.
Phase 2: Transfer & Manipulation[1]
-
Don PPE according to Figure 1.
-
Pouring:
-
Heating: If heating is required (e.g., esterification), use a silicone oil bath or heating block.[1][2] Never use an open flame due to the combustible nature (H227).[2][3]
Phase 3: Decontamination (Doffing)[1][2]
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry paper towel, then a water-dampened towel.[1][2] Dispose of towels as solid hazardous waste.[2]
-
Glove Removal: Use the "beak" method (pull one glove off by the cuff, hold it in the gloved hand, then peel the second glove over the first) to prevent skin contact with the outer surface.[2]
-
Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.[1]
Emergency Response: Spills & Exposure
Trustworthiness Check: This protocol relies on the chemical's pKa (~4.[1]78) for neutralization logic.
Exposure Response
-
Eye Contact: TIME CRITICAL. Flush immediately at an eyewash station for 15 full minutes . Hold eyelids open forcibly. The lipophilic nature of the ether group makes simple rinsing less efficient; volume of water is key.[1] Seek emergency medical attention immediately.
-
Skin Contact: Remove contaminated clothing.[1][2][9] Rinse skin for 15 minutes.[2][5] If irritation persists, seek medical aid.
Spill Cleanup Workflow
For spills > 50 mL, evacuate the area and call EHS.[2] For minor spills:
Disposal & Waste Management
Compliance: Follow local EPA/RCRA or equivalent national regulations.[1][2]
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[1][2] The reaction with bases is exothermic.[1]
-
Labeling: Label container clearly: "Hazardous Waste - 3-Methoxy-3-methylbutanoic acid - Corrosive/Combustible."
-
Container: High-density polyethylene (HDPE) or glass containers are suitable.[1][2] Avoid metal containers due to potential corrosion over time.[2]
References
-
PubChem. (n.d.).[2] 3-Methoxy-3-methylbutanoic acid (Compound).[2] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - GHS Classification & Labelling. Retrieved March 1, 2026, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection. Retrieved March 1, 2026, from [Link][1][2]
-
NIST Chemistry WebBook. (n.d.).[2] 3-Methylbutanoic acid (Related Physical Properties). National Institute of Standards and Technology. Retrieved March 1, 2026, from [Link][1][2]
Sources
- 1. CAS 10024-70-1: 3-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gloves.com [gloves.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
